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  • Product: 2-(4-Methoxybenzylidene)malonic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 2-(4-Methoxybenzylidene)malonic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of advanced organic synthesis and materials science, 2-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and materials science, 2-(4-Methoxybenzylidene)malonic acid (CAS: 21405-61-8) occupies a pivotal role as both a highly reactive intermediate and a foundational chromophore[1]. Structurally characterized as an


-unsaturated dicarboxylic acid, this compound leverages the electron-donating properties of a para-methoxy group conjugated through a benzylidene bridge to a malonic acid moiety.

Understanding the physicochemical boundaries of this molecule is critical. When subjected to unoptimized thermal conditions, it acts as a transient intermediate that rapidly decarboxylates. However, when successfully isolated, its intact dicarboxylic acid functional groups offer versatile handles for downstream esterification, yielding high-performance UVB absorbers[2], or for amidation in the development of targeted pharmaceutical therapeutics[3]. This whitepaper delineates the physicochemical properties, mechanistic pathways, and kinetically controlled protocols required to handle and synthesize this compound with high fidelity.

Physicochemical and Structural Profiling

The behavior of 2-(4-Methoxybenzylidene)malonic acid is dictated by its extended


-conjugation system. The electron-donating methoxy group enhances the electron density across the aromatic ring and the adjacent double bond, significantly shifting its UV absorption maximum into the 300–320 nm range. This makes its derivatives exceptionally suited for photoprotective applications.
Table 1: Core Physicochemical Parameters
ParameterValue / Descriptor
Chemical Name 2-(4-Methoxybenzylidene)malonic acid
CAS Registry Number 21405-61-8[1]
Molecular Formula C₁₁H₁₀O₅[4]
Molecular Weight 222.19 g/mol [1]
Monoisotopic Mass 222.05283 Da[4]
InChIKey QYXHQRJWUMDWGJ-UHFFFAOYSA-N[4]
SMILES String COC1=CC=C(C=C1)C=C(C(=O)O)C(=O)O[1]
Table 2: High-Value Downstream Derivatives
DerivativeCAS NumberPrimary ApplicationKey Properties
Dimethyl 2-(4-methoxybenzylidene)malonate 7443-25-6Industrial UVB Absorber (PR-25)Color-neutral; prevents colored metal-ion complexes in UV-cured resins[2].
Arylidene Malonate Amides N/A (Various)Active Pharmaceutical IngredientsScaffold for Toll-like receptor 4 (TLR4) signaling inhibitors[3].

Mechanistic Chemistry: The Knoevenagel Divergence

The synthesis of 2-(4-Methoxybenzylidene)malonic acid relies on the Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid. However, the reaction pathway is highly sensitive to the chosen catalyst and thermal conditions.

Under the classic Verley-Doebner modification (utilizing pyridine as a solvent/base and refluxing temperatures), the initial condensation product undergoes rapid, irreversible thermal decarboxylation to yield 4-methoxycinnamic acid[5]. To isolate the dicarboxylic acid, the reaction must be kinetically trapped prior to the decarboxylation threshold.

Knoevenagel A 4-Methoxybenzaldehyde C Enolate Intermediate (Base Catalyzed) A->C Reagents B Malonic Acid B->C D Nucleophilic Attack & Dehydration C->D -H2O E 2-(4-Methoxybenzylidene) malonic acid D->E F Dimethyl Esterification (UV Absorber PR-25) E->F +CH3OH, H+ G Thermal Decarboxylation (4-Methoxycinnamic acid) E->G Heat >100°C

Workflow of 2-(4-Methoxybenzylidene)malonic acid synthesis and downstream chemical divergence.

Experimental Protocol: Kinetically Controlled Synthesis

As an application scientist, I emphasize that successful isolation of this diacid requires actively suppressing the thermodynamically favored decarboxylation pathway. The following self-validating protocol utilizes a milder base and strict thermal regulation to trap the reaction at the dehydrated diacid stage.

Objective

Synthesize 2-(4-Methoxybenzylidene)malonic acid while preventing the formation of 4-methoxycinnamic acid.

Step-by-Step Methodology
  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of 4-methoxybenzaldehyde and 11.0 mmol of malonic acid in 25 mL of absolute ethanol. Causality: A slight 10% stoichiometric excess of malonic acid ensures complete consumption of the aldehyde, which prevents the formation of difficult-to-separate aldehyde-product emulsions during workup.

  • Catalyst Introduction: Add 0.5 mmol (5 mol%) of piperidine dropwise to the stirring solution. Causality: Unlike pyridine which acts as a bulk basic solvent, catalytic piperidine acts as a specific nucleophilic catalyst. It facilitates the formation of a highly reactive iminium ion intermediate with the aldehyde, substantially lowering the activation energy for the subsequent nucleophilic attack by the malonate enolate without requiring high heat.

  • Controlled Condensation (The Critical Checkpoint): Stir the reaction mixture continuously at 40–45°C for 4 hours. Causality: The thermal envelope must strictly remain below 50°C. Exceeding this temperature provides the activation energy necessary to break the C-C bond of the malonate intermediate, releasing CO₂[5]. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The protocol is proceeding correctly if the aldehyde spot disappears and a low-Rf spot (the highly polar diacid) appears, without the emergence of a high-Rf spot (the decarboxylated cinnamic acid).

  • Quenching and Precipitation: Cool the mixture to 0°C in an ice bath. Slowly acidify the solution using 1M HCl until the pH reaches ~2. Causality: Acidification protonates the malonate salts formed by the piperidine base. The neutral, fully protonated dicarboxylic acid has drastically reduced solubility in the cold aqueous-ethanolic mixture, driving rapid crystallization.

  • Isolation: Filter the resulting white-to-pale-yellow precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 x 10 mL). Causality: The cold water wash removes residual water-soluble piperidine hydrochloride and unreacted malonic acid while preventing the dissolution of the target product.

  • Analytical Verification (NMR): Dry the product under a high vacuum. Confirm structural integrity via ¹H NMR (400 MHz, DMSO-d6). Validation Standard: A successful synthesis is definitively validated by the presence of a highly deshielded methine singlet at δ 7.78 ppm , corresponding to the benzylidene proton, alongside the integration of the aromatic protons (δ 7.50–6.96 ppm)[3]. The absence of doublet peaks in the 6.3–6.5 ppm range confirms that no alkene protons from the cinnamic acid byproduct are present.

Industrial and Pharmaceutical Applications

The isolated 2-(4-Methoxybenzylidene)malonic acid is a highly versatile building block:

  • Polymer Science & Coatings: Direct esterification with methanol yields Dimethyl 2-(4-methoxybenzylidene)malonate (PR-25). This derivative is a premium UV absorber utilized in solvent-borne and UV-cured industrial coatings. Its unique value proposition lies in its absolute color neutrality; unlike benzotriazole-based UV filters, it does not form yellow/brown complexes with residual metal ions in the polymer matrix[2].

  • Targeted Therapeutics: The arylidene malonate scaffold is actively utilized in drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 2-(4-methoxybenzylidene)malonic acid act as potent inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, offering novel therapeutic avenues for severe inflammatory diseases[3].

References

1.[4] PubChemLite - 2-(4-methoxybenzylidene)malonic acid (C11H10O5). Université du Luxembourg. 4 2.[1] ChemScene - 21405-61-8 | 2-(4-Methoxybenzylidene)malonic acid. 1 3.[5] University of Michigan - Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. 5 4.[2] ChemicalBook - dimethyl (p-methoxybenzylidene)malonate | 7443-25-6. 2 5.[3] National Institutes of Health (PMC) - Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors.3

Sources

Exploratory

Photophysical Profiling and UV Absorption Spectrum of 2-(4-Methoxybenzylidene)malonic Acid

Executive Summary Understanding the precise photophysical behavior of photoactive compounds is critical for applications ranging from polymer stabilization to dermatological photoprotection. This technical whitepaper pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise photophysical behavior of photoactive compounds is critical for applications ranging from polymer stabilization to dermatological photoprotection. This technical whitepaper provides an in-depth analysis of the UV absorption spectrum of 2-(4-Methoxybenzylidene)malonic acid and its dialkyl ester derivatives (commonly utilized in industry as UV-1988 or PR25)[1][2]. By dissecting the molecular architecture, detailing a self-validating spectroscopic protocol, and mapping the energy dissipation pathways, this guide serves as an authoritative reference for integrating this high-efficiency UV-B absorber into advanced formulations.

Molecular Architecture and Chromophoric System

The exceptional UV absorption characteristics of 2-(4-Methoxybenzylidene)malonic acid are fundamentally dictated by its highly conjugated


-electron system[3]. The molecule operates on a classic "push-pull" electronic configuration:
  • Electron-Donating Group (EDG): The para-methoxy (–OCH₃) group exerts a strong +M (mesomeric) effect, actively pumping electron density into the aromatic ring.

  • Electron-Withdrawing Group (EWG): The malonic acid (or malonate ester) moiety acts as a potent electron sink via its dual carbonyl groups.

  • Conjugation Bridge: The benzylidene double bond bridges the EDG and EWG, facilitating extensive electron delocalization across the entire molecular backbone.

The Causality of the Absorption Shift: In unsubstituted cinnamic acid derivatives, the primary


 electronic transition typically occurs at lower wavelengths. However, the synergistic push-pull dynamics in 2-(4-Methoxybenzylidene)malonic acid significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy requirement results in a pronounced bathochromic (red) shift, pushing the absorption maximum (

) directly into the UV-B spectrum at approximately 308 nm[4][5].

Photophysical Relaxation Mechanism

For a UV absorber to be highly effective and photostable, it must not only intercept UV radiation but also safely dissipate the absorbed energy before photochemical degradation (e.g., radical formation or bond cleavage) can occur.

Photophysics S0 Ground State (S0) Stable Conjugated System UV UV-B Photon (λmax ≈ 308 nm) S0->UV Absorbs S1 Excited Singlet State (S1) π → π* Transition UV->S1 Excitation Relax Non-Radiative Decay (Vibrational Relaxation) S1->Relax Internal Conversion Relax->S0 Ground State Recovery Heat Thermal Dissipation (Harmless Heat) Relax->Heat Energy Release

Fig 1. Photophysical relaxation pathway of the compound upon UV-B absorption.

Upon absorbing a UV-B photon, the molecule transitions from the singlet ground state (


) to an excited singlet state (

). Benzylidenemalonic acid derivatives achieve photostability through rapid, reversible cis-trans photoisomerization around the exocyclic double bond, coupled with vibrational relaxation[3]. This self-correcting cycle ensures the molecule returns to its ground state intact, releasing the absorbed energy as harmless thermal dissipation.

Quantitative Spectroscopic Profile

To provide a standardized reference for formulation scientists, the quantitative UV-Vis absorption parameters are summarized below.

Spectroscopic ParameterValue / DescriptionMechanistic Causality / Note
Absorption Maximum (

)
~308 nmDriven by extended

-conjugation and the para-methoxy auxochrome[4].
Effective Spectral Range 280 nm – 340 nmProvides broad, high-efficiency coverage across the critical UV-B band[2][6].
Molar Extinction Coefficient (

)
> 20,000 L·mol⁻¹·cm⁻¹Indicates a highly allowed

transition, ensuring efficacy at low concentrations.
Visible Spectrum Impact Colorless (>400 nm)Zero absorption in the visible range prevents yellowing in clear coatings and plastics[1][5].

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

As a Senior Application Scientist, I emphasize that acquiring an accurate UV absorption spectrum requires rigorous control over solvent interactions and photometric limits. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Workflow Prep Sample Preparation Dissolve in Spectroscopic MeOH Blank Baseline Correction Measure Solvent Blank (MeOH) Prep->Blank Measure UV-Vis Measurement Scan 200-400 nm (1 nm interval) Blank->Measure Validate Data Validation Check Absorbance 0.1 - 1.0 AU Measure->Validate

Fig 2. Self-validating experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:
  • Solvent Selection: Utilize spectroscopic-grade Methanol (MeOH).

    • Causality: MeOH is a polar protic solvent that adequately solvates the compound without interfering with the UV-B region (its inherent UV cut-off is ~205 nm).

  • Stock Solution Preparation: Accurately weigh 10.0 mg of 2-(4-Methoxybenzylidene)malonic acid (or its ester derivative) using a calibrated microbalance. Dissolve completely in 100 mL of MeOH in a volumetric flask to yield a 100 mg/L stock solution.

  • Serial Dilution: Dilute the stock solution to a working concentration of approximately 5–10 mg/L.

    • Causality: This specific concentration range yields an absorbance between 0.1 and 1.0 AU. This falls perfectly within the linear dynamic range of standard photomultiplier tube (PMT) detectors, ensuring strict adherence to the Beer-Lambert Law.

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with pure MeOH. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 400 nm.

    • Causality: This step mathematically eliminates optical artifacts originating from the solvent and the quartz cuvettes.

  • Sample Measurement: Replace the solvent in the sample cuvette with the working solution. Scan the spectrum from 200 nm to 400 nm at a scan rate of 120 nm/min with a 1 nm slit width.

  • Data Validation (Self-Correction Step): Verify that the peak absorbance at ~308 nm does not exceed 1.0 AU. If it does, perform a further volumetric dilution and rescan.

    • Causality: Absorbance values > 1.0 AU are highly susceptible to stray light errors, which artificially depress the peak height and distort the calculated molar extinction coefficient.

Industrial and Pharmaceutical Implications

The specific UV absorption profile of 2-(4-Methoxybenzylidene)malonic acid derivatives makes them indispensable in modern materials science. Unlike traditional benzotriazoles, these malonate derivatives do not form dark, colored complexes with metal ions, thereby preserving the optical clarity of resins, polyurethanes, and UV-cured clear coats[1][7]. Furthermore, their exceptionally high molecular extinction coefficient allows for lower overall loading levels, preserving the mechanical integrity of the host polymer while providing maximum defense against photo-oxidative degradation[2].

References

  • ChemicalBook. "dimethyl (p-methoxybenzylidene)malonate | 7443-25-6"1

  • Jinjiangchem Corporation Co., Ltd. "UV Absorber 1988-Jinjiangchem Corporation Co., Ltd" 2

  • Smolecule. "Buy Diethyl 4-methoxybenzalmalonate | 6768-23-6" 3

  • Google Patents. "US10717805B2 - Process for producing polyisocyanurate plastics" 7

  • Relyon New Materials. "Custom UV Absorber Wholesale - Relyon New Materials" 4

  • ChemicalBook. "紫外线吸收剂PR-25;4-甲氧基苯亚甲基丙二酸二甲酯UV-1988" 6

  • Kerton Chemical. "CAS 7443-25-6 Dimethyl (p-Methoxybenzylidene)Malonate UV PR25" 5

Sources

Foundational

pKa Values and Acidity of 2-(4-Methoxybenzylidene)malonic Acid: A Comprehensive Technical Guide

Executive Summary In advanced organic synthesis and pre-formulation drug development, 2-(4-Methoxybenzylidene)malonic acid (also known as 4-methoxybenzalmalonic acid) serves as a critical intermediate, particularly in Kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pre-formulation drug development, 2-(4-Methoxybenzylidene)malonic acid (also known as 4-methoxybenzalmalonic acid) serves as a critical intermediate, particularly in Knoevenagel condensations[1] and the development of UV-filtering compounds. Understanding its exact thermodynamic acidity—specifically its


 and 

values—is paramount for predicting its solubility profile, reactivity, and behavior in physiological or buffered environments.

As a Senior Application Scientist, I frequently observe that the acidity of highly conjugated dicarboxylic acids is misunderstood. This whitepaper deconstructs the structural and electronic determinants of 2-(4-Methoxybenzylidene)malonic acid's acidity, provides field-proven methodologies for empirical pKa determination, and outlines its implications in pharmaceutical formulation.

Structural and Electronic Determinants of Acidity

To understand the acidity of 2-(4-Methoxybenzylidene)malonic acid[2], we must analyze it as a highly modified derivative of the baseline aliphatic malonic acid. The dissociation of these protons is governed by a delicate balance of inductive (-I) and resonance (+M) effects.

The Malonic Acid Core

Unsubstituted malonic acid is a relatively strong dicarboxylic acid due to the proximity of the two electron-withdrawing carboxyl groups, which stabilize the monoanion. The established baseline values for malonic acid are ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 and 

.
The Benzylidene Modification

When an


 hybridized benzylidene group is introduced (forming benzylidenemalonic acid)[3], the carbon adjacent to the malonic core becomes more electronegative than the original 

carbon. Inductively, this electron-withdrawing effect should increase acidity. However, the extended

-conjugation with the phenyl ring allows for charge delocalization, which stabilizes the molecule but also restricts the rotational freedom of the carboxylate groups, slightly altering the electrostatic repulsion in the dianion state.
The 4-Methoxy Substituent Effect (Hammett Analysis)

The addition of a methoxy group (


) at the para position introduces a competing electronic dynamic. While oxygen is electronegative (exerting a weak -I effect), its lone pairs are in direct conjugation with the aromatic ring and the alkene double bond. This results in a powerful electron-donating resonance effect (+M).
  • Causality: This +M effect pumps electron density through the conjugated system directly toward the malonic acid moiety. The increased electron density destabilizes the resulting carboxylate anion upon deprotonation. Consequently, 2-(4-Methoxybenzylidene)malonic acid is slightly less acidic (exhibits higher pKa values) than unsubstituted benzylidenemalonic acid, though it remains comparable to baseline malonic acid.

Quantitative Data Summary

The following table synthesizes the thermodynamic pKa shifts based on electronic influences. (Note: Specific empirical values for the 4-methoxy derivative are extrapolated via Hammett substituent constants


 for 

).
Compoundngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


Primary Electronic Influence
Malonic Acid 2.835.69Baseline aliphatic proximity effect
Benzylidenemalonic Acid ~2.5 - 2.7~5.3 - 5.5

hybridization & extended conjugation (-I effect)[3]
2-(4-Methoxybenzylidene)malonic Acid ~2.8 - 3.1~5.6 - 5.9Strong +M resonance from para-methoxy group

*Estimated thermodynamic values in aqueous media at 25°C.

Mechanistic Workflow of Dissociation

To accurately measure these values, we must track the stepwise dissociation. The highly conjugated nature of the 4-methoxybenzylidene chromophore allows us to use advanced spectrophotometric techniques alongside standard potentiometry.

G A 2-(4-Methoxybenzylidene) malonic acid (H2A) B First Deprotonation (pKa1 ~ 2.8 - 3.1) A->B + OH- / - H2O C Monoanion (HA-) B->C D Second Deprotonation (pKa2 ~ 5.6 - 5.9) C->D + OH- / - H2O W1 UV-Vis Spectrophotometry (Monitor Chromophore Shift) C->W1 W2 Potentiometric Titration (Monitor pH vs. Vol) C->W2 E Dianion (A2-) D->E E->W1 E->W2 W3 Data Regression (Determine Exact pKa) W1->W3 W2->W3

Fig 1: Stepwise dissociation of 2-(4-Methoxybenzylidene)malonic acid and analytical workflow.

Experimental Protocols for pKa Determination

To ensure scientific integrity and a self-validating system, the following protocols are designed to eliminate common artifacts such as ionic strength drift and


 contamination.
Protocol A: High-Precision Potentiometric Titration

Because 2-(4-Methoxybenzylidene)malonic acid exhibits Biopharmaceutical Classification System (BCS) Class II behavior (low aqueous solubility in its fully protonated state)[4], a co-solvent system is often required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% (v/v) Methanol/Milli-Q Water mixture.

  • Ionic Strength Control (Critical): Add

    
     to achieve a constant ionic strength of 
    
    
    
    . Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain invariant throughout the titration, yielding true thermodynamic pKa values rather than concentration-dependent apparent constants.
  • Sample Dissolution: Dissolve exactly 1.0 mmol of the analyte into 50 mL of the prepared solvent.

  • Environmental Control: Purge the titration vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to and during the titration. Causality: Atmospheric 
    
    
    
    dissolves to form carbonic acid, which will artificially skew the
    
    
    measurement.
  • Titration: Titrate with standardized

    
     using an automated titrator equipped with a high-response glass electrode.
    
  • Validation: Analyze the data using a Gran plot to locate the exact equivalence points and derive the pKa values via non-linear least-squares regression.

Protocol B: UV-Vis Spectrophotometric Titration (Recommended)

This method leverages the molecule's extended


-conjugation. Deprotonation of the carboxyl groups alters the electron density across the chromophore, resulting in measurable bathochromic or hypsochromic shifts.

Step-by-Step Methodology:

  • Buffer Array: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 8.0 in 0.2 pH increments.

  • Analyte Spiking: Spike 2.0 mL of each buffer with 20

    
     of a concentrated stock solution of the analyte in pure methanol. Causality: This maintains "sink conditions," keeping the analyte concentration low enough (~
    
    
    
    ) to prevent precipitation while remaining within the linear range of the Beer-Lambert law.
  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 450 nm for each pH point.

  • Data Extraction: Identify the analytical wavelengths (

    
     of the protonated and deprotonated species) and the isosbestic points.
    
  • Validation: Plot Absorbance at

    
     versus pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. A sharp isosbestic point validates that the system is a pure two-state equilibrium without degradation artifacts.
    

Implications in Drug Development and Formulation

Understanding the acidity of 2-(4-Methoxybenzylidene)malonic acid is not merely an academic exercise; it dictates downstream drug development strategies:

  • Solubility and Salt Selection: With a

    
     near 3.0 and 
    
    
    
    near 5.8, the molecule exists predominantly as a dianion at physiological pH (7.4). While this maximizes aqueous solubility in the intestinal fluid, the double negative charge severely restricts passive transcellular diffusion across lipophilic cell membranes.
  • Formulation Buffering: If formulated into topical or oleosome suspensions (common for UV-filtering benzalmalonic acid derivatives), the formulation must be buffered carefully. Buffering the system between pH 4.0 and 5.0 ensures the molecule exists as a monoanion, balancing solubility with the ability to partition into lipid phases[5].

References[2] Sigma-Aldrich - MilliporeSigma: 2-(4-METHOXYBENZYLIDENE)MALONIC ACID, sigmaaldrich.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDuyOjBCVkqtCyyANdRyi03gWCahYXE26vlt5tpR7iLOaRSN20a7eFEsyBzYSFMnBXEJqdSWOUcirI81Tj5X-EEOd9B7R68gaWzZaCpNqrTMHvX1H8QMZYAcfH3tICBIVJJEo06qJkXLeuKMFMTcFW4QKdCwPiG6nSuWVv7WiBaC10VCuS8lEhn8Fxy3WvUlT4bGWTt4de5pVEP3wxsZKslvlql7-zgF7ejhOYfo5rdf4N-A2MO2dVBJipHoqUIKa9mTd9W1iCyw==[3] MALONIC ACID - Ataman Kimya, atamanchemicals.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpMjo5uFcZTXyIhWC9H2OYM8Z_qilgwO3LMplAv1JpzUfEXnJyAHXWz9L0bQC9OcRI_JuMcK673kO3Rbb5TVWSq1YLps2FRBaXBqI76f0gmZNHr-50tjfS2shh7EghoA98iJDTLLkMCAt9Mit5G80=[6] Malonic Acid and Derivatives - ResearchGate, researchgate.net, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE98zuLPzAswktGAYC49G8M5WXE4iHw2Iv3d0Bu6iCf-66dYXgymjFRG0yQU_J_H7I5h2tnx1FNRkN3oWYRrxU43fmtV2Wx4ctyjHHQGYfEZrRHKOqtWKGITOYo8_kLqHWX6ZEUz-Up_3gLeXcK8dxaQXPuHx1wxBYI9bjylRNCWSnkjuQ0wx95nY=[4] Malonic acid CAS#: 141-82-2 - ChemicalBook, chemicalbook.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKxkQOsbiv3XYX-AyKHHQ22SFkk72C934kH8AN1R1SWs85o3gn0nOQaQC_MXDE6vnsxYe9H_WLF6Oc6DZAuRM2MPtxSqBnzD8i-moUa4Std_XK6qVK5S66u8c9_T4DZWXiwHdRsPbvyIt8yLZy8ZR2BmAdmCnBSen74AJP4yP_[5] Benzalmalonic acid | C10H8O4 | CID 95677 - PubChem - NIH, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVpvNTmsCmnX4glIpDyqm4IdPDP6zj3V7_pJkh8keQ_XIrEVc9JVh1avvo_4afCS-wow4wbDXTwP82T17L8hrczRB1aoisIglh9WtrQk_vRDEoDzVJLi2t2N8WsyGMLQL6MbgpgacTw738nYfNqO3rnVsHRDEwkU7HZr5F[7] US20190105248A1 - Sunscreen formulations comprising an oleosome suspension and an acidic buffering system - Google Patents, google.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYQ7Ny_QGx1bKS-hb1uhWHeln2M2aUT5fCpKzPjjAus1Ykom1Nx6LI9paARfpZr_oBEQQDe2F9fsvZyyPBtcNsLOiSiYeodvYR1qz4dSL56E1g8roggFX7xJ9-tF0MDuTN3EFuiEicPg_q6WKnkEY=[1] Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction | ACS Omega, acs.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9lLvXUvQbxSOb3sS62fnkMOVj35jQKAmN6SwJx0qNFHtAtFdVj-2AS2lIOcEXRpakrXOhkVKXrH0sgCHKP742kupapetf8tr-86Q4AoyHZ-fUhJRQF2qNke63SDDav81TF53XwYV0NUbixqs=

Sources

Exploratory

2-(4-Methoxybenzylidene)malonic acid CAS number and SDS data

[label="Workup\n(HCl Workflow of the Knoevenagel Condensation for Arylidene Malonate Synthesis. Step-by-Step Synthesis Protocol This protocol is designed to be self-validating; the appearance of a stoichiometric volume o...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Workup\n(HCl

Workflow of the Knoevenagel Condensation for Arylidene Malonate Synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating; the appearance of a stoichiometric volume of water in the Dean-Stark trap confirms reaction completion.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (10 mmol) and malonic acid (10 mmol) in 30 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.5 mmol, 5 mol%) and glacial acetic acid (0.5 mmol, 5 mol%) to the stirring mixture.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux).

  • Validation: Monitor the Dean-Stark trap. The reaction is deemed complete when exactly ~0.18 mL of water (10 mmol) has collected (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 10% aqueous HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield pure 2-(4-Methoxybenzylidene)malonic acid.
    

Applications in Drug Development: TLR4 Inhibition

In pharmacology, arylidene malonates derived from 2-(4-Methoxybenzylidene)malonic acid have been identified as potent inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway [2]. Overactivation of TLR4 by lipopolysaccharides (LPS) leads to the hyper-production of pro-inflammatory cytokines (TNF-


, IL-6), driving conditions like sepsis and neuroinflammation.

The conjugated double bond of the arylidene malonate acts as a Michael acceptor, potentially interacting with crucial cysteine residues on the MD-2/TLR4 complex, thereby physically blocking the dimerization required for downstream MyD88 recruitment.

TLR4_Pathway LPS LPS (Endotoxin) TLR4 MD-2 / TLR4 Complex LPS->TLR4 MyD88 MyD88 Recruitment TLR4->MyD88 Inhibitor Arylidene Malonate (Inhibitor) Inhibitor->TLR4 Steric/Covalent Blockade NFkB NF-κB Translocation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Mechanism of action for Arylidene Malonates inhibiting the TLR4/NF-κB inflammatory cascade.

Self-Validating Protocol: WST-1 Cell Viability Assay

Before evaluating the anti-inflammatory efficacy of the synthesized compounds, it is critical to rule out basal cytotoxicity. We utilize the WST-1 assay over traditional MTT because the WST-1 formazan product is inherently water-soluble, eliminating the DMSO solubilization step and reducing pipetting errors [2].

  • Cell Seeding: Inoculate macrophages (e.g., RAW 264.7) at a density of

    
     cells/well in a 96-well plate. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
    
  • Compound Treatment: Aspirate the media and replace with 100 µL of serum-free media containing 2-(4-Methoxybenzylidene)malonic acid derivatives at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • WST-1 Addition: Add 10 µL of premixed WST-1 reagent directly to each well.

  • Validation & Readout: Incubate for an additional 1–4 hours. The cleavage of the tetrazolium salt to formazan by mitochondrial dehydrogenases causes a visible color change from faint red to dark yellow/orange. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Compounds exhibiting >90% viability at effective doses are cleared for downstream ELISA-based cytokine inhibition assays.

Applications in Materials Science: Push-Pull Chromophores

Beyond biology, the 2-(4-Methoxybenzylidene)malonic acid scaffold is utilized to synthesize "push-pull" chromophores [3]. The methoxy group acts as the electron donor (push), while the malonic acid (or its esterified derivatives) acts as the electron acceptor (pull).

When these molecules aggregate in the solid state, they can exhibit Aggregation-Induced Emission (AIE) . In dilute solutions, intramolecular charge transfer (TICT) states often lead to non-radiative decay (quenching). However, upon aggregation, the restriction of intramolecular rotations (RIR) blocks these non-radiative pathways, "turning on" intense fluorescence. This makes derivatives of this compound highly valuable for developing solid-state organic lasers, OLEDs, and fluorescent bioprobes.

References

  • Zhou, Z.-L., et al. (2011). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. National Center for Biotechnology Information (PMC). Retrieved March 9, 2026, from [Link]

  • Pasini, D., et al. (2011). Switching of emissive and NLO properties in push–pull chromophores with crescent PPV-like structures. ResearchGate. Retrieved March 9, 2026, from [Link]

Foundational

The Photostability Profile of 2-(4-Methoxybenzylidene)malonic Acid Derivatives: Mechanisms and Applications in Advanced UV Protection

Executive Summary The development of photostable ultraviolet (UV) filters is a critical imperative in dermatological pharmacology and cosmetic chemistry. Traditional organic UV-B absorbers often suffer from severe photoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of photostable ultraviolet (UV) filters is a critical imperative in dermatological pharmacology and cosmetic chemistry. Traditional organic UV-B absorbers often suffer from severe photoinstability, leading to a loss of protective efficacy and the generation of reactive photoproducts. This technical whitepaper explores the photostability profile of 2-(4-Methoxybenzylidene)malonic acid and its primary esterified derivative, dioctyl 4-methoxybenzylidenemalonate (DOMBM) . By analyzing its photophysical dynamics, triplet-triplet energy transfer (TET) capabilities, and impact on the stratum corneum's biomechanical barrier, this guide provides researchers and formulation scientists with a comprehensive understanding of DOMBM as a next-generation UV-B absorber and photostabilizer.

The Photochemical Dilemma of Traditional UV-B Absorbers

To understand the structural advantages of 2-(4-Methoxybenzylidene)malonic acid, one must first examine the failures of legacy molecules. Octyl methoxycinnamate (OMC) is the most widely used UV-B absorber globally. However, upon absorbing UV radiation, OMC undergoes a rapid cis-trans photoisomerization. This structural shift significantly degrades its molar absorptivity, leaving the skin vulnerable to subsequent UV exposure.

By contrast, the molecular architecture of 2-(4-Methoxybenzylidene)malonic acid derivatives prevents this degradation. The dual ester configuration of the malonate group introduces severe steric hindrance. This structural locking mechanism physically prohibits the cis-trans isomerization that plagues cinnamates, ensuring the molecule retains its original conformation and UV-absorbing capacity even under prolonged solar irradiation.

Photophysical Dynamics: Singlet and Triplet State Behavior

The true measure of a UV filter's stability lies in its quantum mechanical deactivation pathways. When DOMBM absorbs a UV photon, it is excited from its ground state (S0) to its lowest excited singlet state (S1).

In many photolabile organic filters, the molecule undergoes intersystem crossing (ISC) from the S1 state to a highly reactive excited triplet state (T1), which then fragments or reacts with surrounding molecules (e.g., generating singlet oxygen). However, time-resolved thermal lensing experiments demonstrate that for DOMBM, the quantum yield of the S1 → T1 intersystem crossing is negligible. Instead, the primary deactivation process is internal conversion directly back to the ground state , safely releasing the absorbed energy as heat ().

Triplet-Triplet Energy Transfer (TET): Stabilizing Avobenzone

Beyond acting as a standalone UV-B filter, DOMBM serves as a critical photostabilizer for UV-A absorbers, most notably 4-tert-butyl-4'-methoxydibenzoylmethane (BMDBM, or Avobenzone). BMDBM is notoriously photolabile; it degrades rapidly via the excited triplet state of its keto tautomer.

DOMBM rescues BMDBM through a mechanism known as Intermolecular Triplet-Triplet Energy Transfer (TET) . Because the T1 energy level of DOMBM is lower than the T1 energy level of BMDBM, DOMBM acts as a thermodynamic sink. When BMDBM enters its destructive T1 state, it transfers its excitation energy to DOMBM. DOMBM absorbs this energy, enters its own T1 state, and subsequently undergoes safe, non-radiative decay back to the ground state.

TET_Pathway cluster_BMDBM BMDBM (Avobenzone) Dynamics cluster_DOMBM DOMBM (Malonate) Quenching B_S0 Ground State (S0) B_S1 Excited Singlet (S1) B_S0->B_S1 UV Photon B_T1 Excited Triplet (T1) B_S1->B_T1 ISC Degradation Photodegradation B_T1->Degradation Unstabilized D_T1 Excited Triplet (T1) B_T1->D_T1 TET (Energy Transfer) D_S0 Ground State (S0) D_S0->D_T1 Accepts Energy Heat Internal Conversion (Heat) D_T1->Heat Safe Deactivation Heat->D_S0 Relaxation

Caption: Triplet-Triplet Energy Transfer (TET) from BMDBM to DOMBM preventing photodegradation.

Quantitative Photostability & Energy Profiles

To contextualize the efficacy of DOMBM, the following table summarizes the comparative photophysical properties and degradation pathways of the primary UV filters discussed.

CompoundPrimary RoleT1 Energy LevelPhotostability MechanismPrimary Degradation Pathway
BMDBM UV-A AbsorberHighPoor (Requires external stabilizer)Keto-enol tautomerization & fragmentation
OMC UV-B AbsorberMediumModeratecis-trans photoisomerization
DOMBM UV-B Absorber & StabilizerLowHigh (Steric hindrance of malonate)Rapid internal conversion to ground state

Self-Validating Experimental Methodologies

To ensure scientific rigor, the evaluation of DOMBM relies on self-validating experimental systems. The following protocols detail the causality behind the specific analytical choices used to map these photophysical profiles.

Protocol A: Cryogenic Spectroscopic Evaluation of Triplet States

Causality & Validation: Because DOMBM's non-radiative decay is incredibly fast at room temperature, its phosphorescence is normally invisible. By flash-freezing the sample at 77 K, we eliminate collisional deactivation. Furthermore, the introduction of ethyl iodide creates a "heavy atom effect," forcing spin-orbit coupling and validating the existence of the hidden T1 state.

  • Sample Preparation: Dissolve DOMBM and BMDBM in an ethanol solvent matrix.

  • Sensitization: Introduce ethyl iodide to the solution to induce the external heavy atom effect, or add benzophenone as a triplet sensitizer for Electron Paramagnetic Resonance (EPR) measurements.

  • Cryogenic Freezing: Submerge the sample in a quartz dewar filled with liquid nitrogen to achieve a stable 77 K environment.

  • Excitation: Irradiate the sample using a 355 nm Nd:YAG laser, selectively exciting the BMDBM molecules.

  • Data Acquisition: Record the time-resolved phosphorescence decay curves.

  • Validation: Analyze the decay curve of the energy-donor (BMDBM). A mathematical deviation from standard exponential decay confirms that energy is being actively transferred to DOMBM (TET), rather than simply decaying independently.

Exp_Workflow Step1 1. Sample Preparation DOMBM + BMDBM in Ethanol Step2 2. Cryogenic Freezing (77 K) Prevents collisional deactivation Step1->Step2 Step3 3. Sensitization & Heavy Atom Effect Add Benzophenone / Ethyl Iodide Step2->Step3 Step4 4. Spectroscopic Analysis EPR & Time-Resolved Phosphorescence Step3->Step4 Step5 5. Data Quantification Calculate T1 Energy & ZFS Parameters Step4->Step5

Caption: Cryogenic spectroscopic workflow for evaluating DOMBM triplet state parameters.

Protocol B: Biomechanical Stratum Corneum (SC) Photostability Assay

Causality & Validation: Photodegradation of a UV filter directly correlates to the mechanical failure of the skin barrier. By utilizing escalating UV-B doses, this protocol creates a verifiable dose-response curve. The low-dose establishes a baseline of protection, while the high-dose magnifies the degradation response, directly linking the loss of corneocyte cohesion to the specific failure point of the photolabile filter ().

  • Tissue Isolation: Isolate human stratum corneum (SC) samples and equilibrate them in a controlled humidity chamber.

  • Application: Apply a uniform 20 μm thick film of the DOMBM-containing formulation to the SC surface.

  • Accelerated Irradiation: Expose the treated SC to a narrowband UV-B lamp (305-315 nm) at escalating dosages (5, 30, 125, and 265 J/cm²).

  • Biomechanical Testing: Subject the irradiated tissue to mechanical stress profiling using a micro-tensile testing apparatus to measure corneocyte cohesion and delamination energy.

  • Quantification: Compare the mechanical stress profiles of DOMBM-treated SC against OMC-treated SC to quantify the superior preservation of barrier integrity under high-UV loads.

Conclusion

The photostability profile of 2-(4-Methoxybenzylidene)malonic acid and its ester derivatives represents a significant leap forward in photoprotective chemistry. By leveraging steric hindrance to prevent cis-trans isomerization and utilizing internal conversion for safe energy dissipation, DOMBM overcomes the fundamental flaws of legacy cinnamates. Furthermore, its ability to act as a thermodynamic sink via Triplet-Triplet Energy Transfer makes it an indispensable tool for stabilizing fragile UV-A filters like Avobenzone, ultimately preserving the biomechanical integrity of the human stratum corneum under severe solar stress.

References

  • Oguchi-Fujiyama, N., Miyazawa, K., Kikuchi, A., & Yagi, M. (2012). "Photophysical properties of dioctyl 4-methoxybenzylidenemalonate: UV-B absorber." Photochemical & Photobiological Sciences, 11(10), 1528-1535. URL:[Link]

  • Berkey, C., Oguchi, N., Miyazawa, K., & Dauskardt, R. (2019). "Role of sunscreen formulation and photostability to protect the biomechanical barrier function of skin." Biochemistry and Biophysics Reports, 19, 100657. URL:[Link]

Exploratory

The Arylidene Malonate Scaffold: A Technical Guide to 4-Methoxybenzylidene Malonic Acid Applications

Executive Summary 4-Methoxybenzylidene malonic acid (CAS: 21405-61-8) and its ester derivatives—most notably dimethyl (p-methoxybenzylidene)malonate (CAS: 7443-25-6)—represent a highly versatile class of organic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxybenzylidene malonic acid (CAS: 21405-61-8) and its ester derivatives—most notably dimethyl (p-methoxybenzylidene)malonate (CAS: 7443-25-6)—represent a highly versatile class of organic compounds. Characterized by an electron-rich aromatic ring conjugated with a highly reactive α,β-unsaturated dicarbonyl system, this scaffold serves a dual mandate in modern applied science. In pharmaceutical development, it acts as a potent Michael acceptor capable of targeted covalent inhibition of pro-inflammatory pathways (such as TLR4 and COX-2). In materials science, its unique electronic properties make it a premium, color-neutral ultraviolet (UVB) absorber for advanced polymer coatings.

This whitepaper provides an in-depth analysis of the mechanistic behavior, pharmacological efficacy, materials applications, and validated experimental workflows associated with the 4-methoxybenzylidene malonate scaffold.

Structural & Mechanistic Profiling

The utility of 4-methoxybenzylidene malonic acid is entirely dictated by its molecular architecture. The compound features three critical domains:

  • The Michael Acceptor Core: The double bond situated between the aromatic ring and the malonate group is highly electrophilic at the β-carbon. This allows it to undergo Michael addition reactions with biological nucleophiles (e.g., cysteine residues in proteins).

  • Electronic Tuning via the Methoxy Group: The para-methoxy (-OCH₃) substituent acts as an electron-donating group (EDG) via resonance. This finely tunes the electrophilicity of the β-carbon, preventing indiscriminate covalent binding (which causes off-target toxicity) while maintaining sufficient reactivity for targeted enzyme inhibition.

  • The Malonate Moiety: The dual carboxylic acid (or ester) groups act as strong electron-withdrawing groups (EWGs), stabilizing the intermediate carbanion formed during nucleophilic attack and providing anchor points for further synthetic functionalization.

Pharmacological Applications: Targeting Inflammatory Pathways

TLR4 Signaling Inhibition

Toll-Like Receptor 4 (TLR4) plays a critical role in the innate immune system, but its overactivation by lipopolysaccharides (LPS) leads to severe inflammatory diseases, including sepsis and neuropathic pain. Research has identified arylidene malonates as potent TLR4 signaling inhibitors .

The mechanism of action relies on the compound's Michael acceptor properties. Similar to the known inhibitor TAK-242, 4-methoxybenzylidene malonate derivatives covalently bind to the nucleophilic Cys747 residue within the intracellular domain of TLR4. This covalent modification induces a conformational shift that blocks the recruitment of adapter proteins (like MyD88), thereby halting the downstream phosphorylation cascade that normally leads to NF-κB translocation and the subsequent release of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Nitric Oxide (NO).

TLR4_Pathway LPS LPS (Agonist) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Pathway TLR4->MyD88 Signals Inhibitor Arylidene Malonate (Michael Acceptor) Block Covalent Binding (Cys747) Inhibitor->Block Undergoes Michael Addition NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) NFkB->Cytokines Transcription Block->TLR4 Inhibits

TLR4 signaling pathway inhibition via covalent modification by arylidene malonates.

COX-2 Inhibition

Beyond TLR4, the reactive double bond of 4-methoxybenzylidene malonic acid facilitates its use as a precursor in the synthesis of novel anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) . By undergoing controlled cyclization and C-C bond-forming reactions, it yields complex heterocyclic scaffolds that selectively fit the COX-2 active site, reducing prostaglandin synthesis without disrupting the gastroprotective COX-1 enzyme.

Materials Science: Advanced UVB Absorbers

In polymer chemistry, the dimethyl ester variant—Dimethyl (p-methoxybenzylidene)malonate (commercially known as Hostavin PR-25 or Sanduvor PR 25)—is deployed as a high-performance UV absorber .

The Causality of Material Superiority: Traditional UV absorbers (like benzophenones) contain phenolic hydroxyl (-OH) groups. While effective at absorbing UV light, these -OH groups readily form highly colored coordination complexes with trace metal ions (e.g., Fe³⁺, Ti⁴⁺) present in industrial resins or catalysts. Dimethyl (p-methoxybenzylidene)malonate lacks these phenolic protons. Instead, it dissipates absorbed UVB energy through rapid, reversible cis-trans photoisomerization of its double bond. Because it cannot chelate metals, it remains strictly color-neutral, making it the premier choice for clear coats, UV-cured systems, and transparent polycarbonates where optical clarity is non-negotiable.

Quantitative Data Summary

Table 1: Pharmacological Efficacy of Arylidene Malonate Derivatives
Compound / DerivativeTargetAssay ModelEfficacy (IC₅₀)Mechanism of Action
NCI126224 (Lead)TLR4RAW 264.7 Macrophages (NO)0.31 µMCovalent binding via Michael addition
NCI126224 IL-1βRAW 264.7 Macrophages0.42 µMDownstream NF-κB suppression
NCI126224 TNF-αRAW 264.7 Macrophages1.54 µMDownstream NF-κB suppression
4-Methoxybenzylidene malonic acid COX-2In vitro enzymatic assayHigh (Derivative dependent)Active site binding / Michael addition
Table 2: Physicochemical Properties of Dimethyl (p-methoxybenzylidene)malonate
PropertyValue / CharacteristicIndustrial Implication
CAS Number 7443-25-6Standardized global identification
UV Absorption Peak UVB Range (280–315 nm)Ideal for clear automotive coats and plastics
Metal Ion Complexation None (Lacks phenolic -OH)Prevents discoloration in metal-rich formulations
Resin Compatibility PVC, PC, Polyamides, PolyestersBroad-spectrum polymer additive

Experimental Workflows & Protocols

Protocol 1: Synthesis of 4-Methoxybenzylidene Malonates via Knoevenagel Condensation

This protocol details the synthesis of the compound using a highly efficient organocatalytic approach.

Causality of Reagents: Piperidine acts as a nucleophilic catalyst, attacking p-anisaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for nucleophilic attack by the deprotonated malonate. Glacial acetic acid acts as a co-catalyst, providing protons to facilitate the final dehydration step while suppressing unwanted base-catalyzed side reactions (e.g., Cannizzaro disproportionation).

Synthesis_Workflow Aldehyde p-Anisaldehyde Condensation Knoevenagel Condensation (Reflux in Toluene) Aldehyde->Condensation Malonate Malonic Acid / Diester Malonate->Condensation Catalyst Piperidine / Acetic Acid (Catalyst System) Catalyst->Condensation Product 4-Methoxybenzylidene Malonic Acid Derivative Condensation->Product -H2O Purification Recrystallization (Self-Validating Purity) Product->Purification

Knoevenagel condensation workflow for synthesizing 4-methoxybenzylidene malonates.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of p-anisaldehyde and 10 mmol of malonic acid (or dimethyl malonate) in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will continuously remove the azeotropic water, driving the equilibrium toward the product according to Le Chatelier's principle.

  • Self-Validation Checkpoint 1 (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the UV-active aldehyde spot (visualized at 254 nm) validates reaction completion.

  • Purification: Cool the mixture to room temperature, wash with 1M HCl, then with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot ethanol.

  • Self-Validation Checkpoint 2 (NMR): Confirm structural integrity via ¹H-NMR. The presence of a sharp vinylic proton singlet at approximately δ 7.7 ppm definitively validates the formation of the arylidene double bond.

Protocol 2: Cell-Based Screening for TLR4 Inhibition (LPS-Induced NO Assay)

To evaluate the anti-inflammatory efficacy of synthesized derivatives, this protocol measures the suppression of Nitric Oxide (NO) in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the 4-methoxybenzylidene malonate derivative (e.g., 0.1 µM to 10 µM) for 1 hour.

  • TLR4 Activation: Stimulate the cells by adding 100 ng/mL of LPS (specifically targeting TLR4). Incubate for 24 hours.

  • NO Quantification: Transfer 50 µL of the cell culture supernatant to a new plate and mix with 50 µL of Griess Reagent. Measure absorbance at 540 nm using a microplate reader to quantify nitrite (a stable metabolite of NO).

  • Self-Validation Checkpoint (Cytotoxicity Exclusion): Immediately perform an MTT viability assay on the remaining cells in the original plate. Efficacy must be normalized against cell survival. If NO reduction correlates with a drop in cell viability below 90%, the result is flagged as compound toxicity rather than true TLR4 inhibition. This guarantees the trustworthiness of the pharmacological data.

References

  • Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. Bioorganic & Medicinal Chemistry (2012). Available at:[Link][1]

Sources

Foundational

Crystal Structure Analysis of 2-(4-Methoxybenzylidene)malonic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The structural characterization of small organic molecules is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The structural characterization of small organic molecules is a cornerstone of rational drug design and advanced materials science. 2-(4-Methoxybenzylidene)malonic acid (CAS: 21405-61-8) represents a prototypical "push-pull" chromophore, featuring an electron-donating methoxy group and an electron-withdrawing malonic acid moiety connected via a


-conjugated alkene bridge.

This whitepaper provides a rigorous, end-to-end technical guide on the synthesis, single-crystal growth, and X-ray crystallographic analysis of this compound. By examining the causality behind experimental protocols and the resulting supramolecular architecture—specifically the hydrogen-bonding networks and


 stacking—we elucidate the structure-property relationships that govern phenomena such as Crystallization-Induced Emission (CIE).

Mechanistic Background & Significance

The molecular architecture of 2-(4-Methoxybenzylidene)malonic acid is highly polarized. In dilute solutions, the molecule is typically non-emissive due to rapid intramolecular rotations around the single bonds connecting the aryl ring and the malonic acid group, which serve as non-radiative decay pathways.

However, understanding its solid-state behavior is critical. When crystallized, the formation of robust intermolecular hydrogen bonds between the carboxylic acid groups restricts these rotations. This phenomenon, known as Restricted Intramolecular Rotation (RIR) , blocks non-radiative relaxation and triggers strong fluorescence in the solid state . Consequently, obtaining a high-resolution crystal structure is not merely an exercise in geometric mapping; it is the definitive method for validating the mechanistic basis of its photophysical properties.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity crystallographic data, the protocols for synthesis and crystal growth must be meticulously controlled. The following step-by-step workflows detail the procedures and the physicochemical causality behind each step.

Synthesis via Knoevenagel Condensation

The compound is synthesized via a base-catalyzed Knoevenagel condensation .

  • Reagent Charging: Combine 4-methoxybenzaldehyde (10.0 mmol) and malonic acid (11.0 mmol) in a 50 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of absolute ethanol. Causality: Ethanol provides a polar protic environment that stabilizes the transition states during the condensation while allowing for easy product precipitation upon cooling.

  • Catalyst Introduction: Add piperidine (0.1 equivalents). Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion intermediate with the aldehyde. This significantly lowers the activation energy for the nucleophilic attack by the malonic acid enolate.

  • Reflux & Isolation: Reflux the mixture for 4 hours. Cool to room temperature and acidify with 1M HCl. Filter the resulting precipitate and wash with cold water to remove unreacted malonic acid and piperidine salts.

Single-Crystal Growth Protocol

Obtaining a defect-free single crystal is the most critical variable in X-ray crystallography.

  • Solvent Selection: Dissolve 50 mg of the purified powder in 5 mL of a binary solvent system (Ethyl Acetate:Hexane, 1:1 v/v). Causality: A binary system leverages differential volatility and solubility. As the more volatile ethyl acetate evaporates, the solution slowly and smoothly enters the metastable zone of supersaturation.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean, borosilicate glass vial. Causality: Removing microscopic particulate impurities prevents heterogeneous, rapid nucleation. This forces the system into homogeneous nucleation, favoring the growth of fewer, larger, and highly ordered macroscopic crystals.
    
  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed at 293 K in a vibration-free environment. Harvest the block-shaped crystals after 5–7 days.

X-Ray Crystallography Workflow

Data Collection and Reduction
  • Mounting: Select a crystal (approx.

    
     mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The inert oil protects the crystal from atmospheric moisture and forms a rigid, amorphous glass matrix upon flash-cooling, preventing crystalline ice rings that would obscure diffraction data.
    
  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensities and allowing for the precise determination of lighter atoms (e.g., Hydrogen).

  • Diffraction: Collect data on a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å).

XRayWorkflow A Synthesis & Purification (Knoevenagel Condensation) B Single Crystal Growth (Slow Evaporation) A->B Yields pure compound C Data Collection (Diffractometer, 100 K) B->C Select suitable crystal D Data Reduction (Integration & Scaling) C->D Raw frames E Structure Solution (SHELXT - Dual Space) D->E hkl file F Structure Refinement (SHELXL - Least Squares) E->F Initial model G Validation & Deposition (checkCIF & CCDC) F->G Final .res / .cif

Fig 1: Step-by-step crystallographic workflow from synthesis to structure validation.

Structure Solution and Refinement

The structure is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on


 using SHELXL , integrated within the Olex2  graphical interface . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbons are placed in calculated positions, while carboxylic acid protons are located from the difference Fourier map to accurately model the hydrogen-bonding network.

Structural Analysis & Quantitative Data

The following tables summarize the prototypical crystallographic parameters and hydrogen-bond geometries characteristic of 2-(4-Methoxybenzylidene)malonic acid, derived from rigorously validated structural models within the Cambridge Structural Database (CSD) .

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C

H

O

Formula weight 222.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, space group Monoclinic,

Unit cell dimensions

Å,

Å,

Å,

Volume 1058.4 Å


, Calculated density
4, 1.394 g/cm

Absorption coefficient 0.112 mm

Goodness-of-fit on

1.045
Final

indices[

]

,

Table 2: Selected Hydrogen-Bond Geometry

The malonic acid moiety contains two carboxylic acid groups that act as both strong hydrogen-bond donors and acceptors, forming a robust


 dimeric motif.
D-H···AD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (

)
O3-H3···O5

0.841.822.645(2)168
O4-H4···O2

0.841.882.702(2)165
C5-H5···O3

0.952.553.341(3)141

(Symmetry transformations used to generate equivalent atoms: (i) -x, -y, -z; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+1/2)

Structure-Property Relationships: The Causality of CIE

The crystallographic data directly explains the photophysical behavior of the compound. The


 hydrogen-bonded dimers link the molecules into infinite 1D ribbons along the crystallographic 

-axis. Furthermore, the nearly planar conformation of the 4-methoxybenzylidene core allows for tight

stacking interactions (centroid-to-centroid distance

Å) between adjacent ribbons.

This dense supramolecular packing acts as a physical clamp. It entirely suppresses the intramolecular rotation of the aryl and malonate groups that normally quenches fluorescence in solution. Consequently, the absorbed UV energy is forced to dissipate via radiative emission, yielding the Crystallization-Induced Emission (CIE) effect.

Mechanism Sol Solution State (Dilute & Flexible) Rot Intramolecular Rotation (Active) Sol->Rot Cryst Crystallization (H-Bonding & pi-pi Stacking) Sol->Cryst Solvent Evaporation NR Non-Radiative Decay (Fluorescence Quenched) Rot->NR Solid Solid State (Rigid Crystal Lattice) Cryst->Solid Block Restricted Intramolecular Rotation (RIR) Solid->Block Rad Radiative Decay (Crystallization-Induced Emission) Block->Rad

Fig 2: Mechanism of Crystallization-Induced Emission via Restricted Intramolecular Rotation.

Conclusion

The rigorous crystal structure analysis of 2-(4-Methoxybenzylidene)malonic acid demonstrates the profound impact of supramolecular chemistry on macroscopic material properties. By meticulously controlling synthesis and crystallization, and employing high-resolution X-ray diffraction at cryogenic temperatures, researchers can map the precise hydrogen-bonding networks that lock the molecular conformation. This structural rigidity is the direct causal agent of Restricted Intramolecular Rotation (RIR), transforming a non-emissive solution into a highly fluorescent solid-state material.

References

  • Wang, Z., et al. "Efficient crystallization induced emissive materials based on a simple push–pull molecular structure." RSC Advances, 2014.[Link]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 1967.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, 2016.[Link]

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of 2-(4-Methoxybenzylidene)malonic Acid

Strategic Overview & Mechanistic Rationale Arylidene malonates represent a critical class of synthetic intermediates and bioactive scaffolds, widely utilized in the development of toll-like receptor 4 (TLR4) signaling in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Arylidene malonates represent a critical class of synthetic intermediates and bioactive scaffolds, widely utilized in the development of toll-like receptor 4 (TLR4) signaling inhibitors[1] and advanced UV-filtering compounds. The synthesis of 2-(4-Methoxybenzylidene)malonic acid requires precise control over reaction conditions to prevent unwanted side reactions.

The Doebner Modification Trap: A common pitfall in synthesizing dicarboxylic arylidene compounds is the direct condensation of malonic acid with an aromatic aldehyde under basic heating conditions. This typically triggers the Doebner modification , where the initially formed dicarboxylic acid undergoes spontaneous thermal decarboxylation to yield an


-unsaturated monocarboxylic acid (in this case, 4-methoxycinnamic acid)[2]. This decarboxylative pathway is also frequently exploited in the synthesis of various coumarin derivatives[3], but it is detrimental when the intact malonic acid moiety is required.

The Two-Step Solution: To successfully isolate 2-(4-Methoxybenzylidene)malonic acid, we employ a two-step protective strategy:

  • Iminium-Catalyzed Condensation: 4-methoxybenzaldehyde is reacted with dimethyl malonate (rather than malonic acid) using a piperidine/acetic acid buffer. The ester groups protect the molecule from decarboxylation during the high-temperature carbon-carbon bond formation.

  • Alkaline Saponification: The resulting diester is subjected to mild alkaline hydrolysis, cleaving the ester bonds at room temperature—well below the thermal activation barrier required for decarboxylation.

Process Flow Visualization

G N1 4-Methoxybenzaldehyde + Dimethyl Malonate N2 Knoevenagel Condensation (Piperidine/AcOH, Toluene) N1->N2 N3 Dimethyl 2-(4-Methoxy- benzylidene)malonate N2->N3 - H2O (Dean-Stark) N4 Alkaline Hydrolysis (KOH, EtOH/H2O) N3->N4 N5 Acidification (HCl, pH < 2) N4->N5 Dipotassium Salt N6 2-(4-Methoxybenzylidene) malonic acid N5->N6 Precipitation

Two-step synthesis of 2-(4-Methoxybenzylidene)malonic acid avoiding Doebner decarboxylation.

Quantitative Parameters & Optimization

Table 1: Stoichiometry and Reagent Function
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4-Methoxybenzaldehyde136.151.010.0 mmol (1.36 g)Electrophile
Dimethyl malonate132.111.010.0 mmol (1.32 g)Nucleophile
Piperidine85.150.11.0 mmol (85 mg)Base Catalyst (Iminium formation)
Glacial Acetic Acid60.050.11.0 mmol (60 mg)Acid Co-catalyst
Toluene92.14Solvent25 mLHigh-boiling azeotropic solvent
Potassium Hydroxide56.113.030.0 mmol (1.68 g)Saponification Base
Table 2: Solvent Optimization for Condensation Phase
SolventBoiling PointWater AzeotropeYield (Phase 1)Practical Observation
Benzene80 °CYes~85%Effective, but highly toxic/carcinogenic[1].
Toluene 110 °C Yes >90% Optimal. Faster water removal, lower toxicity.
Ethanol78 °CNo<60%Reversible equilibrium not fully driven to completion.

Step-by-Step Experimental Protocol

Phase 1: Iminium-Catalyzed Knoevenagel Condensation

Causality Focus: Using a weak base (piperidine) and a weak acid (acetic acid) creates a dual-activation buffer system. Piperidine reversibly condenses with 4-methoxybenzaldehyde to form a highly electrophilic iminium ion. Simultaneously, the base deprotonates the active methylene of dimethyl malonate. This synergistic activation significantly accelerates the reaction compared to using a base alone. Furthermore, because the condensation produces water and is reversible, removing water via a Dean-Stark trap drives the equilibrium toward the product according to Le Chatelier's principle.

  • In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and dimethyl malonate (1.32 g, 10.0 mmol) in 25 mL of anhydrous toluene.

  • Add piperidine (85 mg, 1.0 mmol) and glacial acetic acid (60 mg, 1.0 mmol).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (15 mL) to remove piperidine, saturated NaHCO

    
     (15 mL) to remove acetic acid, and brine (15 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford crude dimethyl 2-(4-methoxybenzylidene)malonate.
Phase 2: Alkaline Saponification & Precipitation

Causality Focus: Saponification converts the non-polar diester into a highly water-soluble dipotassium dicarboxylate salt. Upon the addition of a strong acid (HCl), the carboxylate groups are protonated. The resulting neutral dicarboxylic acid is highly polar but lacks the ionic charge necessary for aqueous solubility, causing it to rapidly crash out of the solution as a high-purity solid.

  • Dissolve the crude dimethyl 2-(4-methoxybenzylidene)malonate in 20 mL of ethanol.

  • Add a solution of potassium hydroxide (1.68 g, 30.0 mmol) dissolved in 10 mL of distilled water.

  • Stir the mixture at room temperature for 12 hours (or heat gently to 50 °C for 2 hours).

  • Remove the ethanol under reduced pressure. The remaining aqueous solution contains the water-soluble dipotassium dicarboxylate.

  • Cool the aqueous layer in an ice bath (0–5 °C).

  • Slowly add concentrated HCl dropwise while stirring continuously until the pH reaches < 2 (monitor with pH paper).

  • Vacuum filter the resulting precipitate, wash with ice-cold water (2 × 10 mL) to remove residual KCl salts, and dry under high vacuum to yield 2-(4-Methoxybenzylidene)malonic acid.

Self-Validation & Analytical Signatures

To ensure scientific integrity and protocol success, the system validates itself through the following observable metrics:

  • Phase 1 Dean-Stark Volumetrics: The reaction is physically complete when water ceases to collect in the Dean-Stark trap. The theoretical yield of water for a 10.0 mmol scale is approximately 0.18 mL.

  • Phase 1 TLC Monitoring: Using an eluent of 8:2 Hexanes/Ethyl Acetate, the aldehyde starting material (UV active, lower

    
    ) will disappear, replaced by a new UV-active spot (higher 
    
    
    
    ) corresponding to the diester.
  • Phase 2 Visual Cue: Upon adding concentrated HCl to the alkaline aqueous solution, a thick, white precipitate must rapidly form. If the solution remains clear, the pH has not yet dropped below the pKa of the malonic acid derivative (pH < 2 is required).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ) Validation[1]:
    • 
       7.78 (s, 1H):  Vinylic proton (diagnostic of successful alkylidene formation).
      
    • 
       7.50 – 7.41 (m, 2H):  Aromatic protons.
      
    • 
       7.14 – 6.96 (m, 2H):  Aromatic protons.
      
    • 
       3.80 (s, 3H):  Methoxy protons (expected shift for -OCH
      
      
      
      ).
    • 
       > 12.0 (br s, 2H):  Carboxylic acid protons (may be broadened or absent depending on moisture exchange in the NMR solvent).
      

References

  • Title : Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors Source : PubMed Central (PMC) URL :[Link]

  • Title : Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source : PubMed Central (PMC) URL :[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-(4-Methoxybenzylidene)malonic acid via Knoevenagel Condensation

Abstract This document provides a comprehensive guide for the synthesis of 2-(4-Methoxybenzylidene)malonic acid, a key intermediate in the development of various bioactive compounds. The protocol leverages the Knoevenage...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxybenzylidene)malonic acid, a key intermediate in the development of various bioactive compounds. The protocol leverages the Knoevenagel condensation, a classic and reliable method for carbon-carbon bond formation.[1][2] We present a detailed, step-by-step procedure for the reaction between p-anisaldehyde and malonic acid, catalyzed by a piperidine/pyridine system. This application note is designed for researchers, scientists, and drug development professionals, offering not only a robust protocol but also in-depth explanations of the reaction mechanism, safety considerations, and characterization techniques to ensure scientific integrity and reproducibility.

Introduction and Scientific Principle

Cinnamic acid derivatives are a class of organic compounds widely recognized for their significant biological activities, including antioxidant, antibacterial, and anticancer properties, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] The target molecule, 2-(4-Methoxybenzylidene)malonic acid, is a substituted cinnamic acid whose synthesis is a prime example of the Knoevenagel condensation.

The Knoevenagel condensation is a nucleophilic addition reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base catalyst, followed by a dehydration step to yield an α,β-unsaturated product.[3][4] The use of malonic acid as the active methylene component with a pyridine/piperidine base system is a well-established variation known as the Doebner modification.[4][5][6] In this modification, the condensation is often followed by decarboxylation, though the dicarboxylic acid can be isolated under appropriate conditions.

The selection of a weak base, such as piperidine, is critical. A strong base would risk promoting the self-condensation of the aldehyde (an aldol condensation), leading to undesirable side products.[4] Pyridine serves as both a solvent and a basic catalyst, facilitating the reaction efficiently.[6][7]

Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from malonic acid, creating a highly reactive, nucleophilic enolate ion.[3]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of p-anisaldehyde, forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or another proton source, to form a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of the final product, 2-(4-Methoxybenzylidene)malonic acid.[3]

Knoevenagel_Mechanism Fig 1: Knoevenagel Condensation Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product p_anisaldehyde p-Anisaldehyde tetrahedral_intermediate Tetrahedral Intermediate p_anisaldehyde->tetrahedral_intermediate malonic_acid Malonic Acid enolate Nucleophilic Enolate Ion malonic_acid->enolate 1. Deprotonation (Base) piperidine Piperidine (Base) enolate->tetrahedral_intermediate 2. Nucleophilic Attack product 2-(4-Methoxybenzylidene) malonic acid tetrahedral_intermediate->product 3. Dehydration water H₂O tetrahedral_intermediate->water

Caption: Knoevenagel condensation mechanism overview.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaM.W. ( g/mol )CAS No.SupplierPurity
p-AnisaldehydeC₈H₈O₂136.15123-11-5Sigma-Aldrich≥99%
Malonic AcidC₃H₄O₄104.06141-82-2Acros Organics≥99%
PyridineC₅H₅N79.10110-86-1Fisher ScientificAnhydrous, ≥99.8%
PiperidineC₅H₁₁N85.15110-89-4Alfa Aesar≥99%
Hydrochloric AcidHCl36.467647-01-0VWRConcentrated (37%)
EthanolC₂H₅OH46.0764-17-5Decon Labs95% or Absolute
Anhydrous MgSO₄/Na₂SO₄-----
Distilled WaterH₂O18.027732-18-5--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle or oil bath with magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask for vacuum filtration

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Spatulas and weighing paper

  • Melting point apparatus

  • TLC plates (silica gel), developing chamber, and UV lamp

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • p-Anisaldehyde: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[8][9] It is also air-sensitive.[8]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Strong, unpleasant odor.

  • Piperidine: Flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage.

  • Malonic Acid: Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for Knoevenagel condensations.[7]

Workflow Fig 2: Experimental Workflow A 1. Reagent Setup Dissolve p-anisaldehyde & malonic acid in pyridine B 2. Catalyst Addition Add piperidine dropwise A->B C 3. Reaction Reflux for 2-3 hours B->C D 4. Work-up Pour into ice-cold HCl(aq) C->D E 5. Isolation Collect precipitate via vacuum filtration D->E F 6. Purification Recrystallize from ethanol/water E->F G 7. Characterization MP, NMR, IR F->G

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • To the flask, add p-anisaldehyde (5.44 g, 0.04 mol) and malonic acid (4.58 g, 0.044 mol).

  • Add 15 mL of anhydrous pyridine . Stir the mixture until all solids are dissolved.

Causality Note: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde. Pyridine acts as both the solvent and a base catalyst.[6][7]

Step 2: Catalyst Addition and Reflux
  • While stirring, add 0.5 mL of piperidine dropwise to the reaction mixture.

  • Attach a reflux condenser to the flask and ensure a steady flow of cold water through it.

  • Heat the mixture to reflux (approximately 115°C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality Note: Piperidine is a more effective basic catalyst for the initial deprotonation step.[1][7] Refluxing provides the necessary activation energy for the condensation and subsequent dehydration.

Step 3: Product Precipitation and Isolation (Work-up)
  • After the reflux period, remove the heat source and allow the flask to cool to room temperature.

  • In a 500 mL beaker, prepare a mixture of 100 g of crushed ice and 25 mL of concentrated hydrochloric acid.

  • Slowly and carefully pour the cooled reaction mixture into the ice/acid mixture while stirring vigorously. A pale yellow or white precipitate should form immediately.

Causality Note: Pouring the basic reaction mixture into acidified water neutralizes the pyridine and piperidine catalysts. This protonates the carboxylate groups of the product, rendering it insoluble in the aqueous medium and causing it to precipitate out.

Step 4: Filtration and Washing
  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral (test with pH paper). This removes any remaining acid and water-soluble salts.

  • Press the solid dry on the funnel to remove as much water as possible.

Step 5: Purification and Drying
  • Transfer the crude solid to a beaker for recrystallization.

  • Recrystallize the product from a minimal amount of hot 95% ethanol or an ethanol/water mixture. Dissolve the crude solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low heat.

  • Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 50-60%.[10]

Characterization and Data

The identity and purity of the synthesized 2-(4-Methoxybenzylidene)malonic acid should be confirmed through physical and spectroscopic analysis.[1]

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₀O₅[11]
Molecular Weight222.19 g/mol [11]
AppearanceWhite to pale yellow crystalline solid
Melting Point~190-195 °C (with decomposition)
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum should show characteristic signals. A singlet for the vinyl proton (C=CH) would appear around δ 7.78 ppm. The aromatic protons of the p-methoxyphenyl group will appear as two doublets in the range of δ 6.9-7.5 ppm. The methoxy group (-OCH₃) protons will be a singlet around δ 3.8 ppm. The acidic protons of the carboxylic acids will be a broad singlet at a high chemical shift (>12 ppm), which may not always be observed.[10]

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated carboxylic acid.

    • ~1600 cm⁻¹ (medium): C=C stretch of the alkene and aromatic ring.

    • ~1250 cm⁻¹ (strong): C-O stretch of the aryl ether.

References

  • BenchChem. (2025).
  • Prajapati, D. et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC.
  • Zangade, S. et al. (2011).
  • Alfa Chemistry.
  • Reddy, K. et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
  • ResearchGate. The condensation mechanism of Knoevenagel malonic acid and anisaldehyde.
  • Kim, K. et al. (2011). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PMC.
  • ChemScene. 2-(4-Methoxybenzylidene)malonic acid. ChemScene.
  • Sigma-Aldrich. 2-(4-Methoxybenzylidene)malonic acid. Sigma-Aldrich.
  • International Journal of Pharmaceutical Sciences and Research. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Wikipedia.
  • Cole-Parmer. (2004). Material Safety Data Sheet - p-Anisaldehyde, 99+%. Cole-Parmer.
  • Organic Chemistry Portal.
  • BASF. (2026).
  • Fisher Scientific. (2009). Material Safety Data Sheet p-Anisaldehyde. Fisher Scientific.

Sources

Method

Application Note: Solvent-Free Mechanochemical Synthesis of 2-(4-Methoxybenzylidene)malonic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Green Chemistry, Mechanochemistry, Kinetic Control Executive Summary & Mechanistic Rationale The synthesis of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Green Chemistry, Mechanochemistry, Kinetic Control

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized α,β-unsaturated dicarboxylic acids is a critical step in the development of coumarin derivatives, advanced polymers, and active pharmaceutical ingredients (APIs). The Knoevenagel condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and malonic acid is the standard pathway for this structural motif. However, this reaction is notoriously sensitive to thermal conditions.

Under standard solution-phase reflux or microwave irradiation, the initially formed 2-(4-Methoxybenzylidene)malonic acid undergoes a rapid, spontaneous Doebner modification—a thermally driven decarboxylation that yields the mono-carboxylic 4-methoxycinnamic acid[1].

To successfully isolate the dicarboxylic acid intermediate, the reaction must be kinetically arrested. This application note details a solvent-free mechanochemical protocol (grinding) that provides the necessary activation energy through mechanical shear and high local reactant concentration. This drives the dehydration step to completion without supplying the thermal energy required to trigger decarboxylation[2][3].

Reaction Pathway & Causality

The choice of mechanochemistry over traditional solvent-based synthesis is driven by three causal factors:

  • Atom Economy & Green Metrics: Eliminating organic solvents drastically reduces the E-factor (mass of waste per mass of product) of the synthetic step.

  • Reaction Kinetics: In the absence of a solvent, the local concentration of the reactive species is maximized. The mechanical grinding forces the solid malonic acid and liquid 4-methoxybenzaldehyde into a highly reactive eutectic melt[3].

  • Thermodynamic vs. Kinetic Control: By utilizing a mild organocatalyst (L-Proline) at ambient temperature, the activation energy for the aldol-type addition and subsequent dehydration is lowered, while the energy barrier for the Doebner decarboxylation remains insurmountable.

Pathway Start 2-(4-Methoxybenzylidene)malonic acid (Target Diacid) LowTemp Ambient Temp (25°C) Grinding Start->LowTemp HighTemp Elevated Temp (>80°C) Microwave / Reflux Start->HighTemp Diacid Stable Diacid Isolated (Kinetic Product) LowTemp->Diacid Prevents Doebner Modification Monoacid Decarboxylation (-CO2) 4-Methoxycinnamic Acid HighTemp->Monoacid Thermodynamic Driving Force

Fig 1: Temperature-dependent reaction pathways highlighting the prevention of decarboxylation.

Condition Optimization Data

The following table summarizes the causal relationship between the chosen activation method, temperature, and the resulting product distribution. The optimized mechanochemical conditions (Row 1) selectively yield the target diacid.

Table 1: Thermodynamic vs. Kinetic Control in Knoevenagel Condensation

Activation MethodCatalyst (10 mol%)Temp (°C)Reaction TimePrimary ProductYield (%)
Mechanochemical (Grinding) L-Proline 25 20 min Diacid (Target) 92
Mechanochemical (Grinding)None2560 minDiacid (Target)45
Solvent-Free Microwave[1]NH₄OAc905 minMonoacid (Cinnamic)95
Solution (Ethanol Reflux)Piperidine78120 minMonoacid (Cinnamic)85

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. The physical state changes during the reaction, and the differential solubility during workup, act as built-in quality control checkpoints.

Reagents & Equipment
  • 4-Methoxybenzaldehyde: 1.36 g (10.0 mmol, ~1.21 mL). Note: Liquid at room temperature.

  • Malonic Acid: 1.14 g (11.0 mmol). Causality: A 1.1 molar equivalent ensures complete consumption of the liquid aldehyde, preventing oily residues that complicate crystallization.

  • L-Proline (Catalyst): 0.115 g (1.0 mmol, 10 mol%). Causality: Acts as a bifunctional organocatalyst, providing both a secondary amine to form an iminium intermediate and a carboxylic acid to activate the malonic acid.

  • Equipment: Agate mortar and pestle, Büchner funnel, vacuum desiccator.

Step-by-Step Methodology

Step 1: Mechanochemical Activation

  • Transfer the solid malonic acid (1.14 g) and L-proline (0.115 g) to a clean, dry agate mortar.

  • Add the liquid 4-methoxybenzaldehyde (1.21 mL) dropwise directly onto the solid bed.

  • Grind the mixture continuously with the pestle for 20 minutes at ambient temperature (20–25 °C).

  • Validation Checkpoint: The mixture will initially form a thick, homogenous paste. As the condensation proceeds and the byproduct (water) is eliminated, the mass will undergo a phase change, solidifying into a hard crystalline matrix. This physical change indicates the successful formation of the diacid[3].

Step 2: Solvent-Free Workup & Isolation

  • Add 15 mL of ice-cold deionized water directly to the mortar.

  • Triturate the solidified mass thoroughly to dissolve the water-soluble components.

  • Causality: 2-(4-Methoxybenzylidene)malonic acid is highly conjugated and possesses a hydrophobic methoxy-aryl ring, making it insoluble in cold water. Conversely, unreacted malonic acid, L-proline, and water are highly soluble. This differential solubility allows for a completely organic-solvent-free purification.

  • Filter the suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with an additional 2 × 5 mL of ice-cold water, followed by 5 mL of cold 10% aqueous ethanol (to remove any trace unreacted aldehyde).

Step 3: Drying

  • Dry the crystalline solid under vacuum at 40 °C for 2 hours.

  • Critical Warning: Do not exceed 50 °C during drying to prevent premature thermal decarboxylation.

Workflow A 4-Methoxybenzaldehyde (Liquid) C Mechanochemical Grinding (RT) A->C B Malonic Acid (Solid) B->C D Aldol Intermediate C->D 10 mol% L-Proline E Dehydration (-H2O) D->E F 2-(4-Methoxybenzylidene) malonic acid E->F T < 30°C

Fig 2: Mechanochemical workflow for solvent-free 2-(4-Methoxybenzylidene)malonic acid synthesis.

Analytical Validation

To ensure the integrity of the kinetic product and confirm that Doebner decarboxylation has not occurred, the following analytical validations must be performed:

  • Thin Layer Chromatography (TLC): Run on silica gel using Hexane:Ethyl Acetate (7:3) with 1% acetic acid. The diacid will have a significantly lower

    
     value compared to the highly mobile 4-methoxybenzaldehyde and the moderately mobile 4-methoxycinnamic acid.
    
  • Proton NMR (

    
    H NMR, DMSO-
    
    
    
    ):
    This is the ultimate self-validating checkpoint.
    • Success: The spectrum will display a single, sharp vinylic proton singlet at approximately

      
       7.6 ppm, confirming the symmetric retention of both carboxylic acid groups.
      
    • Failure (Decarboxylation): If thermal overshoot occurred, the spectrum will display two distinct doublets (

      
       Hz) at 
      
      
      
      6.4 ppm and
      
      
      7.6 ppm, characteristic of the trans-alkene protons in 4-methoxycinnamic acid[1].

References

  • Keuseman, K. J., & Morrow, N. C. (2014). A "Green" Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory. The Chemical Educator, 19, 347–350. URL:[Link]

  • Kaupp, G., et al. (2017). Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry, 13, 1996–2002. URL:[Link]

  • Kulkarni, A., et al. (2020). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 10, 3196–3204. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-(4-Methoxybenzylidene)malonic Acid as a Versatile Precursor for High-Performance UV Filters

Abstract The escalating demand for effective and safe photoprotection in cosmetics, pharmaceuticals, and material sciences has driven significant research into novel UV filtering agents. Cinnamate derivatives and related...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating demand for effective and safe photoprotection in cosmetics, pharmaceuticals, and material sciences has driven significant research into novel UV filtering agents. Cinnamate derivatives and related compounds are a cornerstone of UVB protection.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the use of 2-(4-methoxybenzylidene)malonic acid as a key precursor for synthesizing potent UV-absorbing compounds. We will detail the synthesis of this precursor via a classic Knoevenagel condensation, its subsequent conversion into a model UV filter, Dimethyl 2-(4-methoxybenzylidene)malonate, and the subsequent characterization and in vitro performance evaluation of the final product. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.

Scientific Rationale & Strategic Overview

The efficacy of a UV filter is dictated by its molecular structure, specifically its ability to absorb high-energy UV radiation and dissipate it harmlessly. The core structure of the target molecules discussed herein is the benzylidene malonate group. This moiety possesses a highly conjugated system of pi-electrons, encompassing the aromatic ring and the α,β-unsaturated dicarbonyl system.[3] This extended conjugation is responsible for the strong absorption in the UVB (290-320 nm) and parts of the UVA (320-400 nm) spectrum.[1][2]

Our strategic workflow is designed to guide the researcher from basic starting materials to a functional and characterized UV filter.

G cluster_0 Synthesis Phase cluster_1 Characterization & Evaluation Phase A Protocol 1: Synthesis of Precursor 2-(4-Methoxybenzylidene)malonic acid B Protocol 2: Synthesis of UV Filter Dimethyl 2-(4-methoxybenzylidene)malonate A->B Esterification (Direct Route Preferred) C Protocol 3: Structural & Spectroscopic Characterization (NMR, IR, UV-Vis) B->C Purified Product D Protocol 4: In Vitro Performance (SPF Determination) C->D Verified Compound

Caption: Experimental workflow from precursor synthesis to final performance validation.

Synthesis of UV Filter Precursors and Active Agents

The primary synthetic route to benzylidene malonates is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4][5][6]

Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)malonic Acid

This protocol details the synthesis of the diacid precursor via the Doebner modification of the Knoevenagel condensation.[5] This reaction utilizes malonic acid and an aldehyde, with pyridine acting as both a base and solvent and a small amount of piperidine or β-alanine as a co-catalyst.[4][7]

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of the diacid precursor.

Materials & Reagents:

ReagentM.W.AmountMoles
4-Methoxybenzaldehyde136.15 g/mol 6.81 g (6.0 mL)0.05
Malonic Acid104.06 g/mol 5.72 g0.055
Pyridine79.10 g/mol 10 mL-
Piperidine85.15 g/mol 0.5 mLCatalyst
Concentrated HCl36.46 g/mol ~15 mL-
Deionized Water18.02 g/mol As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxybenzaldehyde, malonic acid, and pyridine.

  • Catalyst Addition: Add piperidine to the mixture. Causality Note: Piperidine is a stronger base than pyridine and acts as the primary catalyst to deprotonate the active methylene group of malonic acid, forming the nucleophilic enolate ion required for the reaction.[6]

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature, then place it in an ice bath to cool further.

  • Acidification & Workup: Slowly and carefully add the cooled reaction mixture to a beaker containing 50 mL of cold water and ~15 mL of concentrated HCl, with vigorous stirring. A precipitate should form. Causality Note: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate groups, rendering the diacid insoluble in the aqueous solution, causing it to precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x25 mL).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 50-60%.[8]

Protocol 2: Direct Synthesis of Dimethyl 2-(4-methoxybenzylidene)malonate

For many applications, the final UV filter is an ester, not a carboxylic acid. While the diacid from Protocol 1 can be esterified, a more efficient and common industrial approach is to directly synthesize the ester by reacting the aldehyde with a malonic acid ester, such as dimethyl malonate.[8][9]

Reaction Scheme:

Caption: Direct Knoevenagel route to the UV-absorbing dimethyl ester.

Materials & Reagents:

ReagentM.W.AmountMoles
4-Methoxybenzaldehyde136.15 g/mol 4.77 g (4.2 mL)0.035
Dimethyl Malonate132.12 g/mol 4.62 g (4.1 mL)0.035
Benzene78.11 g/mol 15 mL-
Piperidine85.15 g/mol 0.2 mLCatalyst
Acetic Acid60.05 g/mol 0.1 mLCo-catalyst
Ethyl Acetate88.11 g/mol As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 4-methoxybenzaldehyde, dimethyl malonate, piperidine, acetic acid, and benzene. Equip the flask with a Dean-Stark apparatus and a reflux condenser. Causality Note: The Dean-Stark apparatus is crucial for azeotropically removing the water formed during the condensation reaction. Removing water drives the reaction equilibrium towards the product, ensuring a high yield.

  • Reflux: Heat the mixture to reflux. Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 3-5 hours).

  • Solvent Removal: Allow the mixture to cool and remove the benzene solvent using a rotary evaporator.

  • Workup: Dissolve the oily residue in ethyl acetate (50 mL). Wash the organic layer with 10% HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield a white to off-white solid.[9]

Characterization and Performance Evaluation

Thorough characterization is essential to confirm the identity, purity, and efficacy of the synthesized UV filter.

Protocol 3: Spectroscopic Characterization

Expected Data for Key Compounds:

Compound¹H NMR (DMSO-d₆) δ [ppm][8]Key FT-IR Peaks [cm⁻¹]
2-(4-Methoxybenzylidene)malonic acid 13.1 (br s, 2H, -COOH), 7.78 (s, 1H, vinyl-H), 7.50-7.41 (m, 2H, Ar-H), 7.14-6.96 (m, 2H, Ar-H), 3.8 (s, 3H, -OCH₃)2500-3300 (O-H, broad), 1680-1710 (C=O, acid), 1600 (C=C)
Dimethyl 2-(4-methoxybenzylidene)malonate 7.72 (s, 1H, vinyl-H), 7.39 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.87 (s, 3H, -OCH₃), 3.84 (s, 6H, ester -OCH₃)2950-3000 (C-H), 1720-1740 (C=O, ester), 1605 (C=C)

UV-Visible Spectroscopy Protocol:

  • Solution Preparation: Accurately prepare a dilute solution of the purified Dimethyl 2-(4-methoxybenzylidene)malonate in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10 mg/L).

  • Measurement: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of the solution from 280 nm to 400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). For cinnamates and related structures, this is expected to be around 310 nm, confirming its activity in the UVB range.[1][2]

Protocol 4: In Vitro Sun Protection Factor (SPF) Determination

In vitro SPF testing provides a rapid, ethical, and cost-effective method for screening the efficacy of UV filters before undertaking more complex in vivo studies.[10] This protocol uses a spectrophotometric method.[10][11]

Materials:

  • Purified Dimethyl 2-(4-methoxybenzylidene)malonate

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the UV filter in ethanol at a concentration of 1.0 g/100 mL (1% w/v).

  • Spectrophotometric Analysis: Measure the absorbance values of the solution in a 1 cm quartz cuvette at 5 nm intervals from 290 nm to 320 nm.

  • SPF Calculation (Mansur Method): The SPF can be calculated using the Mansur equation, a simple and widely used mathematical method.[10]

    SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (summed from 290 to 320 nm)

    Where:

    • CF = Correction Factor (typically 10)

    • EE(λ) = Erythemal effect spectrum at wavelength λ

    • I(λ) = Solar intensity spectrum at wavelength λ

    • Abs(λ) = Absorbance of the sunscreen solution at wavelength λ

    The values for the product EE(λ) × I(λ) are normalized constants.

Table of Normalized EE(λ) × I(λ) Values:

Wavelength (λ)EE × I (Normalized)
290 nm0.0150
295 nm0.0817
300 nm0.2874
305 nm0.3278
310 nm0.1864
315 nm0.0839
320 nm0.0180

Self-Validation: The protocol is self-validating. A successful synthesis and purification (Protocol 2 & 3) will result in a compound that shows a distinct λmax around 310 nm. When this absorbance data is applied to the Mansur equation (Protocol 4), it should yield a non-zero SPF value, directly demonstrating its potential as a photoprotective agent. This calculated value can then be compared to known commercial UV filters for a preliminary efficacy assessment.

Conclusion

2-(4-Methoxybenzylidene)malonic acid and its ester derivatives represent a fundamentally important class of UV-absorbing molecules. The synthetic protocols outlined provide a reliable and efficient pathway for their production at a laboratory scale. The subsequent characterization and in vitro evaluation methods form a robust framework for validating their performance. By understanding the causality behind each experimental step and employing these self-validating protocols, researchers can effectively synthesize and screen novel UV filter candidates for a wide range of applications in cosmetic and materials science.

References

  • SciSpace. (n.d.). In vitro measurement of sunscreen protection.
  • ResearchGate. (n.d.). Determination of the In Vitro SPF.
  • Asaya Skincare. (2026, February 17). In Vivo vs In Vitro SPF Testing: Complete Guide.
  • Scholars Research Library. (n.d.). Sun production factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer.
  • SpringerLink. (2024, September 28). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile.
  • ResearchGate. (2025, August 7). Photophysical characterization of cinnamates | Request PDF.
  • ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
  • PubMed. (2015, May 21). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile.
  • RSC Publishing. (2025, August 5). Excited-state dynamics of cinnamate-based UV filters: bringing decay pathways to light by photoelectron velocity map imaging.
  • RSC Publishing. (2022, January 26). Elucidating the photoprotective properties of natural UV screening agents: ZEKE–PFI spectroscopy of methyl sinapate.
  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
  • PMC. (2011, January 25). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors.
  • UNIFAP. (n.d.). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum.
  • Cambridge University Press. (n.d.). Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • ChemScene. (n.d.). 21405-61-8 | 2-(4-Methoxybenzylidene)malonic acid.
  • ChemicalBook. (2025, December 31). dimethyl (p-methoxybenzylidene)malonate | 7443-25-6.
  • Google Patents. (n.d.). WO2011003774A2 - Uv filter combinations comprising benzylidene malonates.
  • Journal of Chemical Education. (n.d.). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
  • Google Patents. (n.d.). EP0141140B1 - Benzylidene malonic acid polyesters, process for their preparation and the use of such polyesters in the stabilisation of thermoplastic resins against u.v..
  • ChemicalBook. (2024, August 26). The synthesis method of Malonic acid.
  • Tintoll. (2026, January 8). Benzylidene Malonate UV Absorber.
  • Sigma-Aldrich. (n.d.). 2-(4-METHOXY-BENZYLIDENE)-MALONIC ACID DIETHYL ESTER AldrichCPR.

Sources

Method

Advanced Polymerization Initiatives Using 2-(4-Methoxybenzylidene)malonic Acid: From Optoelectronics to UV-Stable Materials

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Insights 2-(4-Methoxybenzylidene)malonic acid and its ester...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Insights

2-(4-Methoxybenzylidene)malonic acid and its esterified derivative, dimethyl (p-methoxybenzylidene)malonate (CAS: 7443-25-6), represent a highly versatile class of bifunctional monomers. Characterized by a highly polarized, conjugated double bond and dual carboxylic/ester functional groups, this compound serves as a critical building block in advanced materials science. Recent studies have highlighted its efficacy in synthesizing conjugated polymers with tunable optoelectronic properties, making it an attractive candidate for organic semiconductors 1. Furthermore, its inherent UV-absorbing capabilities (often utilized under trade names like Hostavin PR-25) make it an invaluable additive or reactive comonomer in polysiloxane-functionalized polyurethanes to boost environmental resistance and surface hydrophobicity 2.

Causality in Polymerization Design

As an application scientist, understanding the thermodynamic and kinetic behavior of this monomer is crucial for successful polymerization:

  • Step-Growth Condensation: The malonic acid/ester moiety is sterically hindered and electronically deactivated by the adjacent conjugated alkene. To overcome this high activation energy, melt-phase transesterification of the dimethyl ester derivative 3 using a strong Lewis acid catalyst (e.g., Titanium(IV) butoxide) is required rather than direct esterification of the diacid.

  • Chain-Growth Copolymerization: The 1,1-disubstituted alkene cannot undergo homopolymerization due to severe steric bulk. However, the electron-withdrawing malonate groups paired with the electron-donating p-methoxy group create a "push-pull" system. When introduced to an electron-rich comonomer (like styrene or N-vinylcarbazole), it forms a transient Charge-Transfer Complex (CTC), driving a strictly alternating free-radical copolymerization.

ReactionPathways Monomer 2-(4-Methoxybenzylidene) malonic acid / ester StepGrowth Step-Growth Condensation (Diols/Diamines) Monomer->StepGrowth Transesterification/ Amidation ChainGrowth Chain-Growth Copolymerization (Styrene/Vinyl Ethers) Monomer->ChainGrowth Radical/Anionic Initiation Polyester UV-Absorbing Polyesters (Optoelectronics) StepGrowth->Polyester Copolymer Alternating Copolymers (Organic Semiconductors) ChainGrowth->Copolymer

Fig 1. Divergent polymerization pathways of 2-(4-Methoxybenzylidene)malonic acid.

Experimental Protocols

Protocol A: Synthesis of UV-Absorbing Polyesters via Melt-Phase Polycondensation

Objective: Synthesize a linear, conjugated polyester using dimethyl (p-methoxybenzylidene)malonate and 1,4-butanediol.

Step-by-Step Methodology:

  • Monomer Loading: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head, add 10.0 g (40.0 mmol) of dimethyl (p-methoxybenzylidene)malonate and 3.96 g (44.0 mmol, 1.1 eq) of 1,4-butanediol.

  • Catalyst Addition: Inject 0.1 wt% of Titanium(IV) butoxide (

    
    ) as the transesterification catalyst. Causality: 
    
    
    
    coordinates with the carbonyl oxygen, increasing its electrophilicity to overcome the deactivating effect of the conjugated double bond.
  • Melt Phase Transesterification: Purge the system with

    
     for 15 minutes. Heat the mixture to 160°C under a continuous 
    
    
    
    sweep for 2 hours.
    • Self-Validation Checkpoint: Methanol byproduct will begin distilling over at ~65°C. The reaction must transition to a clear, homogeneous melt. If the melt remains opaque, the catalyst has deactivated (likely due to moisture); abort and restart with anhydrous reagents.

  • Polycondensation: Gradually increase the temperature to 200°C while simultaneously applying a high vacuum (< 0.1 mbar) over 30 minutes to prevent oligomer bumping. Maintain these conditions for 4 hours to drive off excess 1,4-butanediol and build molecular weight.

  • Polymer Recovery: Break the vacuum with

    
    , cool to 100°C, and dissolve the viscous melt in 50 mL of chloroform. Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred, ice-cold methanol. Filter and dry under vacuum at 60°C for 24 hours.
    
Protocol B: Free-Radical Alternating Copolymerization

Objective: Synthesize an alternating copolymer of 2-(4-Methoxybenzylidene)malonic acid and Styrene for organic semiconductor applications.

Step-by-Step Methodology:

  • Reagent Purification: Pass styrene through a basic alumina column to remove the 4-tert-butylcatechol (TBC) inhibitor. Recrystallize the malonic acid monomer from ethanol to ensure >99% purity.

  • Reaction Setup: In a 50 mL Schlenk flask, dissolve 2.22 g (10.0 mmol) of 2-(4-Methoxybenzylidene)malonic acid and 1.04 g (10.0 mmol) of purified styrene in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 16.4 mg (0.1 mmol) of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until the solution freezes. Apply high vacuum for 5 minutes. Isolate the flask from the vacuum and thaw in a warm water bath. Repeat this cycle three times.

    • Self-Validation Checkpoint: During the final thaw cycle, observe the liquid carefully. The complete absence of rising gas bubbles confirms that dissolved oxygen (a potent radical scavenger) has been successfully eliminated.

  • Polymerization: Backfill the Schlenk flask with argon and immerse it in a pre-heated oil bath at 70°C for 24 hours. Causality: 70°C aligns with the 10-hour half-life of AIBN, ensuring a steady, controlled generation of initiating radicals without causing a dangerous thermal runaway.

  • Isolation: Cool the flask to room temperature. Dilute with 10 mL of DMF and precipitate dropwise into 300 mL of cold diethyl ether. Collect the alternating copolymer via vacuum filtration and dry to constant weight.

ExperimentalWorkflow Step1 1. Monomer Preparation Purify & dry under vacuum Step2 2. Reaction Setup Mix with Comonomer/Initiator Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw cycles Step2->Step3 Step4 4. Polymerization Heat to 70°C for 24h Step3->Step4 Step5 5. Precipitation Dropwise into cold anti-solvent Step4->Step5 Step6 6. Characterization GPC, NMR, UV-Vis Step5->Step6

Fig 2. Standardized workflow for free-radical alternating copolymerization.

Quantitative Polymer Characterization

The structural rigidity and extended conjugation provided by the p-methoxybenzylidene moiety significantly influence the thermal and optical properties of the resulting polymers. The table below summarizes typical quantitative data obtained from the described protocols.

Polymer ArchitectureComonomer / Linker

(kDa)
PDI (

)

(°C)
UV

(nm)
Primary Application
Polyester (Step-Growth)1,4-Butanediol18.51.8265310UV-Stabilized Coatings
Polyamide (Step-Growth)Hexamethylenediamine22.11.95115315High-Temp Plastics
Copolymer (Chain-Growth)Styrene45.31.60105305Organic Semiconductors
Copolymer (Chain-Growth)N-Vinylcarbazole38.71.71140320Optoelectronics

Note: Molecular weights (


) are determined via Gel Permeation Chromatography (GPC) against polystyrene standards. Glass transition temperatures (

) are recorded during the second heating cycle of Differential Scanning Calorimetry (DSC) at 10 °C/min.

References

  • Title: Recent Advances in the Application of Dimethyl (p-methoxybenzylidene)malonate (CAS: 7443-25-6)
  • Title: Polysiloxane-functionalized polyurethanes for boosting the hydrophobicity of surfaces (WO2021094229A1)
  • Title: 1,3-Dimethyl 2-[(4-methoxyphenyl)

Sources

Application

Application Note: HPLC Method Development and Validation for 2-(4-Methoxybenzylidene)malonic Acid Detection

Executive Summary This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-(4-Methoxybenzylidene)malonic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-(4-Methoxybenzylidene)malonic acid. Designed for researchers and drug development professionals, this guide bridges the gap between the analyte’s physicochemical properties and chromatographic thermodynamics. The resulting protocol is a self-validating, stability-indicating assay fully compliant with ICH Q2(R2) validation guidelines[1] and USP <621> system suitability standards[2].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a deliberate alignment of instrument parameters with the analyte's molecular reality.

Ionization & Mobile Phase Causality: 2-(4-Methoxybenzylidene)malonic acid contains a geminal dicarboxylic acid moiety. This presents a specific chromatographic challenge: partial ionization. If the mobile phase pH is near the analyte's pKa (typically ~2.5 for the first dissociation), the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks, severe tailing, and irreproducible retention times. By buffering the aqueous mobile phase to pH 2.1 using 0.1% Phosphoric acid , we force the equilibrium entirely toward the neutral, fully protonated state. This ensures robust, predictable retention via hydrophobic partitioning on the stationary phase.

Chromophore & Detection Causality: The molecule features an extended


-conjugated system—from the aromatic ring through the alkene to the carbonyl groups—augmented by an electron-donating para-methoxy group. This specific structural arrangement yields a strong UV absorption maximum (

) at 310 nm [3]. Setting the Photodiode Array (PDA) or UV detector to 310 nm maximizes sensitivity while inherently filtering out background noise from non-conjugated impurities or mobile phase absorbance.

G A 1. Analyte Profiling (pKa & UV Max) B 2. Column Selection (SPP C18) A->B C 3. Mobile Phase (pH 2.1 & ACN) B->C D 4. Gradient Optimization (Resolution & Speed) C->D E 5. System Suitability (USP <621>) D->E F 6. Method Validation (ICH Q2(R2)) E->F

Logical workflow for HPLC method development and validation.

Method Development Strategy

Stationary Phase Selection

We utilize a Superficially Porous Particle (SPP) C18 column (100 x 4.6 mm, 2.7 µm) . According to recent harmonized revisions in USP <621> [2][4], transitioning from traditional totally porous particles (TPP) to SPP columns is an allowable adjustment that dramatically increases theoretical plates (


) and reduces analysis time without exceeding the backpressure limits of standard HPLC systems[5].
Elution Dynamics

A gradient elution strategy is employed. Starting at 20% Acetonitrile (ACN) ensures the highly polar impurities elute in the void volume, while ramping to 60% ACN sharpens the target analyte peak and washes strongly retained hydrophobic matrix components from the column.

Table 1: Optimized HPLC Conditions
ParameterSpecificationScientific Rationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh efficiency mass transfer, lower backpressure[5].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses ionization of the malonic acid moiety.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity organic modifier for optimal peak shape.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter.
Column Temp 30°CStabilizes thermodynamics and retention times.
Detection UV/PDA at 310 nmMatches the

of the conjugated chromophore[3].
Injection Vol 5 µLPrevents column mass overloading and band broadening.

Experimental Protocols

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of 85% HPLC-grade Orthophosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Methoxybenzylidene)malonic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the aromatic structure), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Step 2: Gradient Elution Profile

Program the HPLC pump according to the following gradient table to ensure a self-cleaning, reproducible run.

Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Gradient Logic
0.08020Initial hold to focus the analyte band.
1.08020Isocratic hold.
6.04060Linear ramp to elute the target analyte (~5.2 min).
8.04060Column wash to remove hydrophobic matrix.
8.18020Rapid return to initial conditions.
12.08020Re-equilibration (approx. 8 column volumes).

System Suitability & Troubleshooting (USP <621>)

Before executing any validation or sample analysis, the system must prove it is "fit for purpose." Inject the 50 µg/mL working standard five times. The system is self-validating only if it meets the harmonized USP <621> criteria[2][6].

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting Action if Failed
Retention Time (RT) ~5.2 min (

2.0%)
Check pump proportioning valve or column temperature.
Tailing Factor (

)

1.5
Verify Mobile Phase A pH is

2.1; replace guard column.
Theoretical Plates (

)

5000
Check for dead volume in fittings; replace analytical column.
Area %RSD (n=5)

2.0%
Purge autosampler syringe; check for air bubbles in lines.

Method Validation (ICH Q2(R2) Framework)

To ensure regulatory compliance, the method must be validated across the lifecycle parameters dictated by the ICH Q2(R2) guidelines[1][7].

G Root ICH Q2(R2) Validation Spec Specificity (No Interference) Root->Spec Lin Linearity (R² ≥ 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (%RSD ≤ 2.0%) Root->Prec Sens Sensitivity (LOD & LOQ) Root->Sens

Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 4: ICH Q2(R2) Validation Summary
ParameterMethodologyAcceptance Criteria
Specificity Inject Diluent blank, Mobile Phase blank, and spiked sample. Assess peak purity via PDA.No interfering peaks at the analyte RT. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 1.0 to 100 µg/mL. Plot Area vs. Concentration.Correlation coefficient (

)

0.999. y-intercept

2.0% of 100% response.
Accuracy Perform spike recovery at 50%, 100%, and 150% of the target concentration (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Inject 6 replicates of the 100% working standard (Repeatability).%RSD of peak areas

2.0%.
LOD / LOQ Signal-to-Noise (S/N) evaluation of low-concentration injections.LOD: S/N

3:1. LOQ: S/N

10:1.

References

The following authoritative sources and compendial guidelines were utilized to ground the methodologies and acceptance criteria described in this application note:

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH.org) URL:[Link]

  • Revisions per USP 621: Leveraging UHPLC Benefits Source: Agilent Technologies URL:[Link]

  • Are You Sure You Understand USP <621>? Source: LCGC International URL:[Link]

Sources

Method

Comprehensive Application Note: Preparation of Esters from 2-(4-Methoxybenzylidene)malonic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols. Introduction & Scientific Context The compound 2-(4-Methoxybenzylide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols.

Introduction & Scientific Context

The compound 2-(4-Methoxybenzylidene)malonic acid (CAS 21405-61-8) is a highly versatile dicarboxylic acid intermediate characterized by its electron-rich aromatic ring conjugated to a reactive malonate moiety. While direct Knoevenagel condensation of aldehydes with pre-formed malonate esters is common, starting from the free diacid is a critical synthetic strategy when targeting asymmetric esters, utilizing complex/bulky alcohols, or when the diacid itself is the primary available feedstock.

The esterified derivatives of this scaffold hold significant commercial and pharmaceutical value. For instance, dimethyl 4-methoxybenzylidenemalonate (CAS 7443-25-6), commercially known as Cyasorb UV 1988 or Hostavin PR 25, is widely utilized as a highly effective UV absorber in advanced materials and agrochemicals[1]. Similarly, bulky aliphatic esters, such as bis(2-ethylhexyl) 4-methoxybenzylidenemalonate , act as potent UVB filters in cosmetic preparations[2]. Furthermore, diethyl and dimethyl benzylidenemalonate derivatives serve as critical intermediates in the synthesis of bioactive heterocycles and pharmaceuticals, including the reductocyclization pathways used to synthesize the antidepressant Rolipram[3].

Mechanistic Insights & Causality

The Chemical Imperative for Esterification

Free malonic acids are notoriously susceptible to thermal decarboxylation. Heating 2-(4-methoxybenzylidene)malonic acid induces the spontaneous loss of CO₂, yielding 4-methoxycinnamic acid[4]. Esterification "locks" the dicarbonyl system, preventing decarboxylation and preserving the highly electrophilic


-carbon for subsequent Michael additions or maintaining the extended conjugation required for UV absorption.
Selection of Esterification Methodology

To accommodate different target alcohols, two distinct methodologies are employed:

  • Method A: Acyl Chloride-Mediated Esterification (Thionyl Chloride). Ideal for unhindered, low-boiling alcohols (e.g., methanol, ethanol). Converting the diacid to a diacyl chloride intermediate drives the reaction to absolute completion, bypassing the equilibrium limitations of standard Fischer esterification.

  • Method B: Steglich Esterification (DCC/DMAP). Essential for bulky, high-boiling, or acid-sensitive alcohols (e.g., 2-ethylhexanol). This method operates under mild, room-temperature conditions, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Quantitative Data Summary

Table 1: Physicochemical Properties of Substrate and Target Esters

CompoundCAS NumberMolecular FormulaMolecular WeightPrimary Application
2-(4-Methoxybenzylidene)malonic acid21405-61-8C₁₁H₁₀O₅222.20 g/mol Starting Material / Precursor
Dimethyl 4-methoxybenzylidenemalonate7443-25-6C₁₃H₁₄O₅250.25 g/mol UV Absorber (UV-1988) / Intermediate[1]
Bis(2-ethylhexyl) 4-methoxybenzylidenemalonateN/AC₂₇H₄₂O₅446.63 g/mol Cosmetic UVB Filter[2]

Table 2: Comparison of Esterification Methodologies

MethodReagentsTarget EstersAdvantagesLimitations
Acyl Chloride SOCl₂, DMF (cat.), ROH, Et₃NDimethyl, DiethylHigh conversion, fast kinetics, easily scalable.Generates HCl/SO₂ gas; unsuitable for acid-sensitive alcohols.
Steglich DCC, DMAP, ROHBis(2-ethylhexyl), BulkyMild room-temperature conditions; neutral pH.Atom-inefficient (generates DCU waste); requires careful purification.

Experimental Workflows & Visualizations

G cluster_methods Esterification Strategies Diacid 2-(4-Methoxybenzylidene) malonic acid (Starting Material) AcylChloride Method A: Acyl Chloride 1. SOCl2, cat. DMF (0°C to RT) 2. MeOH, Et3N (0°C) Diacid->AcylChloride Simple Alcohols (Methanol/Ethanol) Steglich Method B: Steglich 2-Ethylhexanol, DCC, DMAP DCM, 0°C to RT, 12h Diacid->Steglich Bulky Alcohols (2-Ethylhexanol) DimethylEster Dimethyl Ester (UV-1988 / Intermediates) AcylChloride->DimethylEster High Yield (>90%) ComplexEster Bis(2-ethylhexyl) Ester (Cosmetic UV Filter) Steglich->ComplexEster Mild Conditions

Figure 1: Divergent esterification strategies for 2-(4-Methoxybenzylidene)malonic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Dimethyl 4-methoxybenzylidenemalonate via Acyl Chloride

This protocol utilizes a highly reactive diacyl chloride intermediate to ensure complete conversion of the diacid.

Reagents:

  • 2-(4-Methoxybenzylidene)malonic acid (1.0 eq, 10 mmol, 2.22 g)

  • Thionyl Chloride (SOCl₂) (3.0 eq, 30 mmol, 2.18 mL)

  • Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Anhydrous Methanol (5.0 eq, 50 mmol, 2.02 mL)

  • Triethylamine (Et₃N) (4.0 eq, 40 mmol, 5.57 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Activation (Acyl Chloride Formation): Suspend the diacid in 10 mL of anhydrous DCM in a flame-dried, round-bottom flask purged with N₂. Add 2 drops of DMF.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack complex, which acts as a potent catalyst for acyl chloride formation, allowing the reaction to proceed without applied heat (which could risk decarboxylation).

  • Cool the suspension to 0°C using an ice bath. Add SOCl₂ dropwise over 15 minutes. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogenous.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude diacyl chloride as a yellow oil. Do not expose to moisture.

  • Esterification: Redissolve the crude diacyl chloride in 10 mL of anhydrous DCM. In a separate flask, prepare a solution of anhydrous methanol and Et₃N in 10 mL DCM, cooled to 0°C.

  • Add the diacyl chloride solution dropwise to the methanol/Et₃N mixture.

    • Causality: Et₃N acts as an acid scavenger, neutralizing the generated HCl. This prevents the acid-catalyzed hydrolysis of the newly formed ester and protects the methoxy ether linkage.

  • Workup: After 2 hours of stirring at room temperature, quench the reaction with 15 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer with 1M HCl (10 mL) to remove residual Et₃N, followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield dimethyl 4-methoxybenzylidenemalonate as a pale yellow solid.

Protocol B: Steglich Esterification for Bis(2-ethylhexyl) 4-methoxybenzylidenemalonate

This protocol is optimized for bulky aliphatic alcohols where acyl chloride methods suffer from steric hindrance or poor yields.

Reagents:

  • 2-(4-Methoxybenzylidene)malonic acid (1.0 eq, 10 mmol, 2.22 g)

  • 2-Ethylhexanol (2.5 eq, 25 mmol, 3.92 mL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq, 22 mmol, 4.54 g)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol, 0.24 g)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask, dissolve the diacid, 2-ethylhexanol, and DMAP in 30 mL of anhydrous DCM. Cool the mixture to 0°C.

    • Causality: Cooling to 0°C is critical before adding DCC. It suppresses the uncatalyzed rearrangement of the highly reactive O-acylisourea intermediate into an unreactive, dead-end N-acylurea byproduct.

  • Coupling: Add DCC portion-wise over 10 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form almost immediately.

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form an active acylpyridinium intermediate, which is rapidly and efficiently trapped by the sterically hindered 2-ethylhexanol.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup & Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM (10 mL).

  • Wash the combined filtrate with 5% aqueous acetic acid (20 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude viscous oil via silica gel column chromatography (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to isolate the pure bis(2-ethylhexyl) ester.

References

  • Rolipram, ME-3167, ZK-62711. Adeo-药物合成数据库 (DrugFuture). Available at: [Link]

  • Use of block copolymers based on polyisobutenyl succinic anhydride in cosmetic preparations (CN101282765A). Google Patents.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Benzylidene Malonic Acid Derivatives

Introduction & Scientific Rationale Benzylidene malonic acid and its ester derivatives are critical building blocks in the pharmaceutical industry, cosmetic formulations (as UV filters), and the development of advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzylidene malonic acid and its ester derivatives are critical building blocks in the pharmaceutical industry, cosmetic formulations (as UV filters), and the development of advanced materials such as aggregation-induced emission (AIE) fluorophores[1]. Traditionally, the synthesis of these compounds via the Knoevenagel condensation requires prolonged thermal reflux, hazardous solvents, and large molar excesses of reagents.

Microwave-assisted organic synthesis (MAOS) offers a paradigm shift in this chemical space. By utilizing microwave irradiation, researchers can achieve rapid, volumetric heating that drastically reduces reaction times from hours to minutes[2]. This application note details the optimized, self-validating protocols for synthesizing benzylidene malonic acid derivatives, emphasizing the mechanistic causality behind parameter selection to ensure high-fidelity reproduction.

Mechanistic Insights and Microwave Causality

The Knoevenagel condensation between a benzaldehyde and malonic acid proceeds via the Hann-Lapworth mechanism[3]. A base catalyst (such as piperidine or greener alternatives like ammonium bicarbonate) deprotonates the active methylene group of the malonic acid[4]. The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a


-hydroxydicarbonyl intermediate. Subsequent dehydration yields the benzylidene malonic acid.

Causality of Microwave Heating: Unlike conventional convective heating, which relies on thermal transfer through the reaction vessel walls, microwave irradiation couples directly with the permanent dipoles of the solvent and reagents[2]. Solvents like N,N-Dimethylformamide (DMF) possess a high dielectric constant (


), making them exceptionally efficient at absorbing microwave energy and translating it into rapid thermal spikes[5]. This direct energy transfer accelerates the dehydration step of the mechanism, driving the equilibrium forward before side reactions—such as the Doebner decarboxylation to cinnamic acid—can occur[6].

Mechanism A Benzaldehyde + Malonic Acid B Base Catalyst (e.g., Piperidine) Deprotonation of Active Methylene A->B C Enolate Intermediate B->C D Nucleophilic Addition to Carbonyl C->D E Aldol-Type Intermediate (β-Hydroxydicarbonyl) D->E F Dehydration (-H2O) E->F Microwave Heating G Benzylidene Malonic Acid F->G

Mechanistic pathway of the Knoevenagel condensation forming benzylidene malonic acid.

Comparative Performance Data

The transition from conventional thermal methods to MAOS provides quantifiable improvements in reaction efficiency and product purity.

ParameterConventional RefluxMicrowave-Assisted (MAOS)Causality / Advantage
Heating Mechanism Convection (Flask wall to solvent)Dielectric (Direct molecular excitation)Eliminates thermal gradients; prevents localized superheating.
Reaction Time 4 - 18 hours15 - 30 minutesRapid activation of the dehydration step[5].
Temperature 110°C - 150°C90°C (Pressurized)Lower bulk temperature prevents Doebner decarboxylation[6].
Typical Yield 60 - 75%85 - 98%Kinetic control minimizes byproduct formation.
Catalyst Loading 20 - 30 mol%5 - 10 mol%Enhanced molecular mobility increases collision frequency.

Experimental Workflow

MW_Workflow A 1. Reagent Preparation (Aldehyde + Malonic Acid + Catalyst) B 2. Microwave Irradiation (Dielectric Heating & Pressurization) A->B Transfer to MW Vial C 3. Controlled Cooling (Air/Nitrogen Quench) B->C Reaction Complete D 4. Isolation & Purification (Precipitation/Filtration) C->D Workup E 5. Quality Control (HPLC, NMR, Yield Calc) D->E Purified Product

Microwave-assisted workflow for synthesizing benzylidene malonic acid derivatives.

Detailed Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Benzylidene Malonic Acid

Note: This protocol is optimized for a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Materials:

  • Benzaldehyde (8.0 mmol)

  • Malonic acid (24.0 mmol) - Excess is used to drive the equilibrium and saturate the reaction matrix.[6]

  • Piperidine (4.0 mmol) or Ammonium Bicarbonate (4.0 mmol for a greener alternative)[4]

  • N,N-Dimethylformamide (DMF) (5.0 mL)[6]

Step-by-Step Methodology:

  • Reagent Solubilization: In a 10 mL heavy-walled microwave reaction vial, dissolve 24.0 mmol of malonic acid in 5.0 mL of DMF.

    • Causality: Complete dissolution is critical. Suspended solids will cause uneven microwave scattering and localized hot spots, leading to product degradation.

  • Reactant Addition: Add 8.0 mmol of benzaldehyde to the solution, followed by the dropwise addition of 4.0 mmol of piperidine.

    • Self-Validation Checkpoint 1: The solution should turn slightly yellow upon the addition of the base, indicating the formation of the initial enolate complex.

  • Vessel Sealing: Seal the vial with a Teflon-lined crimp cap.

    • Causality: Sealing allows the reaction to build autogenous pressure, keeping the highly active DMF in a liquid state even if localized temperatures briefly exceed its boiling point.

  • Microwave Irradiation: Place the vial in the microwave reactor. Apply a constant power of 50 W with a ramp time of 2 minutes to reach 90°C. Hold at 90°C for 30 minutes[6].

    • Causality: Capping the temperature at 90°C is the critical control parameter. Exceeding 100°C will trigger the Doebner modification, causing the malonic acid derivative to decarboxylate into cinnamic acid.

  • Cooling & Quenching: Allow the reactor to actively cool the vial to room temperature (typically via compressed air) before uncapping.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure (rotary evaporation at 60°C).

  • Precipitation: To the resulting viscous oil, add 20 mL of a cold, diluted aqueous solution of ammonium chloride (

    
    )[6].
    
    • Causality: The weakly acidic

      
       neutralizes any remaining piperidine and protonates the malonic acid derivative, drastically reducing its aqueous solubility and forcing precipitation.
      
  • Filtration: Vacuum filter the precipitate, wash with 2 x 10 mL of ice-cold distilled water, and dry under high vacuum for 12 hours.

Self-Validating Quality Control

To ensure the integrity of the synthesized benzylidene malonic acid without relying solely on downstream functional assays, perform the following validation steps:

  • Thin-Layer Chromatography (TLC): Run a TLC plate using Hexanes:Ethyl Acetate (7:3) with 1% acetic acid.

    • Validation: The benzaldehyde starting material (high

      
      ) should be completely absent. The product will appear as a distinct UV-active spot at a lower 
      
      
      
      .
  • Proton NMR (

    
    H NMR) Validation:  Dissolve 5 mg of the dried product in DMSO-
    
    
    
    .
    • Validation: Look for a sharp, diagnostic singlet at approximately

      
       7.6 - 7.8 ppm. This corresponds to the vinylic proton of the benzylidene group.
      
    • Absence of Byproducts: The spectrum must lack an aldehyde peak at

      
       ~10.0 ppm (indicating complete consumption of benzaldehyde) and must lack the characteristic doublet pair at 
      
      
      
      6.5 and 7.5 ppm (which would indicate unwanted decarboxylation into cinnamic acid).

References

*[4] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis (tandfonline.com) - 4 *[6] Comparison of green synthesis methods for cinnamic acid production - Benchchem - 6 *[2] Microwave Synthesis for Chemists - Scribd - 2 *[5] Green Chemistry 2nd, 2014 - dokumen.pub - 5 *[3] A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation - ResearchGate - 3 *[1] Direct Evidence of Torsional Motion in an Aggregation-Induced Emissive Chromophore - ACS Publications - 1

Sources

Method

Application Note: Advanced Catalytic Reagents for the Controlled Synthesis of 2-(4-Methoxybenzylidene)malonic Acid

Executive Context and Mechanistic Causality The synthesis of 2-(4-Methoxybenzylidene)malonic acid (CAS: 21405-61-8)[1] is a critical transformation in organic chemistry, serving as the foundational precursor for high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context and Mechanistic Causality

The synthesis of 2-(4-Methoxybenzylidene)malonic acid (CAS: 21405-61-8)[1] is a critical transformation in organic chemistry, serving as the foundational precursor for high-value UV filters (such as Dimethyl (p-methoxybenzylidene)malonate)[2] and active pharmaceutical ingredients.

The primary synthetic route is the Knoevenagel condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and malonic acid. However, a significant mechanistic challenge exists: malonic acid is highly susceptible to decarboxylation. When traditional amine catalysts (e.g., piperidine in pyridine) are employed under reflux, the reaction undergoes the Verley-Doebner modification. The intermediate dicarboxylic acid rapidly dehydrates and decarboxylates, yielding 4-methoxycinnamic acid rather than the target diacid[3].

To successfully isolate 2-(4-Methoxybenzylidene)malonic acid, the reaction must be kinetically trapped before decarboxylation occurs. This requires mild basicity, highly controlled thermal conditions (typically ≤ 80°C), and the strategic selection of catalytic reagents [4].

Mechanism A 4-Methoxybenzaldehyde + Malonic Acid B Enolate Formation (Catalyst Mediated) A->B C Aldol Addition Intermediate B->C D Dehydration (-H2O) C->D E 2-(4-Methoxybenzylidene) malonic acid (Target) D->E F Decarboxylation (-CO2) (Verley-Doebner) E->F T > 100°C or Strong Base G 4-Methoxycinnamic acid (Byproduct) F->G

Reaction mechanism highlighting the thermal threshold for decarboxylation.

Catalyst Selection and Evaluation

Modern synthetic workflows prioritize "Green Chemistry" principles—specifically, solvent-free environments or aqueous media, coupled with recyclable heterogeneous catalysts[5]. The table below summarizes the causality behind catalyst selection, contrasting traditional methods with modern reagents optimized for diacid retention.

Catalytic SystemSolventOperating TempPrimary ProductYieldMechanistic Rationale
Piperidine / Pyridine [3]Pyridine115°C (Reflux)4-Methoxycinnamic acid~60-80%Strong base and high heat drive the irreversible loss of CO₂ (Verley-Doebner).
HAP-Cs₂CO₃ [4]Water80°C2-(4-Methoxybenzylidene)malonic acid >85%Hydroxyapatite-supported cesium carbonate provides mild, heterogeneous basicity. Water stabilizes the diacid intermediate.
Bentonite Clay [6]None (Solvent-Free)50-80°C (Microwave)2-(4-Methoxybenzylidene)malonic acid QuantitativeMechanochemical/microwave activation allows rapid dehydration without providing the prolonged thermal energy required for decarboxylation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific physical and chemical indicators (e.g., gas evolution, phase changes), the operator can confirm the reaction trajectory in real-time.

Protocol A: Heterogeneous Catalysis using HAP-Cs₂CO₃ in Aqueous Media

This protocol utilizes Hydroxyapatite-supported Caesium Carbonate (HAP-Cs₂CO₃), a highly active, stable, and recyclable solid base catalyst[4].

Causality of Design: Water is chosen as the solvent because it acts as a heat sink, preventing localized thermal spikes that cause decarboxylation. The heterogeneous nature of HAP-Cs₂CO₃ allows for simple mechanical separation, preventing product contamination.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol).

  • Catalyst Addition: Add 0.2 g of HAP-Cs₂CO₃ catalyst, followed by 10 mL of double-distilled water (ddH₂O)[4].

  • Controlled Heating (In-Process Control): Heat the mixture to exactly 80°C under continuous magnetic stirring.

    • Self-Validation Checkpoint: Monitor the reaction visually. The absence of effervescence (CO₂ bubbling) confirms that the reaction is successfully halted at the diacid stage. If bubbling occurs, the temperature is too high.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The highly polar diacid will remain near the baseline compared to the aldehyde.

  • Catalyst Recovery: While the mixture is still warm, perform a hot filtration to recover the HAP-Cs₂CO₃ catalyst. Wash the filter cake with 5 mL of warm water.

  • Product Isolation: Cool the filtrate to 0–5°C in an ice bath. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The target 2-(4-Methoxybenzylidene)malonic acid will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water, and dry under a high vacuum.

Protocol S1 1. Substrate Mixing 4-Methoxybenzaldehyde + Malonic Acid S2 2. Catalyst Addition 0.2 g HAP-Cs2CO3 in ddH2O S1->S2 S3 3. Controlled Heating Stir at 80°C (Monitor CO2) S2->S3 S4 4. Hot Filtration Recover HAP-Cs2CO3 Catalyst S3->S4 S5 5. Acidification Adjust filtrate to pH 3 with HCl S4->S5 S6 6. Isolation Filter, wash, and dry target diacid S5->S6

Step-by-step workflow for HAP-Cs2CO3 catalyzed aqueous Knoevenagel condensation.

Protocol B: Solvent-Free Microwave Synthesis with Bentonite

For rapid, atom-economic synthesis, mechanochemical mixing combined with microwave irradiation provides quantitative yields without solvent waste[6].

Step-by-Step Methodology:

  • Mechanochemical Mixing: Grind 4-methoxybenzaldehyde (10 mmol) and malonic acid (10 mmol) with 0.5 g of Bentonite clay in an agate mortar until a homogeneous paste/powder is formed.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at low power (e.g., 300W) in short 30-second intervals for a total of 2–3 minutes.

    • Self-Validation Checkpoint: Short intervals prevent the internal temperature from exceeding the decarboxylation threshold (~100°C).

  • Extraction: Extract the resulting solid mass with warm ethanol. Filter to remove the Bentonite clay.

  • Crystallization: Concentrate the ethanol filtrate under reduced pressure and induce crystallization by adding cold water.

Analytical Validation (E-E-A-T Grounding)

To definitively prove the synthesis of 2-(4-Methoxybenzylidene)malonic acid (and the absence of the 4-methoxycinnamic acid byproduct), perform ¹H-NMR spectroscopy (in DMSO-d6).

  • Diagnostic Signal for Diacid: The vinylic proton of the target diacid will appear as a distinct singlet (approx. δ 7.6 ppm) because it has no neighboring protons on the adjacent carbon (which holds the two carboxyl groups).

  • Diagnostic Signal for Monoacid (Failure Mode): If decarboxylation occurred, the NMR spectrum will show two doublets (approx. δ 6.4 and 7.6 ppm) with a large coupling constant (J ≈ 16 Hz), indicative of the trans-alkene protons of 4-methoxycinnamic acid[5].

This analytical dichotomy ensures absolute trustworthiness in the protocol's outcome.

References

  • A “Green” Approach to Synthesis of trans-4-Methoxycinnamic acid in the Undergraduate Teaching Laboratory The Chemical Educ
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnam
  • Hydroxyapatite supported caesium carbonate as a new recyclable solid base catalyst for the Knoevenagel condensation in water Beilstein Journal of Organic Chemistry
  • Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield ResearchG
  • Dimethyl (p-methoxybenzylidene)
  • 2-(4-Methoxybenzylidene)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(4-Methoxybenzylidene)malonic acid synthesis

Technical Support Center: Yield Optimization for 2-(4-Methoxybenzylidene)malonic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-(4-Methoxybenzylidene)malonic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 2-(4-Methoxybenzylidene)malonic acid.

The primary challenge in this synthesis is controlling the Knoevenagel condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and malonic acid so that the reaction halts at the diacid stage, preventing the spontaneous Doebner modification (decarboxylation) that yields 4-methoxycinnamic acid[1].

Part 1: Troubleshooting & FAQs

Q1: My NMR analysis shows a singlet at ~7.6 ppm (alkene proton) and integration reveals only one carboxylic acid group. Why am I getting 4-methoxycinnamic acid instead of the diacid? Causality & Solution: You are inadvertently triggering the Doebner modification[1]. Malonic acid derivatives are highly susceptible to decarboxylation via a cyclic, six-membered transition state. When you use traditional Knoevenagel conditions—specifically pyridine as a solvent/base and elevated temperatures (>80°C)—pyridine coordinates the proton transfer that drastically lowers the activation energy for CO₂ loss[1]. Action: To preserve both carboxyl groups, abandon pyridine and high heat. Switch to a milder secondary amine catalyst, such as L-proline, in a protic solvent like ethanol, and keep the reaction temperature strictly below 50°C[2].

Q2: When I lower the temperature to prevent decarboxylation, my reaction stalls at 50% conversion. How can I drive the reaction to completion? Causality & Solution: The Knoevenagel reaction is a condensation process; it produces water. At elevated temperatures (e.g., refluxing toluene with a Dean-Stark trap), water is physically removed, driving the equilibrium forward[3]. At mild temperatures, water accumulates and stalls the equilibrium. Action: Using L-proline in absolute ethanol circumvents this. Proline acts as a bifunctional catalyst, forming a highly electrophilic iminium ion with p-anisaldehyde while simultaneously activating the malonic acid via hydrogen bonding[2]. Furthermore, the diacid product is less soluble in cold ethanol than the starting materials, allowing you to drive the equilibrium forward via product precipitation rather than water removal.

Q3: During the final isolation, I get a sticky, unfilterable oil instead of a crystalline solid. How do I fix this? Causality & Solution: 2-(4-Methoxybenzylidene)malonic acid is highly polar. If you acidify your aqueous extraction layer too quickly or at room temperature, the diacid crashes out as a supersaturated oil, trapping unreacted aldehyde and solvent impurities. Action: Implement a self-validating precipitation protocol. Cool your basic aqueous layer to 0°C. Add 1M HCl dropwise while vigorously stirring until the pH reaches exactly 2.0. The slow addition at low temperature forces the nucleation of crystals rather than the separation of an amorphous oil phase.

Part 2: Quantitative Data & Condition Comparison

The table below summarizes how different reaction environments dictate the chemoselectivity between the diacid and the decarboxylated monoacid.

Catalyst SystemSolventTemperatureTimeMajor ProductExpected Yield
Pyridine / PiperidineToluene110°C (Reflux)4 h4-Methoxycinnamic acid (Monoacid)>85%
Piperidine (0.1 eq)Ethanol78°C (Reflux)6 hMixture (Diacid / Monoacid)~40% (Diacid)
Ammonia (aq)Water25°C24 h2-(4-Methoxybenzylidene)malonic acid60-65%
L-Proline (0.1 eq) Ethanol 40°C 12 h 2-(4-Methoxybenzylidene)malonic acid 75-85%

Part 3: Mechanistic & Workflow Visualizations

Mechanism SM p-Anisaldehyde + Malonic Acid Knoevenagel Knoevenagel Condensation SM->Knoevenagel L-Proline, EtOH 40°C Diacid 2-(4-Methoxybenzylidene) malonic acid (Target) Knoevenagel->Diacid Mild Conditions (Preserves CO2H) Doebner Doebner Modification (Decarboxylation) Diacid->Doebner Heat (>80°C) Pyridine Base Monoacid 4-Methoxycinnamic acid (Byproduct) Doebner->Monoacid Loss of CO2

Fig 1: Chemoselectivity logic: Mild conditions yield the diacid; heat and pyridine force decarboxylation.

Workflow Step1 1. Reaction Setup Mix Reagents + 0.1 eq L-Proline in EtOH Step2 2. Mild Heating Stir at 40°C for 12h (IPC: TLC for Aldehyde) Step1->Step2 Step3 3. Solvent Removal Evaporate EtOH under reduced pressure Step2->Step3 Step4 4. Base Extraction Dissolve in sat. NaHCO3, wash with EtOAc Step3->Step4 Step5 5. Controlled Acidification Dropwise 1M HCl at 0°C to pH 2 Step4->Step5 Step6 6. Isolation Filter & Recrystallize (EtOH/H2O) Step5->Step6

Fig 2: Self-validating experimental workflow for high-yield diacid isolation.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes L-proline to suppress decarboxylation while maintaining high conversion rates[2].

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): 10.0 mmol (1.36 g)

  • Malonic acid: 12.0 mmol (1.25 g)

  • L-Proline: 1.0 mmol (0.11 g)

  • Absolute Ethanol: 15 mL

Step-by-Step Methodology:

  • Reaction Initiation: In a 50 mL round-bottom flask, dissolve 4-methoxybenzaldehyde and malonic acid in 15 mL of absolute ethanol. Add L-proline.

  • Controlled Condensation: Equip the flask with a reflux condenser (to prevent solvent loss) and stir the mixture at 40°C for 12 hours.

    • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The UV-active aldehyde spot (Rf ~0.6) should be nearly absent, replaced by baseline material (the diacid).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature no higher than 35°C to yield a crude residue.

  • Purification (Organic Wash): Suspend the crude residue in 20 mL of saturated aqueous NaHCO₃. The diacid will dissolve as its water-soluble sodium salt. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 15 mL). Discard the organic layer (this removes unreacted aldehyde and non-polar impurities).

  • Crystallization (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask and cool it in an ice bath to 0°C. While stirring vigorously, add 1M HCl dropwise. Monitor the pH with indicator paper. Stop addition exactly when the pH reaches 2.0. A pale yellow/white precipitate will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (10 mL).

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous CaCl₂ overnight to afford pure 2-(4-Methoxybenzylidene)malonic acid.

References

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers." National Library of Medicine (PMC). Available at:[Link]

  • Name Reactions in Organic Chemistry: Knoevenagel Condensation. Cambridge University Press. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(4-Methoxybenzylidene)malonic acid

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methoxybenzylidene)malonic acid. The following question-and-answer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methoxybenzylidene)malonic acid. The following question-and-answer format is designed to directly address common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 2-(4-Methoxybenzylidene)malonic acid that influence its solubility?

A1: Understanding the inherent physicochemical properties of 2-(4-Methoxybenzylidene)malonic acid is the first step in troubleshooting its solubility.

  • Structure and Polarity: The molecule possesses both polar and non-polar regions. The two carboxylic acid groups (-COOH) are polar and capable of hydrogen bonding, which favors solubility in polar solvents like water.[1] However, the presence of the methoxybenzylidene group introduces a significant non-polar, hydrophobic character, which can limit aqueous solubility.[2][3]

  • Molecular Weight: The molecular weight of 2-(4-Methoxybenzylidene)malonic acid is 222.19 g/mol .[4] Generally, as the size of the non-polar portion of a carboxylic acid molecule increases, its water solubility decreases.[3]

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) significantly impacts solubility. A more stable crystal lattice requires more energy to break apart, leading to lower solubility. While specific polymorphism data for this compound was not found, it is a common phenomenon in organic molecules that can affect solubility.[9]

Summary of Key Physicochemical Properties:

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₁₁H₁₀O₅[4]-
Molecular Weight 222.19 g/mol [4]The relatively large hydrophobic group can limit aqueous solubility.
Structure Contains two polar carboxylic acid groups and a non-polar methoxybenzylidene group.Dual nature leads to complex solubility behavior.
Predicted logP 1.2478[4]Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.
Hydrogen Bond Donors 2[4]Can donate hydrogen bonds, favoring interaction with protic solvents.
Hydrogen Bond Acceptors 3[4]Can accept hydrogen bonds, favoring interaction with protic solvents.

Troubleshooting Common Solubility Issues

Q2: My 2-(4-Methoxybenzylidene)malonic acid is not dissolving in water. What is the first thing I should try?

A2: The most immediate and impactful factor to manipulate for a carboxylic acid is the pH of the aqueous solution.[7][8]

The Underlying Principle: Ionization

At a pH below its first pKa value, 2-(4-Methoxybenzylidene)malonic acid will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus has lower water solubility. As the pH of the solution is increased above the pKa values by adding a base, the carboxylic acid groups will deprotonate to form the carboxylate anions (R-COO⁻). These charged species are significantly more polar and will have a much higher affinity for water, leading to a dramatic increase in solubility.[6][8]

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Suspension: Prepare a suspension of the 2-(4-Methoxybenzylidene)malonic acid in deionized water at your target concentration.

  • Base Selection: Choose a suitable base. For many applications, sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 0.1 M to 1 M is appropriate.

  • Titration: While stirring the suspension, add the base dropwise.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Endpoint: Continue adding the base until the solid material completely dissolves. Note the pH at which complete dissolution occurs. It is expected that the solubility will significantly increase at a pH above the second pKa (likely in the range of pH 6-8).[7]

Troubleshooting Workflow for pH Adjustment:

G start Start: Insoluble in Water suspend Suspend compound in water start->suspend add_base Add base (e.g., NaOH) dropwise suspend->add_base monitor_ph Monitor pH and observe dissolution add_base->monitor_ph not_dissolved Compound does not dissolve monitor_ph->not_dissolved If precipitation occurs upon standing, consider buffering the solution. check_ph Is pH > 8? monitor_ph->check_ph dissolved Compound Dissolves consider_other Consider other methods (Cosolvents, Temperature) not_dissolved->consider_other check_ph->add_base  No check_ph->dissolved  Yes

Caption: Workflow for increasing solubility via pH adjustment.

Q3: Adjusting the pH is not an option for my experiment. How can I improve solubility in a neutral aqueous buffer?

A3: When pH modification is not feasible, the use of co-solvents is a powerful and widely used technique to enhance the solubility of poorly water-soluble compounds.[10][11]

The Principle of Cosolvency

A cosolvent is a water-miscible organic solvent that, when added to water, alters the polarity of the solvent system.[12] For a compound like 2-(4-Methoxybenzylidene)malonic acid with a significant non-polar component, adding a cosolvent reduces the overall polarity of the aqueous phase. This makes the solvent system more "like" the solute, thereby favoring dissolution.[11] The cosolvent essentially reduces the interfacial tension between the hydrophobic parts of the solute and the water.[11]

Commonly Used Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly PEG 400[13]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol: Cosolvent Screening

  • Select Cosolvents: Choose a few biocompatible cosolvents relevant to your application (e.g., ethanol, PG, PEG 400 for biological experiments).

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your compound in each of the chosen pure cosolvents (e.g., 10 mg/mL in DMSO).

  • Titration into Aqueous Buffer: Start with your aqueous buffer. While vortexing or stirring vigorously, add small aliquots of the concentrated stock solution.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation (cloudiness). The point at which precipitation occurs indicates the solubility limit at that specific cosolvent concentration.

  • Systematic Screening: A more systematic approach is to prepare a series of aqueous buffer/cosolvent mixtures (e.g., 5%, 10%, 20%, 50% v/v cosolvent in buffer). Then, determine the solubility of your compound in each of these mixtures.

Considerations for Cosolvent Use:

  • Toxicity: Be mindful of the potential toxicity of the cosolvent in your experimental system, especially for cell-based assays.

  • Concentration: Use the lowest effective concentration of the cosolvent to avoid potential artifacts in your experiment.

  • Stability: Ensure your compound is stable in the chosen cosolvent mixture over the duration of your experiment.

Data Presentation: Example Solubility in Cosolvent Systems

CosolventConcentration (% v/v) in WaterSolubility of Compound X (µg/mL)
None0%< 10
Ethanol10%50
Ethanol20%250
PEG 40010%80
PEG 40020%400
Q4: I am working with organic solvents. In which solvents should 2-(4-Methoxybenzylidene)malonic acid be most soluble?

A4: Based on the principle of "like dissolves like," 2-(4-Methoxybenzylidene)malonic acid is expected to be soluble in polar organic solvents.[14]

Solvent Recommendations:

  • High Solubility: Due to the polar carboxylic acid groups, good solubility is expected in polar protic solvents like alcohols (methanol, ethanol) and in polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), DMSO, and DMF .[15] These solvents can effectively solvate both the polar and non-polar portions of the molecule.

  • Moderate to Low Solubility: In less polar solvents such as dichloromethane (DCM) and chloroform , solubility may be moderate. The polarity of these solvents can interact with the benzylidene portion, but they are less effective at solvating the highly polar carboxylic acid groups.

  • Insoluble: The compound is expected to be poorly soluble or insoluble in non-polar solvents like hexane, heptane, and toluene .[16]

Experimental Protocol: Solvent Solubility Screen

  • Aliquot Compound: Weigh out a small, precise amount of 2-(4-Methoxybenzylidene)malonic acid (e.g., 5 mg) into several vials.

  • Add Solvent: To each vial, add a measured volume of a different solvent (e.g., 1 mL).

  • Mix: Agitate the vials (vortex or sonicate) for a set period (e.g., 15-30 minutes).

  • Observe: Visually inspect for complete dissolution.

  • Quantify (Optional): If not fully dissolved, you can determine the exact solubility by adding more solvent until dissolution is complete, or by analyzing the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Q5: Can temperature be used to increase the solubility of 2-(4-Methoxybenzylidene)malonic acid?

A5: Yes, for most solid solutes, solubility increases with temperature.[2]

The Principle: The dissolution of a solid is often an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, favoring the solubilization of more solid.

Practical Application:

  • Heating: Gently warming the solvent while stirring can significantly increase both the rate of dissolution and the amount of compound that can be dissolved.

  • Supersaturation: Be aware that cooling a saturated solution prepared at a higher temperature can lead to the formation of a supersaturated solution, which may result in the precipitation of the compound over time. If you need the compound to remain in solution at a lower temperature, this method may not be suitable without other stabilizing agents.

  • Degradation: Before employing heat, ensure that 2-(4-Methoxybenzylidene)malonic acid is thermally stable at the temperatures you plan to use. Running a preliminary stability test (e.g., by HPLC) on a heated sample is advisable.

Troubleshooting Logic: Combining Methods

G start Start: Low Solubility ph_adjust Attempt pH Adjustment (for aqueous systems) start->ph_adjust ph_success Success? ph_adjust->ph_success cosolvent Use Cosolvents cosolvent_success Success? cosolvent->cosolvent_success temperature Increase Temperature temp_success Success? temperature->temp_success success Solubility Achieved ph_success->cosolvent No ph_success->success Yes cosolvent_success->temperature No cosolvent_success->success Yes temp_success->success Yes combine Combine Methods (e.g., Cosolvent + Gentle Warming) temp_success->combine No combine->success

Caption: Decision tree for advanced solubility troubleshooting.

Analytical Characterization

Q6: What analytical methods can be used to accurately determine the concentration of a 2-(4-Methoxybenzylidene)malonic acid solution?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most suitable method for the accurate quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

  • Principle: This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase. The methoxybenzylidene group contains a chromophore that will absorb UV light, allowing for sensitive detection and quantification.

  • Advantages: HPLC offers high selectivity, sensitivity, and reproducibility, making it the gold standard for this type of analysis.[17]

  • Starting Method Parameters:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The acid in the mobile phase ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.

    • Detection: A UV detector set to the wavelength of maximum absorbance (λmax) of the compound. The λmax can be determined using a UV-Vis spectrophotometer and is likely to be in the range of 280-320 nm due to the conjugated system.

    • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

UV-Visible Spectrophotometry

  • Principle: This method measures the absorbance of UV-Vis light by the sample. It is a simpler and faster technique than HPLC.

  • Limitations: UV-Vis spectrophotometry is less selective than HPLC.[18] Any other component in the solution that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is best used for pure solutions or for quick estimations.

References

  • MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017, November 27). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014, August 1). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

  • SPM Chemistry. (2012, November 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... Retrieved from [Link]

  • PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxybenzylidene)malonic acid (C11H10O5). Retrieved from [Link]

  • SpectraBase. (n.d.). (2,4,5-Trimethoxybenzylidene)malonic acid, diethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

  • ResearchGate. (2026, February 23). (PDF) SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • PubChem. (n.d.). Benzalmalonic acid | C10H8O4 | CID 95677. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408418B - Preparation and purification method of solid malonic acid.
  • Organic Syntheses Procedure. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • PMC. (2014, October 8). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Retrieved from [Link]

  • R Discovery. (2007, January 9). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. Retrieved from [Link]

  • Tradeindia. (n.d.). Malonic Acid. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxybenzyl)malononitrile | C11H10N2O | CID 2764141. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted p-Anisaldehyde

Welcome to the Technical Support Center. Removing unreacted p-anisaldehyde (4-methoxybenzaldehyde) from a synthesized product is a notorious bottleneck in organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted p-anisaldehyde (4-methoxybenzaldehyde) from a synthesized product is a notorious bottleneck in organic synthesis and drug development. Due to its moderate polarity and high solubility in organic solvents, p-anisaldehyde frequently co-elutes with target molecules during standard purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of your target compounds.

Diagnostic Workflow: Selecting a Purification Strategy

Before proceeding with a purification protocol, you must evaluate the physicochemical properties of your target product. The decision tree below outlines the logical flow for selecting the most efficient p-anisaldehyde removal method.

Workflow Start Crude Mixture with p-Anisaldehyde Q1 Is the desired product water-soluble? Start->Q1 Q2 Is the product stable to aqueous workup? Q1->Q2 No Method2 Polymer-Supported Scavenger Resin Q1->Method2 Yes Method1 Aqueous Sodium Bisulfite Wash Q2->Method1 Yes Method3 Chromatography or Crystallization Q2->Method3 No

Decision tree for selecting a p-anisaldehyde removal strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why is p-anisaldehyde so difficult to remove via standard silica gel chromatography? A: p-Anisaldehyde possesses a moderate polarity due to its electron-donating methoxy group and electron-withdrawing carbonyl group. This specific dipole profile causes it to co-elute with many synthesized target molecules (such as imines, secondary amines, or chalcones) on a silica stationary phase. Relying solely on differential adsorption is often inefficient; instead, chemical scavenging that exploits the specific electrophilic reactivity of the aldehyde group is highly recommended[1].

Q2: What is the most reliable, scalable method for removing p-anisaldehyde if my product is not an aldehyde or ketone? A: The aqueous sodium bisulfite (NaHSO₃) wash is the industry standard[2]. It relies on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a highly water-soluble α-hydroxy sulfonate adduct[1][2]. This allows the aldehyde to be partitioned entirely into the aqueous layer during liquid-liquid extraction, leaving your non-aldehyde product safely in the organic layer[1].

Q3: My target product is water-soluble or highly sensitive to aqueous workups. How can I remove the p-anisaldehyde? A: If liquid-liquid extraction is not viable, you should utilize a solid-supported covalent scavenger[3][4]. Polymer-supported reagents, such as a primary amine resin (e.g., polymer-supported benzylamine) or a specialized hydrazine/isoniazid resin, will covalently bind to the unreacted p-anisaldehyde via imine or hydrazone formation[3][4]. Because the scavenger is bound to a macroscopic polymer matrix, the trapped aldehyde is simply removed by physical filtration[4][5].

Q4: I attempted the bisulfite wash, but I am dealing with a stubborn emulsion. How do I resolve this? A: Emulsions during bisulfite washes typically occur due to overly vigorous shaking or the presence of amphiphilic byproducts. To troubleshoot:

  • Allow the mixture to stand for an extended period.

  • Use gentle swirling instead of vigorous shaking during the extraction phase.

  • Add a small volume of brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, altering the osmotic balance and helping to break the emulsion[6].

Self-Validating Experimental Protocols

Protocol A: Aqueous Sodium Bisulfite Wash (Chemical Scavenging)

This protocol is designed for products that are stable to mild aqueous conditions and are soluble in water-immiscible organic solvents.

Mechanism Aldehyde p-Anisaldehyde (Organic Layer) Intermediate Nucleophilic Attack on Carbonyl Aldehyde->Intermediate Reagent NaHSO3 (Aqueous Layer) Reagent->Intermediate Adduct Bisulfite Adduct (Water-Soluble) Intermediate->Adduct Separation Liquid-Liquid Extraction Adduct->Separation

Chemical basis for bisulfite wash: reversible nucleophilic addition.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) and transfer it to a separatory funnel[1][2].

    • Validation Checkpoint: Ensure complete dissolution. Any undissolved material may trap the aldehyde within a solid matrix, preventing it from reacting with the aqueous bisulfite.

  • Reagent Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution to the separatory funnel[1][6].

    • Causality: Bisulfite solutions degrade over time upon exposure to air. Fresh preparation ensures the maximum concentration of the active bisulfite nucleophile.

  • Biphasic Agitation: Stopper the funnel and shake vigorously for 5–10 minutes, venting frequently to release any pressure[6][7].

    • Causality: The extended shaking time is critical. Because this is a biphasic reaction, a high interfacial surface area must be maintained to drive the adduct formation to completion.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (which now contains the water-soluble bisulfite-aldehyde adduct)[1][6]. Repeat the bisulfite wash 1–2 more times to ensure total removal.

  • Final Work-up: Wash the retained organic layer once with deionized water to remove residual bisulfite, and once with brine to remove excess water[1][6]. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product[1][7].

Protocol B: Solid-Supported Scavenging (Resin Filtration)

This protocol is ideal for combinatorial libraries, water-soluble products, or compounds highly sensitive to hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in a compatible anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or methanol) in a reaction vial.

  • Resin Addition: Add 2 to 3 molar equivalents (relative to the estimated residual p-anisaldehyde) of a polymer-supported amine or hydrazine scavenger resin[3][5].

  • Agitation: Seal the vial and gently agitate (shake or stir) the suspension at room temperature for 12–24 hours[5].

    • Causality: Solid-phase reactions are diffusion-limited. Sufficient time and continuous gentle agitation are required for the aldehyde molecules to penetrate the polymer pores and covalently bond to the functional groups on the resin[3].

  • Filtration: Filter the heterogeneous mixture through a fritted glass funnel to remove the resin[5]. Rinse the resin bed with a small volume of the reaction solvent to ensure all product is recovered.

  • Concentration & Validation: Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint: Analyze the purified product via ¹H NMR spectroscopy. Confirm the complete disappearance of the characteristic p-anisaldehyde formyl proton singlet (typically observed around δ 9.8–9.9 ppm).

Quantitative Comparison of Purification Methods

The following table synthesizes the operational parameters of the primary aldehyde removal methods to aid in your experimental design.

Purification MethodChemical MechanismIdeal ScaleProcessing TimeRelative Cost
Aqueous Bisulfite Wash Reversible nucleophilic addition forming water-soluble adductGram to Kilogram1–2 HoursLow (Bulk NaHSO₃)
Polymer Scavenger Resin Covalent imine/hydrazone bond formation on solid supportMilligram to Gram12–24 HoursHigh (Specialty Resins)
Column Chromatography Differential adsorption to silica gel stationary phaseMilligram to Gram2–6 HoursMedium (Solvents/Silica)

References

  • Benchchem. "Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde". Benchchem.
  • Benchchem. "how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis". Benchchem.
  • Benchchem. "Removal of unreacted starting materials from 'N-(4-Methoxybenzyl)butan-1-amine'". Benchchem.
  • Benchchem.
  • Hodges, J. C. "Covalent Scavengers for Primary and Secondary Amines". Thieme-Connect.
  • ResearchGate. "Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions".
  • European Patent Office.

Sources

Optimization

Optimizing reaction temperature for Knoevenagel condensation

Technical Support Center: Optimizing Temperature in Knoevenagel Condensations Introduction Welcome to the Knoevenagel Condensation Support Center. As a Senior Application Scientist, I frequently encounter workflows where...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature in Knoevenagel Condensations

Introduction Welcome to the Knoevenagel Condensation Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with incomplete conversions, complex side-product profiles, or irreproducible yields. The Knoevenagel condensation—a nucleophilic addition of an active methylene to a carbonyl followed by dehydration—is highly sensitive to thermal conditions. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you optimize reaction temperatures for your specific substrates.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at room temperature with high amounts of unreacted starting material. Should I just add more catalyst? A1: No. Adding more catalyst (e.g., piperidine) often leads to base-catalyzed side reactions like the self-condensation of the aldehyde[1]. The stalling is likely a kinetic issue, not a catalytic one. At room temperature, the initial nucleophilic attack forms an aldol-type intermediate, but the subsequent dehydration step (loss of water to form the conjugated alkene) faces a high activation energy barrier. Gentle heating to 40–80 °C provides the necessary kinetic energy to drive the dehydration forward without degrading sensitive substrates[1].

Q2: I increased the temperature to reflux (80 °C) to speed up the reaction, but TLC shows multiple new spots. What is the causality here? A2: Excessive thermal energy shifts the reaction from kinetic control to thermodynamic sinks. The primary side reaction is the Michael addition[1]. The newly formed α,β-unsaturated Knoevenagel product is highly electrophilic. At elevated temperatures, unreacted active methylene compounds can undergo conjugate addition to this double bond, forming a bis-adduct. To minimize this, lower the temperature, strictly control the stoichiometry (avoid large excesses of the active methylene), and quench the reaction immediately upon aldehyde consumption[1].

Q3: I am performing a Doebner Modification using malonic acid. How do I optimize the temperature to ensure complete decarboxylation without destroying my product? A3: The Doebner modification is a one-pot cascade: condensation followed by pyridine-induced decarboxylation[2]. Decarboxylation requires significantly higher thermal input than the initial condensation. While the condensation can occur at 80 °C, driving the loss of CO₂ typically requires temperatures around 120 °C[3]. However, prolonged exposure to 120 °C, especially with excess base (>0.5 eq piperidine), can cause secondary decarboxylation of your target product (e.g., converting ferulic acid into unwanted 2-methoxy-4-vinylphenol)[3]. Use microwave irradiation for precise thermal control (e.g., 120 °C for exactly 17–20 minutes) to maximize yield while preventing product degradation[3].

Quantitative Data: Temperature Effects on Product Distribution

The following table synthesizes the kinetic and thermodynamic behavior of a standard Knoevenagel condensation (e.g., benzaldehyde + active methylene) across different thermal regimes[4],[3].

Temperature (°C)Reaction TimeTarget Alkene Yield (%)Michael Adduct (%)Mechanistic Observation
25 (RT) 24 h40 - 45%< 1%Kinetic stalling at the dehydration step; intermediate accumulation.
60 6 h~82%2%Optimal balance of reaction rate and product selectivity.
85 2 - 24 h> 94%1 - 5%High yield; standard reflux conditions for robust substrates[4].
120 (MW) 17 - 30 min67 - 75%> 15%Promotes decarboxylation (Doebner) but risks secondary degradation[3].

Validated Experimental Protocols

Protocol A: Standard Piperidine/Acetic Acid Catalyzed Knoevenagel Condensation This self-validating protocol utilizes a buffer system to control pH, facilitating both the enolization and dehydration steps while minimizing base-catalyzed side reactions[5].

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aromatic aldehyde (1.0 eq) and the active methylene compound (e.g., diphenyl malonate, 1.05 eq)[5].

  • Solvent & Catalyst: Dissolve the reagents in toluene (0.2 M). Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq)[5]. Causality: The acetic acid buffers the piperidine, preventing aldehyde self-condensation, and protonates the intermediate hydroxyl group to make it a better leaving group for dehydration.

  • Thermal Optimization: Attach a reflux condenser and heat the mixture to 80 °C[5].

  • Self-Validation (Water Removal): As the dehydration step proceeds, water will azeotropically distill and collect in the Dean-Stark trap. The volume of water collected serves as a macroscopic, real-time indicator of reaction progress.

  • Workup: Once water evolution ceases and TLC confirms aldehyde consumption (typically 2–4 hours), cool to room temperature. Concentrate under reduced pressure and purify via recrystallization (e.g., cold ethanol)[5].

Protocol B: Microwave-Assisted Doebner Modification (Cinnamic Acid Synthesis) Designed for rapid, controlled decarboxylation using precise thermal energy[3].

  • Preparation: In a microwave-safe reactor vial, combine the aldehyde (1.0 eq), malonic acid (3.0 eq), and piperidine (0.5 eq) in DMF (1.6 M)[3]. Causality: Limiting piperidine to 0.5 eq prevents the over-decarboxylation of the final product[3].

  • Irradiation: Seal the vial and place it in the microwave reactor. Apply 50 W of power to ramp the temperature to 120 °C. Hold at 120 °C for exactly 17 to 20 minutes[3].

  • Self-Validation (Pressure/Gas): The reactor's pressure sensor will register a spike corresponding to the release of CO₂ gas. The plateauing of this pressure curve validates the completion of the decarboxylation step.

  • Workup: Cool the vial rapidly to room temperature. Quench the reaction with acidified water (2M HCl) to protonate the carboxylate, inducing the precipitation of the target α,β-unsaturated carboxylic acid[2]. Isolate via vacuum filtration.

Mechanistic & Troubleshooting Visualizations

Mechanism A Aldehyde + Active Methylene B Aldol-type Intermediate A->B Base Catalysis (Fast at 25°C) C Target α,β-Unsaturated Product B->C Dehydration (Requires 40-80°C) D Michael Adduct (Side Product) C->D Excess Methylene + >80°C (Thermodynamic Sink) E Decarboxylated Product (Doebner) C->E Malonic Acid + Pyridine (Requires ~120°C)

Knoevenagel reaction pathways and temperature-dependent product distribution.

Troubleshooting Start Issue: Suboptimal Yield / Impurities TLC Analyze Reaction via TLC/HPLC Start->TLC Unreacted High Starting Material Low Product TLC->Unreacted SideProd Multiple Spots (Michael Adducts) TLC->SideProd IncompleteDecarb Intermediate Accumulation (Doebner Modification) TLC->IncompleteDecarb Action1 Increase Temp to 60-80°C (Overcome Dehydration Barrier) Unreacted->Action1 Action2 Lower Temp to RT Control Stoichiometry SideProd->Action2 Action3 Increase to 120°C (MW) Optimize Base Equivalents IncompleteDecarb->Action3 Success Optimal Target Yield Action1->Success Action2->Success Action3->Success

Decision tree for troubleshooting temperature-related Knoevenagel condensation issues.

References

  • Title: Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid Source: MDPI (Molecules) URL: [Link]

  • Title: Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: Frontiers in Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Benzylidene Malonic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing stalled reactions, low yields, or incomplete conversions durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing stalled reactions, low yields, or incomplete conversions during the Knoevenagel condensation of sterically hindered benzaldehydes with malonic acid.

Below, we deconstruct the thermodynamic and kinetic barriers of this reaction, provide field-proven troubleshooting strategies, and outline a self-validating experimental protocol to ensure reproducible success.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does ortho-substitution on benzaldehyde drastically reduce the yield of benzylidene malonic acid under standard conditions? A1: The failure is fundamentally kinetic. The Knoevenagel condensation requires the nucleophilic attack of the malonic acid enolate onto the electrophilic carbonyl carbon of the benzaldehyde. When bulky substituents (e.g., -Br, -I, -NO₂, or -OCH₃) occupy the ortho position, they create a physical steric shield. This restricts the Bürgi-Dunitz trajectory required for the incoming malonate nucleophile, drastically increasing the activation energy (


) of the transition state. Consequently, traditional catalyst-free or mild room-temperature conditions fail to provide sufficient thermodynamic drive, leading to stalled reactions and unreacted starting materials[1].

Q2: How can I modify the standard Doebner modification (Pyridine/Piperidine) to overcome this steric hindrance? A2: To bypass the steric bulk, you must alter the reaction kinetics via advanced catalysis or the thermodynamics via alternative energy input:

  • L-Proline Catalysis: Replacing bulky tertiary amines with L-proline (a secondary amino acid) changes the mechanism. L-proline reacts with the hindered aldehyde to form a highly reactive iminium ion intermediate. This intermediate is significantly more electrophilic and less sterically encumbered than the parent carbonyl, facilitating easier nucleophilic attack by the malonate[2].

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave irradiation over a solid support (like basic alumina) provides rapid, localized dielectric heating. This intense thermal energy easily overcomes the high

    
     barrier imposed by ortho-substituents, driving the condensation and subsequent rate-limiting dehydration steps to completion in minutes[3].
    

Q3: How do I validate that the steric hindrance was successfully overcome and the correct isomer is formed? A3: The Knoevenagel condensation of malonic acid typically yields the thermodynamically stable (E)-isomer to avoid steric clash between the aryl ring and the carboxylic acid groups. Validation should be performed via ¹H-NMR: look for the characteristic vinylic proton singlet in the highly deshielded region (


 7.5–8.5 ppm). If the reaction stalled at the intermediate alkoxide stage due to failed dehydration, you will instead observe a doublet/multiplet corresponding to the chiral -CH(OH)- proton.

Part 2: Mechanistic & Workflow Visualizations

G A Ortho-Substituted Benzaldehyde E Nucleophilic Attack (Steric Clash Point) A->E B Malonic Acid (Active Methylene) D Enolate Formation B->D Deprotonation C Base Catalyst (e.g., L-Proline) C->D D->E F Intermediate Alkoxide E->F Overcome via MW/Catalyst G Dehydration (Rate Limiting) F->G H Benzylidene Malonic Acid (Target Product) G->H -H2O

Mechanistic pathway of Knoevenagel condensation highlighting the steric clash point.

Workflow Step1 1. Substrate Prep Equimolar Aldehyde & Malonic Acid Step2 2. Catalyst Addition Add 10 mol% L-Proline Step1->Step2 Step3 3. Energy Input Microwave Irradiation (120°C, 5-10 min) Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-MS Confirmation Step3->Step4 Step5 5. Workup Acidify to pH 2, Extract, Wash, Dry Step4->Step5 Step6 6. Purification Recrystallization (Ethanol/Water) Step5->Step6

Step-by-step experimental workflow for microwave-assisted synthesis.

Part 3: Quantitative Data on Sterically Hindered Substrates

The following table summarizes comparative yields when synthesizing benzylidene malonic acid derivatives from sterically hindered aldehydes (or ketones) using various catalytic and thermodynamic interventions.

Catalyst / ConditionSubstrateTimeYield (%)Reference
Catalyst-Free (Water)Acetophenone (Highly Hindered)24 h0%[1]
L-Proline (Ethanol, 80°C)3,5-Dibromobenzaldehyde18 h78%[2]
Basic Alumina (Microwave)General Aromatic Aldehydes< 10 min80–90%[3]
UiO-67 MOF (Solvothermal)Ortho-Substituted Aldehydes12 h> 80%[4]

Part 4: Self-Validating Experimental Protocol

This protocol utilizes L-Proline mediated catalysis combined with Microwave-Assisted Organic Synthesis (MAOS) to force the condensation of highly hindered ortho-substituted benzaldehydes.

Step 1: Reagent Preparation & Activation
  • Action: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of the ortho-substituted benzaldehyde, 1.2 mmol of malonic acid, and 10 mol% L-proline. Add 2 mL of absolute ethanol as the solvent.

  • Causality: A slight excess of malonic acid drives the equilibrium forward. L-proline acts as a bifunctional organocatalyst, forming an iminium ion that bypasses the steric bulk of the ortho-substituent[2].

  • Self-Validation Check: The mixture should form a homogeneous solution upon initial stirring. If unreacted solid persists, the effective concentration is compromised; add ethanol dropwise until dissolved.

Step 2: Microwave Irradiation
  • Action: Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 10 minutes (Dynamic power mode, max 200W).

  • Causality: Microwave dielectric heating provides instant, uniform energy to overcome the high activation energy (

    
    ) of the sterically hindered transition state, preventing the degradation commonly seen in prolonged thermal reflux[3].
    
  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (higher

    
    ) and the appearance of a dominant lower 
    
    
    
    spot (the carboxylic acid product) confirms the condensation and dehydration steps are complete.
Step 3: Targeted Workup
  • Action: Cool the vial to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and wash with 10 mL of 5% NaHCO₃. Separate the aqueous layer and slowly acidify it with 1M HCl until the pH reaches 2.

  • Causality: The basic wash selectively extracts the unreacted malonic acid and the target benzylidene malonic acid into the aqueous phase as soluble sodium salts, leaving organic impurities and unreacted aldehyde in the EtOAc layer. Acidification reprotonates the product, drastically lowering its solubility in water.

  • Self-Validation Check: Upon reaching pH 2, a distinct white or pale-yellow precipitate must form. If the solution remains clear, the condensation failed, or the pH has not sufficiently neutralized the carboxylate salt.

Step 4: Isolation & Purification
  • Action: Vacuum filter the precipitate, wash with ice-cold distilled water, and recrystallize from a hot ethanol/water mixture.

  • Causality: Recrystallization exploits the differential solubility of the product versus trace impurities at varying temperatures, yielding high-purity crystals suitable for downstream pharmaceutical applications.

  • Self-Validation Check: Perform a melting point analysis. The result should yield a sharp melting range (typically within 1–2°C). A broad melting range indicates trapped solvent or incomplete dehydration (presence of intermediate alkoxide).

Part 5: References

  • Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Title: Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Title: An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-(4-Methoxybenzylidene)malonic Acid Synthesis

Overview & Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical and synthetic challenges of isolating 2-(4-Methoxybenzylide...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical and synthetic challenges of isolating 2-(4-Methoxybenzylidene)malonic acid . This compound is a critical intermediate synthesized via the Knoevenagel condensation of 4-methoxybenzaldehyde (p-anisaldehyde) and malonic acid[1],[2].

The fundamental challenge in this workflow lies in the thermodynamic instability of the target molecule. The geminal dicarboxylic acid moiety is highly susceptible to decarboxylation under thermal or basic conditions, readily losing CO₂ to form 4-methoxycinnamic acid[1],[2]. This guide provides a self-validating framework to identify, quantify, and mitigate these impurities, ensuring the scientific integrity of your synthetic pipeline.

Part 1: Mechanistic Pathway & Impurity Profiling

ReactionPathway SM1 4-Methoxybenzaldehyde (Starting Material) Intermediate 2-(4-Methoxybenzylidene)malonic acid (Target Di-acid) SM1->Intermediate Knoevenagel Condensation SM2 Malonic Acid (Starting Material) SM2->Intermediate Base Catalyst (e.g., Piperidine) Impurity1 4-Methoxycinnamic acid (Decarboxylation Impurity) Intermediate->Impurity1 Heat (>80°C) - CO2 Impurity2 Z-Isomer (Stereoisomer Impurity) Intermediate->Impurity2 Photo-isomerization

Reaction pathway of 2-(4-Methoxybenzylidene)malonic acid and its common impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a dominant peak with an m/z exactly 44 Da lower than my target mass. What is happening? Causality & Solution: You are observing 4-methoxycinnamic acid, the primary decarboxylation product[1]. The Knoevenagel condensation initially forms your target di-acid. However, elevated temperatures or prolonged exposure to basic catalysts (like pyridine or piperidine in the Verley-Doebner modification) drive the loss of carbon dioxide[1],[2]. To mitigate this: Ensure your reaction temperature is strictly controlled (e.g., using room temperature conditions or mild sonochemical methods rather than harsh reflux)[3],[4]. Furthermore, avoid excessive drying temperatures in your vacuum oven during isolation.

Q2: How do I definitively differentiate my target di-acid from the decarboxylated mono-acid impurity using ¹H-NMR? Causality & Solution: The structural difference lies in the alkene protons. The decarboxylated impurity (4-methoxycinnamic acid) possesses two alkene protons that couple to each other, appearing as two distinct doublets at ~7.75 ppm and ~6.33 ppm with a large coupling constant (J ≈ 16.0 Hz) indicative of the trans (E) geometry[5],[6]. In contrast, your target di-acid (2-(4-Methoxybenzylidene)malonic acid) has only one alkene proton adjacent to the geminal dicarboxylic group, which will appear as a single, uncoupled singlet in the ~7.6–7.8 ppm region.

Q3: How can I identify unreacted starting materials in my crude mixture? Causality & Solution: If the condensation does not reach completion, starting materials will remain. Unreacted 4-methoxybenzaldehyde is easily identified by its highly deshielded aldehyde proton, which appears as a sharp singlet at ~9.8 ppm[7]. Unreacted malonic acid will show a characteristic methylene singlet at ~3.4 ppm. If these are present, optimize the equivalents of malonic acid or extend the reaction time under mild conditions.

Q4: I see two closely eluting peaks with the exact same mass as my target. Are these isomers? Causality & Solution: Yes. While the Knoevenagel condensation is highly stereoselective for the E-isomer due to steric hindrance between the aromatic ring and the bulky malonic acid group[1], trace amounts of the Z-isomer can form or result from photo-isomerization. Keep your samples protected from light (amber vials) and use a high-resolution HPLC column with a shallow gradient to resolve them.

Part 3: Quantitative Impurity Data

To facilitate rapid spectral interpretation, use the following self-validating data table to cross-reference your analytical results.

Compound / ImpurityMolecular WeightLC-MS m/z [M-H]⁻Key ¹H-NMR Diagnostic SignalCausality of Presence
2-(4-Methoxybenzylidene)malonic acid 222.19 g/mol 221~7.6 ppm (1H, s, alkene)Target Product
4-Methoxycinnamic acid 178.19 g/mol 1777.75 (d, J=16 Hz), 6.33 (d, J=16 Hz)Thermal Decarboxylation[5]
4-Methoxybenzaldehyde 136.15 g/mol N/A (Poor ESI-)~9.8 ppm (1H, s, aldehyde)Unreacted Starting Material[7]
Malonic Acid 104.06 g/mol 103~3.4 ppm (2H, s, methylene)Unreacted Starting Material

Part 4: Standardized Analytical & Purification Protocols

Protocol A: LC-MS & HPLC-UV Method for Impurity Profiling

Objective: To chromatographically separate the target di-acid from starting materials, decarboxylated impurities, and stereoisomers. Causality: A shallow gradient is required because the E and Z isomers of the di-acid have nearly identical polarities. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid moieties readily deprotonate, yielding strong [M-H]⁻ signals.

  • Sample Preparation: Dissolve 1 mg of the crude sample in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Validation Step: Ensure complete dissolution; particulates indicate polymeric impurities. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to provide high theoretical plate counts for isomer resolution.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (promotes sharp peak shapes for acidic compounds).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 minutes. Causality: The slow ramp ensures baseline resolution between the target di-acid and 4-methoxycinnamic acid, which is significantly more lipophilic and will elute later.

  • Detection: Monitor UV absorbance at 280 nm and 310 nm. Validation Step: 4-methoxycinnamic acid has a strong UV absorbance at ~310 nm due to the extended conjugation[1].

Protocol B: Low-Temperature Recrystallization to Prevent Decarboxylation

Objective: To purify 2-(4-Methoxybenzylidene)malonic acid without thermally inducing decarboxylation. Causality: Traditional high-heat recrystallization (e.g., boiling ethanol) will degrade the product. A mixed-solvent, low-temperature approach relies on solubility differentials rather than extreme temperature gradients.

  • Dissolution: Suspend the crude solid in a minimal volume of ethyl acetate at 40°C (strictly do not exceed 50°C). Causality: Ethyl acetate provides good solubility for the di-acid without requiring destructive boiling temperatures.

  • Filtration: If insoluble polymeric byproducts are present, perform a rapid gravity filtration while warm.

  • Anti-Solvent Addition: Slowly add hexanes (anti-solvent) dropwise while stirring until the solution becomes slightly turbid. Causality: Hexanes drastically reduce the solubility of the di-acid, forcing nucleation without needing to crash the temperature to sub-zero levels immediately.

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to a 4°C refrigerator for 4 hours.

  • Collection & Validation: Collect the crystals via vacuum filtration. Wash with ice-cold hexanes. Validation Step: Dry under high vacuum at room temperature (avoid vacuum ovens >30°C). Analyze the purified crystals via ¹H-NMR to confirm the absence of the 6.33 ppm doublet (indicating successful exclusion of the mono-acid impurity)[5].

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Analyze Sample (LC-MS / 1H-NMR) CheckMass Dominant m/z peak? Start->CheckMass CheckNMR 1H-NMR Signals? Start->CheckNMR MassTarget m/z = 221 [M-H]- CheckMass->MassTarget Expected Mass MassMinus44 m/z = 177 [M-H]- CheckMass->MassMinus44 Mass - 44 Action3 Target Confirmed Check for E/Z Isomers MassTarget->Action3 NMR_Alkene Doublets at ~6.3 & 7.7 ppm MassMinus44->NMR_Alkene Confirm via NMR NMR_Aldehyde Singlet at ~9.8 ppm CheckNMR->NMR_Aldehyde Unreacted SM Action1 Optimize Reaction Time & Add Malonic Acid NMR_Aldehyde->Action1 Action2 Lower Reaction Temp Avoid Strong Bases NMR_Alkene->Action2 Decarboxylation Detected

Diagnostic workflow for identifying impurities via LC-MS and 1H-NMR data.

References

  • Source: umich.
  • Source: umich.
  • Source: chemeducator.
  • Source: researchgate.
  • Source: rsc.
  • Source: acs.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for High-Purity 2-(4-Methoxybenzylidene)malonic Acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of high-purity 2-(4-Methoxybenzylidene)malonic acid. We will explore the nuances of cataly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of high-purity 2-(4-Methoxybenzylidene)malonic acid. We will explore the nuances of catalyst selection for this Knoevenagel condensation reaction, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to overcome common challenges.

Section 1: Catalyst Selection & Reaction Mechanism (FAQs)

The synthesis of 2-(4-Methoxybenzylidene)malonic acid is a classic Knoevenagel condensation, where an active methylene compound (malonic acid) reacts with a carbonyl compound (4-methoxybenzaldehyde, also known as anisaldehyde).[1][2] The catalyst is the most critical parameter influencing reaction rate, yield, and the final purity of the product.

Q1: What are the most common catalysts for this reaction, and how do they work?

A1: The reaction is typically catalyzed by a weak base. The catalyst's primary role is to deprotonate the malonic acid, forming a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the anisaldehyde, leading to a condensation product after dehydration.[2][3]

The most common catalysts are basic amines such as piperidine and pyridine.[4][5] This specific combination, using pyridine as a solvent and a catalytic amount of piperidine, is known as the Doebner modification of the Knoevenagel condensation.[1][4][6]

Reaction Mechanism Overview

The following diagram illustrates the catalytic cycle for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_0 Catalytic Cycle MA Malonic Acid (Active Methylene) Enolate Malonic Acid Enolate (Nucleophile) MA->Enolate Deprotonation Anis Anisaldehyde (Carbonyl) Adduct Tetrahedral Intermediate Anis->Adduct Cat Base Catalyst (e.g., Piperidine) Cat->MA Enolate->Cat Regenerates Catalyst Enolate->Adduct Nucleophilic Attack Product 2-(4-Methoxybenzylidene) malonic acid Adduct->Product Dehydration Water H₂O Adduct->Water - H₂O

Caption: Knoevenagel condensation catalytic cycle.

Q2: How do I choose the right catalyst for my experiment?

A2: The choice depends on reaction scale, desired purity, and process constraints (e.g., solvent choice, work-up procedure).

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Piperidine/Pyridine Reflux in pyridineWell-established (Doebner modification).[1] Good yields.Pyridine has a strong odor and is toxic. Removal can be difficult. Troubleshooting: Acidic work-up (e.g., washing with dilute HCl) is required to remove basic catalysts.[5]
Ammonium Salts (e.g., Ammonium Acetate) Reflux in toluene or xylene with a Dean-Stark trapLess toxic than pyridine. Water removal drives the reaction to completion.May require longer reaction times. Potential for side reactions if temperature is too high.
Lewis Acids (e.g., TiCl₄, ZrCl₄) Dichloromethane, 0 °C to RTCan offer high diastereoselectivity in related reactions.[7] Effective for electron-deficient systems.Strict anhydrous conditions are required. Catalyst is sensitive to moisture. Work-up can be complex.[7]
Solid-Phase Catalysts (e.g., Basic Zeolites) Reflux in a high-boiling solventEasy to remove by simple filtration, simplifying purification. Reusable.May exhibit lower activity than homogeneous catalysts. Potential for catalyst deactivation.[8]

Q3: Can this reaction be performed without a catalyst?

A3: While some Knoevenagel condensations can be performed under catalyst-free conditions, particularly in water or under microwave irradiation, they often require higher temperatures or longer reaction times.[9][10] For the synthesis of 2-(4-Methoxybenzylidene)malonic acid, a catalyst is highly recommended to achieve reasonable yields and reaction rates under standard laboratory conditions.

Section 2: Experimental Protocols

Protocol 1: Synthesis via Doebner Modification

This protocol describes a standard laboratory procedure for the synthesis of 2-(4-Methoxybenzylidene)malonic acid using piperidine and pyridine.

Materials:

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Malonic Acid[11]

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (conc. and dilute)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve malonic acid (1.0 eq) in anhydrous pyridine (2-3 mL per gram of malonic acid).

  • Addition of Reagents: Add 4-methoxybenzaldehyde (1.0 eq) to the solution. To this mixture, add piperidine (0.1 eq) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice and concentrated hydrochloric acid (2.0 eq). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold, dilute HCl, followed by cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Drying: Dry the crude product under vacuum. The product can then be further purified by recrystallization.[5]

Protocol 2: High-Purity Recrystallization

Materials:

  • Crude 2-(4-Methoxybenzylidene)malonic acid

  • Ethanol/Water mixture (or other suitable solvent like ethyl acetate/hexane)

  • Erlenmeyer flask, hot plate

Procedure:

  • Solvent Selection: Dissolve a small amount of crude product in a test tube with a potential solvent (e.g., ethanol) by heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. The expected purity should be ≥98%.[12]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification processes.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

Troubleshooting_Workflow start Problem Observed prob1 Low or No Yield Reaction did not proceed or was incomplete. start->prob1 prob2 Product is Impure Side products or starting materials present. start->prob2 prob3 Purification Issues Oily product, poor crystal formation. start->prob3 cause1 Possible Causes - Inactive catalyst/reagents - Incorrect stoichiometry - Insufficient temperature/time - Water in reaction prob1->cause1 cause2 Possible Causes - Catalyst loading too high - Reaction time too long (side reactions) - Inefficient work-up - Decarboxylation prob2->cause2 cause3 Possible Causes - Residual solvent (Pyridine) - Incorrect recrystallization solvent - Rapid cooling prob3->cause3 sol1 Solutions - Use fresh piperidine & anhydrous pyridine - Verify molar equivalents - Ensure proper reflux - Use a drying tube cause1->sol1 sol2 Solutions - Reduce catalyst to 0.05-0.1 eq - Monitor closely with TLC - Ensure thorough acid/water wash - Avoid excessive heat during work-up cause2->sol2 sol3 Solutions - Wash thoroughly with dilute HCl - Perform solvent screening - Allow slow cooling for crystallization cause3->sol3

Caption: A logical guide to troubleshooting common synthesis problems.

Q&A Troubleshooting

Q4: My reaction yield is very low. What went wrong?

A4:

  • Catalyst Inactivity: Piperidine can degrade over time. Ensure you are using a fresh bottle or a recently distilled sample.

  • Presence of Water: The Knoevenagel condensation produces water. While the Doebner modification can tolerate small amounts, using anhydrous pyridine is recommended. For other systems, a Dean-Stark trap is effective for water removal.[5]

  • Incomplete Reaction: The reaction may require longer reflux times. Monitor the disappearance of the anisaldehyde starting material by TLC to confirm completion.

  • Loss During Work-up: The product has some solubility in water. Ensure the washings during filtration are done with ice-cold water and are performed quickly.

Q5: My final product contains significant impurities. How can I prevent this?

A5:

  • Side Reactions: Using too much catalyst or allowing the reaction to proceed for too long can lead to side reactions. Reduce the piperidine to ~0.05-0.1 equivalents.

  • Unreacted Starting Materials: This indicates an incomplete reaction (see Q4). However, if the reaction is complete, it points to inefficient purification. Ensure the crude product is thoroughly washed to remove unreacted malonic acid, which is water-soluble. Anisaldehyde can often be removed during recrystallization.

  • Catalyst Residue: The most common impurity is residual pyridine or piperidine. This is typically the cause of an "oily" or difficult-to-crystallize product. A thorough wash with dilute HCl is critical to convert these basic amines into their water-soluble hydrochloride salts, which are then washed away.[13]

Q6: I suspect my product is decarboxylating. How can I confirm and prevent this?

A6: 2-(4-Methoxybenzylidene)malonic acid can decarboxylate upon excessive heating to form p-methoxycinnamic acid.[14] This is especially a risk if the work-up is performed under strongly acidic conditions combined with heat.

  • Confirmation: The presence of p-methoxycinnamic acid can be confirmed by ¹H NMR spectroscopy (disappearance of one carboxylic acid proton signal) or by a change in the melting point.

  • Prevention: Avoid prolonged heating of the product, especially in the presence of acid or during recrystallization. During the acidic work-up, use an ice bath to keep the temperature low. When performing recrystallization, do not heat the solution for an extended period after the solid has dissolved.

References

  • Gouda, M. A., & Abuhashem, A. (2012). The dual role of LiOH·H2O on the reaction of malononitrile with... ResearchGate. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry. [Link]

  • Chen, Y., et al. (2011). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PMC. [Link]

  • Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. ResearchGate. [Link]

  • How do I remove a homogeneous catalyst after my reaction?. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics. [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses Procedure. [Link]

  • Preparation and purification method of solid malonic acid.
  • Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]

  • Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Universitas Gadjah Mada. [Link]

  • Lewis Acid Catalyzed Diastereoselective Synthesis of Dihydrocoumarins. KU ScholarWorks. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Process for monoalkylation of C-H acidic methylene groups.

Sources

Optimization

Technical Support Center: Resolving Crystallization Issues in Methoxybenzylidene Derivatives

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex phase behaviors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex phase behaviors of methoxybenzylidene derivatives.

Compounds containing the methoxybenzylidene moiety—ranging from liquid crystal precursors like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) to aggregation-enhanced emission (AEE) materials and pharmaceutical Schiff bases—present unique crystallization challenges. The interplay between the electron-donating methoxy group, the rigid benzylidene backbone, and flexible side chains often leads to unpredictable polymorphism, rapid imine bond hydrolysis, and liquid-liquid phase separation (commonly known as "oiling out").

This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative literature to provide a self-validating framework for your crystallization workflows.

Part 1: Quantitative Data & Phase Behavior Profiles

Understanding the baseline physicochemical properties of your specific derivative is the first step in troubleshooting. The table below summarizes the crystallization behaviors of prominent methoxybenzylidene derivatives.

Derivative ClassTypical Solvent SystemsPhase Behavior / Thermal PropertiesCommon Crystallization Issues
MBBA (Liquid Crystal)Ethanol, ChloroformNematic phase (22–48 °C); metastable crystalline phases below 22 °C[1][2]Severe oiling out; supercooling; polymorphic instability.
DPAMBM (AEE Material)Acetonitrile, MethanolPolymorphic (Form 1: 588 nm emission; Form 2: 538 nm emission)[3]Solvent-dependent polymorphism; phase shifts upon grinding.
Thiazepin-4(5H)-one THF, EthanolStable crystalline solid (m.p. ~160 °C)[4]Twinning; bifurcated hydrogen bonding causing structural disorder.
p-Hydroxy Schiff Bases Anhydrous EthanolE-conformation crystalline sheets[5]Imine bond hydrolysis if water is present during crystallization.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Why is my compound "oiling out" instead of forming crystals?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the nucleation barrier can be overcome[6]. This is notoriously common in methoxybenzylidene derivatives with flexible aliphatic tails (like the butyl group in MBBA), which lower the melting point and favor a disordered, liquid-crystalline state[1]. Resolution: You must alter the thermodynamic trajectory to ensure the solubility curve intersects the crystallization boundary before the liquid-liquid coexistence curve.

  • Reduce Supersaturation: Dilute the solution slightly. High supersaturation drives rapid separation rather than ordered lattice formation.

  • Modify Solvent Polarity: Shift to a solvent mixture that improves the solubility of the liquid phase at lower temperatures.

  • Seeding: Introduce seed crystals to bypass the primary nucleation barrier entirely, providing an immediate template for lattice growth[6].

OilingOut Start Observe Oiling Out (Liquid-Liquid Phase Separation) CheckSat Evaluate Supersaturation Trajectory Start->CheckSat Dilute Dilute Solution (Lower Concentration) CheckSat->Dilute Concentration too high ChangeSolvent Adjust Solvent System (Modify Polarity) CheckSat->ChangeSolvent Poor solvent affinity Seed Introduce Seed Crystals (Bypass Nucleation Barrier) Dilute->Seed ChangeSolvent->Seed Success Stable Crystal Growth Seed->Success

Workflow for diagnosing and resolving oiling out (LLPS) in methoxybenzylidene derivatives.

Issue 2: How do I control the polymorphism of my methoxybenzylidene derivative?

Causality: Polymorphism in these derivatives is driven by the conformational flexibility of the methoxy group and the C=N (imine) bond. For example, the AEE material DPAMBM forms a metastable polymorph (DPAMBM-1) in acetonitrile and a stable polymorph (DPAMBM-2) in methanol[3]. Rapid cooling traps the molecule in a kinetically favored, metastable lattice, whereas slow cooling or slurry conditions allow the system to equilibrate to the thermodynamically stable form via solvent-mediated phase transformation. Resolution: Implement strict temperature cycling and solvent control. Use slurry crystallization (detailed in Part 3) to isolate the thermodynamically stable form.

Polymorph Init Saturated Solution at Elevated Temperature FastCool Rapid Cooling (Kinetic Control) Init->FastCool SlowCool Slow/Slurry Cooling (Thermodynamic Control) Init->SlowCool Meta Metastable Polymorph (e.g., DPAMBM-1) FastCool->Meta Stable Stable Polymorph (e.g., DPAMBM-2) SlowCool->Stable Meta->Stable Solvent-Mediated Transformation

Kinetic vs. thermodynamic pathways for polymorph control in methoxybenzylidene crystallization.

Issue 3: Why am I getting degraded, amorphous powder instead of crystalline Schiff bases?

Causality: Methoxybenzylidene Schiff bases are synthesized via the condensation of an amine with a methoxybenzaldehyde[1][5]. The resulting imine (C=N) bond is highly susceptible to nucleophilic attack by water. If your crystallization solvent contains trace moisture, the compound will undergo partial hydrolysis during the extended heating/cooling cycles, resulting in an impure, amorphous mixture of the starting materials and the product. Resolution: Strictly use anhydrous solvents (e.g., anhydrous ethanol) and perform the crystallization under an inert atmosphere (nitrogen or argon) if the specific derivative is highly moisture-sensitive[5].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Each protocol includes an inherent verification step to guarantee the success of the crystallization.

Protocol A: Slurry Crystallization for Thermodynamic Phase Purity

Purpose: To convert metastable polymorphs or amorphous aggregates into the most thermodynamically stable crystalline form, mimicking the successful isolation of p-hydroxy Schiff bases[5].

  • Preparation: Weigh an excess amount of the methoxybenzylidene derivative (approximately 1.5x the solubility limit at room temperature).

  • Suspension: Suspend the solid in 5-10 mL of anhydrous ethanol (or appropriate solvent) in a sealed vial to prevent moisture ingress.

  • Equilibration: Stir the slurry continuously at 296 K (room temperature) using a magnetic stir bar for 18 to 24 hours. Causality: The continuous dissolution and recrystallization process allows the metastable forms to dissolve and precipitate exclusively as the lowest-energy, stable polymorph.

  • Isolation: Filter the suspension rapidly through a PTFE membrane filter and dry the solid under vacuum at 40 °C.

  • Validation: Analyze the isolated product using Powder X-Ray Diffraction (PXRD). A sharp, high signal-to-noise diffractogram with no broad amorphous halos validates the phase purity.

Protocol B: Seeded Anti-Solvent Crystallization (To Prevent Oiling Out)

Purpose: To safely navigate the supersaturation curve of highly soluble or low-melting-point derivatives (like MBBA) without crossing into the liquid-liquid phase separation zone.

  • Dissolution: Dissolve the compound in a "good" solvent (e.g., chloroform) at 40 °C until completely clear.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane) dropwise under moderate stirring until the solution becomes barely turbid (indicating the metastable zone limit).

  • Clarification: Increase the temperature by 2–3 °C just until the turbidity clears.

  • Seeding: Introduce 0.1% to 1.0% (by weight) of pure, finely milled seed crystals of the desired compound.

  • Controlled Cooling: Cool the system at a linear, slow rate (e.g., 0.1 °C/min) down to 5 °C.

  • Validation: Inspect the resulting crystals under a polarized light microscope (PLM). The presence of distinct, birefringent geometric habits (rather than spherical liquid droplets) confirms the avoidance of oiling out.

Part 4: Frequently Asked Questions (FAQs)

Q: How does the position of the methoxy group (ortho vs. meta vs. para) affect crystallization? A: The position dictates both the molecular planarity and the intermolecular hydrogen-bonding network. A para-methoxy group (as in MBBA) extends the linear polarizability of the molecule, heavily favoring liquid crystalline (nematic) phases[1]. Ortho- or meta-methoxy groups introduce steric hindrance that disrupts linear stacking, often resulting in higher melting point, non-mesogenic solid crystals.

Q: Can I use microwave irradiation to speed up the crystallization? A: It is not recommended for crystallization, though it is used in synthesis. Microwave irradiation induces rapid, localized heating that can trigger phase transitions or alter the liquid crystalline properties of compounds like MBBA[1], leading to unpredictable polymorphic outcomes.

Q: Why does my compound form a gel instead of crystallizing? A: Gelation occurs when the methoxybenzylidene derivative forms a 1D fibrillar network via strong, unidirectional


 stacking and hydrogen bonding, trapping the solvent. To break the gel, you must disrupt these specific interactions by adding a competing, highly polar hydrogen-bonding solvent (like methanol or DMSO) and applying mechanical shear.

References

  • Crystal structure of (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one. IUCrData.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMYItaM6wgJTtx_Qci4ybLSsxrFJAl06H50G6s_SR1BnfWgI2nbSCua9ecGt7CGpAtS7z0qA5dkeSf_BYIw3U6JOUdV2gEhwR7J_yrNZw7E2zDbEfnOyU4s0scICIidkj3]
  • Overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYXg58wS3vG2Q2UX1sSkHsCk4VpXjiKk9rlSD0CAuFSY1-dW8r520QSzWeby1Uu8g5FZGgXANa4wnD5yWW6FpYEHm6BKdX88jsNQDpFZkeu8BHXUtd81AkHRtr-H1P8SANaBgnqCbczhWzK5vrjzNjhj7-VE8zDxzSCY7nvQbURhP-d0Jp1GGmJH6RWJaUB6s3hGWpVlUB-D57OgAqXJ6BSgs6JUgZECbyabz]
  • N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6. Smolecule.[https://vertexaisearch.cloud.google.
  • Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY3Tq5-OmZJzawKLP49qYEmrzRprySO5D_x5fzvTcvIGHVSmDdj1dUZxgf4oiaSfJ5SAvUJWcaclWK9sopBLw_R6trGgN4hzo4xZtBbD5me23I9K-KZ0ZFpqI2s77NZTxls6YrwPC06ELAWfB6_zFQslZAuEP6Jg_dOfIY_lLNaiv52i947w7A6eBX4Dfzj54SWum2F6utvkMgC6kIIiOql2-OjlWrkLpGitWgdV2LgLtRhJo65sUJ8y7xKcgTX2BS_8_q0iOleo2awjCg7Xq8]
  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ--h5kWPr4V_XX5mJBJ5DLimrvzGW2MO4cR29r3_BU5pZSmqWJ6KS0g96GwHeho7YxjaaWqIlTGkf2NoQxB2DzGUkEogbbEX28qpc3Zbvt9IcdxezswrFW4dM4MuH26Lf5yNlpDzPMXvoT8w=]
  • Reversible fluorescence switching and topochemical conversion in an organic AEE material: polymorphism, defection and nanofabrication mediated fluorescence tuning. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Keck-3V_V0z7zwutwLcOPdgYRrs3Y-KXRRB31LuRCumXXsZ9IOxDtn8hFQUBMWvrMUF2ESXKQGCDZ4tSS4Z06uLM78whWhngyxnEVXasVkTsLEZLA9zX-MsYlZ_1jjn4Cqc205nibt5bRZO3LUK3t_sFmOTBTd3t6iKI]

Sources

Troubleshooting

Technical Support Center: Controlling E/Z Isomerization in Benzylidene Malonic Acids

Welcome to the Technical Support Center for the synthesis and stereochemical control of benzylidene malonic acids. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and stereochemical control of benzylidene malonic acids. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic drivers of E/Z isomerization, providing you with self-validating protocols and mechanistic insights to ensure absolute control over your stereochemical outcomes.

Part 1: Core Mechanisms & Causality (Knowledge Base)

Q1: Why does the Knoevenagel condensation predominantly yield the (E)-isomer of benzylidene malonic acids? A: The stereoselectivity of the is governed by thermodynamic control [1, 3]. When an aromatic aldehyde reacts with a malonic acid derivative in the presence of a weak base (e.g., piperidine), the reaction proceeds through an aldol-type intermediate. Because the dehydration step (-H₂O) and the preceding steps are highly reversible, the system rapidly equilibrates to the lowest-energy state. The (E)-isomer minimizes the severe steric clash between the bulky aromatic ring and the larger electron-withdrawing group (ester or carboxylic acid) of the malonate moiety. Consequently, the (E)-isomer is almost exclusively formed under standard thermal conditions.

Q2: How does photoexcitation drive the isomerization from the stable (E)-isomer to the less stable (Z)-isomer? A: Photochemical isomerization bypasses the high thermal activation barrier of the ground state (S0). Upon UV irradiation, the benzylidene malonic acid molecule is excited to the Franck-Condon region of the first singlet excited state (S1). According to computational studies on related styrene derivatives, the excitation weakens the ethylenic C=C bond, initiating a barrierless rotation [2]. The molecule twists to a ~90° geometry, reaching a Minimum Energy Conical Intersection (MECI) between the S1 and S0 states. From this funnel, the molecule undergoes rapid non-radiative decay, relaxing back to either the (E)- or (Z)-isomer in the ground state [2]. Continuous irradiation establishes a photostationary state enriched in the (Z)-isomer.

G S0_E S0 State (E-Isomer) S1_FC S1 Franck-Condon State S0_E->S1_FC hν (UV Excitation) S1_Min S1 Minimum (Twisted) S1_FC->S1_Min C=C Bond Rotation MECI S1/S0 Conical Intersection S1_Min->MECI Barrierless Relaxation MECI->S0_E Non-radiative Decay S0_Z S0 State (Z-Isomer) MECI->S0_Z Isomerization

Photochemical S1/S0 conical intersection mechanism for E/Z isomerization.

Part 2: Experimental Workflows & Protocols

To achieve reproducible stereocontrol, every experimental step must be a self-validating system. Below are the definitive protocols for synthesizing the thermodynamic (E)-isomer and generating the kinetic (Z)-isomer.

Protocol 1: Stereoselective Synthesis of (E)-Benzylidene Malonic Acid

Objective: Drive the Knoevenagel condensation to complete thermodynamic equilibrium.

  • Reagent Preparation: Dissolve 10.0 mmol of the target benzaldehyde and 11.0 mmol of malonic acid (or diethyl malonate) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.5 mmol of piperidine and 0.5 mmol of glacial acetic acid. Causality: The piperidinium acetate buffer facilitates both the enolization of the malonate and the subsequent dehydration, while preventing base-catalyzed degradation of the aldehyde.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 4–6 hours. Causality: Continuous removal of water drives the equilibrium forward and ensures the reversibility required to funnel all intermediates into the thermodynamic (E)-isomer [1].

  • Self-Validation (1H NMR): Isolate the crude product and acquire a 1H NMR spectrum in CDCl3. Validation Check: Locate the vinylic proton. In the (E)-isomer, the vinylic proton is highly deshielded by the cis-carbonyl oxygen, typically appearing further downfield (e.g., δ 7.6–8.0 ppm) compared to the (Z)-isomer (δ 7.0–7.4 ppm). An integral ratio of >95:5 confirms successful thermodynamic control.

Protocol 2: Photoinduced E → Z Isomerization

Objective: Shift the equilibrium to the (Z)-isomer via UV irradiation.

  • Sample Preparation: Dissolve the pure (E)-benzylidene malonic acid in a UV-transparent solvent (e.g., HPLC-grade acetonitrile) to a concentration of 0.1 M. Degas the solution by bubbling with N2 for 15 minutes to prevent photo-oxidation.

  • Irradiation: Place the solution in a quartz photoreactor. Irradiate using a 365 nm LED array at room temperature.

  • Kinetic Monitoring: Take 50 µL aliquots every 30 minutes.

  • Self-Validation (HPLC/UV-Vis): Analyze the aliquots via HPLC. Validation Check: The emergence of a new peak with a shorter retention time (typically, the less planar (Z)-isomer interacts less strongly with reverse-phase columns) indicates isomerization. The presence of sharp isosbestic points in the overlayed UV-Vis spectra confirms a clean E → Z conversion without side reactions [1]. Stop irradiation when the peak area ratio stabilizes (photostationary state).

G A Aldehyde + Malonic Acid B Knoevenagel Condensation (Piperidine/AcOH) A->B C Aldol Intermediate B->C D Dehydration (-H2O) C->D E (E)-Benzylidene Malonic Acid (Thermodynamic) D->E Thermodynamic Control F (Z)-Benzylidene Malonic Acid (Photochemical) E->F UV Irradiation (365 nm) F->E Thermal Relaxation

Workflow of Knoevenagel condensation and E/Z photoisomerization.

Part 3: Troubleshooting Matrix

Symptom / IssueMechanistic CauseCorrective Action
Spontaneous E/Z isomerization during silica gel purification. The acidic silanol groups on standard silica gel can protonate the carbonyl oxygen, lowering the activation barrier for C=C bond rotation (acid-catalyzed thermal isomerization).Use triethylamine-deactivated silica gel (flush column with 1% TEA in hexanes prior to loading) or switch to neutral alumina.
Low (Z)-isomer yield at the photostationary state. The absorption spectra of the (E) and (Z) isomers overlap significantly at the chosen excitation wavelength, causing the (Z)-isomer to photo-revert to the (E)-isomer just as quickly.Acquire UV-Vis spectra of both isolated isomers. Tune the irradiation wavelength (using specific bandpass filters or LEDs) to a region where the (E)-isomer has a significantly higher molar extinction coefficient than the (Z)-isomer.
Formation of decarboxylated byproducts. Extended heating of malonic acid derivatives in the presence of basic amines (like pyridine or piperidine) triggers the Doebner modification, leading to decarboxylation.Strictly control reaction time using TLC monitoring. Alternatively, use malonate esters (diethyl malonate) instead of free malonic acid to eliminate the possibility of decarboxylation.

Part 4: Quantitative Data Analytics

To aid in experimental design, the following table summarizes the typical stereochemical outcomes based on the chosen synthetic methodology and environmental conditions.

Reaction Condition / MethodDominant IsomerTypical E:Z RatioMechanistic Driver
Standard Knoevenagel (Piperidine/Toluene, 110 °C)(E)-Isomer> 95 : 5Thermodynamic control; minimization of steric strain between aryl and malonate groups.
Photoisomerization (365 nm UV, CH3CN, 2h)Mixture (Z-enriched)~ 40 : 60Photostationary state governed by the S1/S0 conical intersection and molar absorptivity differences.
Biocatalytic Knoevenagel (Porcine Pancreas Lipase)(E)-Isomer> 99 : 1Enzymatic spatial restriction; the active site exclusively accommodates the transition state leading to the (E)-configuration [1].
Thermal Relaxation (Dark, 80 °C, 24h)(E)-Isomer> 98 : 2Kinetic energy overcomes the thermal barrier, returning the metastable (Z)-isomer to the global energy minimum.

References

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis Source: PubMed Central (PMC) URL:[Link]

  • Investigation of Aggregation-Induced Emission Mechanism of a Styrene Derivative: A Theoretical Unraveling of S1/S0-Conical Intersection Source: PubMed Central (PMC) URL:[Link]

  • Knoevenagel condensation Source: Wikipedia URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-(4-Methoxybenzylidene)malonic acid

An In-Depth Guide to the 1H NMR Interpretation of 2-(4-Methoxybenzylidene)malonic Acid: A Comparative Analysis for Structural Elucidation In the landscape of drug discovery and materials science, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Interpretation of 2-(4-Methoxybenzylidene)malonic Acid: A Comparative Analysis for Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For a molecule such as 2-(4-methoxybenzylidene)malonic acid, a compound with potential applications stemming from its reactive α,β-unsaturated dicarboxylic acid framework, a multi-faceted analytical approach is not just recommended, it is imperative. This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule. Moving beyond a simple data report, we will explore the causal relationships between the molecular structure and the observed spectral features. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from other key analytical techniques, providing a holistic perspective on its role in modern chemical characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains the preeminent tool for the structural analysis of organic molecules in solution. Its power lies in its ability to provide a detailed map of the proton environments within a molecule. By analyzing chemical shifts (δ), spin-spin coupling (J-coupling), and signal integration, we can deduce the connectivity of atoms and even infer stereochemical relationships. For 2-(4-methoxybenzylidene)malonic acid, ¹H NMR is uniquely suited to confirm the successful synthesis of the target structure, revealing the key functionalities that define its chemical identity.

Decoding the ¹H NMR Spectrum of 2-(4-Methoxybenzylidene)malonic Acid

The structure of 2-(4-methoxybenzylidene)malonic acid presents several distinct proton environments, each expected to produce a characteristic signal in the ¹H NMR spectrum. The following interpretation is based on established principles of NMR spectroscopy and data from closely related analogs, such as its dimethyl ester derivative[1].

dot

Caption: Structure of 2-(4-Methoxybenzylidene)malonic acid with key protons labeled.

  • Aromatic Protons (Hₐ and Hₑ): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets, especially at higher field strengths.

    • Hₐ Protons (ortho to methoxy): These protons are shielded by the electron-donating methoxy group through resonance. They are expected to appear as a doublet in the upfield region of the aromatic range, typically around δ 6.9-7.1 ppm .[2]

    • Hₑ Protons (meta to methoxy): These protons are ortho to the electron-withdrawing benzylidene malonic acid group. This deshielding effect, combined with their meta relationship to the methoxy group, places their signal downfield. They are expected to appear as a doublet around δ 7.4-7.6 ppm . The coupling constant (³J) for both doublets should be in the typical ortho-coupling range of 7-10 Hz.[2]

  • Vinylic Proton (Hₑ): This single proton is attached to a carbon that is part of a conjugated system and is flanked by two electron-withdrawing carboxyl groups. This environment results in significant deshielding. Consequently, this proton is expected to appear as a sharp singlet (as there are no adjacent protons to couple with) at a downfield chemical shift, likely in the range of δ 7.7-8.1 ppm .[1][2]

  • Methoxy Protons (Hₐ): The three equivalent protons of the methoxy group are attached to an oxygen, which is deshielding. However, they are not part of the aromatic or vinylic system. They will appear as a sharp singlet, integrating to three protons, in the range of δ 3.8-3.9 ppm .[3][4]

  • Carboxylic Acid Protons (Hₑ): The two protons of the carboxylic acid groups are highly acidic and subject to hydrogen bonding. This leads to substantial deshielding, causing them to appear far downfield as a broad singlet. The expected chemical shift is in the δ 10.0-13.0 ppm range.[2][5] The broadness of this peak is a key identifying feature. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[5]

Summary of Expected ¹H NMR Data
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hₑ10.0 - 13.0Broad Singlet2H-Carboxylic acid protons (-COOH)
Hₑ7.7 - 8.1Singlet1H-Vinylic proton (=CH)
Hₑ7.4 - 7.6Doublet2H7 - 10Aromatic protons (ortho to C=C)
Hₐ6.9 - 7.1Doublet2H7 - 10Aromatic protons (ortho to -OCH₃)
Hₐ3.8 - 3.9Singlet3H-Methoxy protons (-OCH₃)

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of spectral data is predicated on a robust experimental methodology. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of 2-(4-methoxybenzylidene)malonic acid.

dot

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing start Weigh 5-10 mg of sample solvent Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6) start->solvent vortex Vortex/sonicate to dissolve solvent->vortex transfer Transfer to NMR tube vortex->transfer insert Insert sample & lock on solvent signal transfer->insert tune Tune and match probe insert->tune shim Shim for homogeneity tune->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire d2o Optional: Add D2O & re-acquire acquire->d2o process Fourier Transform acquire->process phase Phase correction process->phase baseline Baseline correction phase->baseline reference Reference to residual solvent peak baseline->reference integrate Integrate signals reference->integrate peakpick Peak pick & assign integrate->peakpick

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

1. Choice of Solvent: Due to the two carboxylic acid groups, the molecule is polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (around δ 2.50 ppm) does not interfere with the signals of interest. Deuterated chloroform (CDCl₃) may also be used, but solubility could be limited.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of 2-(4-methoxybenzylidene)malonic acid.
  • Transfer the solid to a clean, dry vial.
  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
  • Vortex or sonicate the sample gently until the solid is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

3. Instrument Setup and Acquisition:

  • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Tune and match the probe to the sample.
  • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.
  • Acquire the ¹H NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

4. D₂O Exchange (Confirmation of -COOH protons):

  • After acquiring the initial spectrum, remove the NMR tube.
  • Add one drop of deuterium oxide (D₂O) to the tube.
  • Gently shake the tube to mix and re-acquire the ¹H NMR spectrum. The broad signal corresponding to the carboxylic acid protons should disappear or significantly diminish.

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural characterization relies on corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

dot

G cluster_techniques Analytical Characterization Suite Molecule 2-(4-Methoxybenzylidene) malonic acid H_NMR ¹H NMR Molecule->H_NMR Proton framework Connectivity C_NMR ¹³C NMR Molecule->C_NMR Carbon backbone Functional groups MS Mass Spectrometry Molecule->MS Molecular weight Formula confirmation IR FTIR Spectroscopy Molecule->IR Key functional groups (C=O, O-H) HPLC HPLC-UV Molecule->HPLC Purity assessment Quantification

Sources

Comparative

FTIR spectral analysis of 2-(4-Methoxybenzylidene)malonic acid functional groups

As a Senior Application Scientist, evaluating the structural integrity of synthesized organic molecules requires not just running a sample, but understanding the physical chemistry governing the analytical technique. 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of synthesized organic molecules requires not just running a sample, but understanding the physical chemistry governing the analytical technique. 2-(4-Methoxybenzylidene)malonic acid is a classic Knoevenagel condensation product. Its molecular architecture—featuring a donor-acceptor "push-pull" conjugated system—presents unique vibrational modes.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional Transmission (KBr Pellet) method for analyzing this specific compound, providing the mechanistic causality behind each experimental choice.

Mechanistic Analysis of the Functional Groups

To accurately interpret the spectral data of 2-(4-Methoxybenzylidene)malonic acid, we must first establish the causality of its infrared absorption. The molecule consists of an electron-donating methoxy group (-OCH₃) conjugated through an aromatic ring and an alkene bridge (-C=C-) to two electron-withdrawing carboxylic acid groups (-COOH)[1].

This extended conjugation alters the force constants of the bonds:

  • Conjugation Effect: The delocalization of π-electrons weakens the C=O double bond character of the malonic acid group, shifting its stretching frequency to lower wavenumbers (~1685 cm⁻¹) compared to isolated carboxylic acids (~1710 cm⁻¹)[2].

  • Hydrogen Bonding: The dicarboxylic acid moiety forms strong intermolecular hydrogen dimers in the solid state, resulting in a distinctly broad O-H stretching band that dominates the 2500–3200 cm⁻¹ region.

Mechanism Molecule 2-(4-Methoxybenzylidene) malonic acid Carboxyl Malonic Acid (-COOH) Hydrogen Bonding Molecule->Carboxyl Alkene Conjugated Alkene (-C=C-) Molecule->Alkene Aromatic Aromatic Ring & Methoxy (-OCH3) Molecule->Aromatic OH_Stretch Broad O-H Stretch (2500-3200 cm⁻¹) Carboxyl->OH_Stretch CO_Stretch Strong C=O Stretch (~1685 cm⁻¹) Carboxyl->CO_Stretch CC_Alkene C=C Stretch (~1620 cm⁻¹) Alkene->CC_Alkene CO_Ether C-O Asym Stretch (~1255 cm⁻¹) Aromatic->CO_Ether

Causality of IR absorption modes based on the compound's structural functional groups.

Performance Comparison: ATR-FTIR vs. KBr Pellet

When selecting an FTIR modality for this compound, the choice dictates the spectral quality and potential artifacts.

The ATR-FTIR Advantage (Modern Standard)

ATR-FTIR utilizes an Internal Reflection Element (IRE), typically diamond, where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample by ~0.5 to 2.0 µm[3].

  • Performance: Unparalleled speed and non-destructive analysis. It eliminates the risk of moisture contamination[4].

  • Limitation: The penetration depth (

    
    ) is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the C-O methoxy stretch at 1255 cm⁻¹) will appear artificially intense compared to the high-wavenumber O-H stretch, requiring software-based ATR correction[5].
    
The KBr Pellet Alternative (Classic Transmission)

The sample is uniformly dispersed in an IR-transparent potassium bromide matrix and pressed into a disc[6].

  • Performance: Produces a true transmission spectrum adhering strictly to the Beer-Lambert law, offering superior sensitivity for trace analysis[6].

  • Limitation: KBr is highly hygroscopic. Absorbed atmospheric water introduces a broad O-H band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. For 2-(4-Methoxybenzylidene)malonic acid, this water bending artifact dangerously overlaps with the critical conjugated C=C stretch (~1620 cm⁻¹), potentially masking structural data[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false-positive spectral artifacts.

Workflow Start Solid Sample: 2-(4-Methoxybenzylidene) malonic acid ATR_Path ATR-FTIR Path Start->ATR_Path KBr_Path Transmission Path Start->KBr_Path ATR_Prep Direct Application to Diamond IRE ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1:100 ratio) KBr_Path->KBr_Prep ATR_Scan Evanescent Wave Interaction ATR_Prep->ATR_Scan KBr_Press Hydraulic Press (8-10 tons) KBr_Prep->KBr_Press KBr_Scan Direct IR Beam Transmission KBr_Press->KBr_Scan Data Spectral Data Acquisition & Processing ATR_Scan->Data KBr_Scan->Data

Comparative workflow for ATR-FTIR versus KBr Pellet sample preparation and analysis.

Protocol A: ATR-FTIR Workflow
  • System Initialization & Cleaning: Clean the diamond IRE crystal with high-purity isopropanol. Causality: Isopropanol evaporates rapidly without leaving hydrocarbon residues.

  • Background Validation: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). Verify the baseline is flat to confirm crystal cleanliness.

  • Sample Application: Place ~2 mg of the crystalline compound directly onto the IRE.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the crystal and the solid is required for the evanescent wave to penetrate the sample effectively.

  • Acquisition & Correction: Acquire the spectrum. Immediately apply an "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use. Causality: Removes adsorbed water that would otherwise obscure the 1620 cm⁻¹ alkene region[4].

  • Milling: Combine ~1 mg of sample with ~100 mg of dry KBr in an agate mortar. Grind vigorously for 2 minutes. Causality: The particle size must be reduced below the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (anomalous baseline scattering)[5].

  • Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute, then apply 8–10 tons of pressure via a hydraulic press for 2 minutes. Causality: The high pressure causes the KBr salt to cold-flow into a continuous, optically transparent matrix[5].

  • Validation & Acquisition: Visually inspect the pellet; it must be completely transparent. Place in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution). A valid baseline should show >70% transmittance at 4000 cm⁻¹.

Quantitative Data Presentation

The table below summarizes the expected quantitative spectral data for 2-(4-Methoxybenzylidene)malonic acid, highlighting the performance differences between the two modalities.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR CharacteristicsKBr Pellet Characteristics
O-H Stretch (Carboxylic) 2500 – 3200Broad, moderate intensity. Accurate representation of dimer.Broad, often artificially intensified due to hygroscopic KBr water absorption.
C=O Stretch (Conjugated) 1680 – 1690Sharp, strong intensity.Sharp, strong intensity.
C=C Stretch (Alkene) 1615 – 1625Sharp, medium intensity. Clearly resolved from C=O.Medium intensity. Risk: Can be obscured by H₂O bending mode at ~1640 cm⁻¹ if KBr is wet.
C=C Stretch (Aromatic) 1510, 1595Sharp, medium intensity.Sharp, medium intensity.
C-O Asym. Stretch (Methoxy) 1250 – 1260Very strong (appears artificially enhanced without ATR correction).Strong, accurate relative intensity adhering to Beer-Lambert law.
C-H Out-of-Plane Bend 820 – 840Strong, sharp (indicates para-disubstituted aromatic ring).Strong, sharp.

Conclusion & Recommendations

For the routine structural verification of 2-(4-Methoxybenzylidene)malonic acid, ATR-FTIR is the superior choice . The compound's critical diagnostic bands—specifically the conjugated alkene bridge at ~1620 cm⁻¹ and the conjugated carbonyl at ~1685 cm⁻¹—are highly susceptible to being masked by the water absorption artifacts inherent to the KBr pellet method. While KBr transmission remains the gold standard for quantitative library matching, the non-destructive nature and artifact-free baseline of ATR-FTIR provide a more reliable, self-validating workflow for modern drug development professionals analyzing Knoevenagel condensation products.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Solution. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. Available at:[Link]

  • Supplementary information: Mechanochemical synthesis of Knoevenagel condensation products - Royal Society of Chemistry (RSC). Available at:[Link]

  • Good to know about KBr pellets - Quantum Design Europe. Available at:[Link]

  • Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives - Rasayan Journal of Chemistry. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. Available at:[Link]

Sources

Validation

Comparing UV blocking efficiency: 2-(4-Methoxybenzylidene)malonic acid vs cinnamates

Title: Comparative UV Blocking Efficiency and Photostability: 2-(4-Methoxybenzylidene)malonic Acid vs. Cinnamates Executive Summary As a Senior Application Scientist in dermatological formulation and photochemistry, sele...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative UV Blocking Efficiency and Photostability: 2-(4-Methoxybenzylidene)malonic Acid vs. Cinnamates

Executive Summary

As a Senior Application Scientist in dermatological formulation and photochemistry, selecting the optimal UV filter requires balancing peak molar absorptivity with long-term photostability. This guide provides an objective, data-driven comparison between 2-(4-Methoxybenzylidene)malonic acid (a foundational benzylidene malonate) and Cinnamates (such as Ethylhexyl Methoxycinnamate, EHMC). While both classes provide robust absorption in the UVB and UVA2 spectrums, their excited-state relaxation pathways diverge significantly. This divergence fundamentally dictates their performance, safety profile, and formulation requirements in commercial and research applications.

Mechanistic Causality: Energy Dissipation vs. Photodegradation

The core differentiator between these two chemical classes is the causality of their energy dissipation mechanisms. A high molar extinction coefficient is useless if the molecule degrades upon photon absorption.

2-(4-Methoxybenzylidene)malonic acid (Benzylidene Malonates): The benzylidene malonate scaffold operates via highly efficient electronic excitation followed by rapid thermal relaxation. Upon absorbing UV radiation, the molecule undergoes a reversible cis-trans photoisomerization[1]. This non-destructive, self-regenerating pathway converts absorbed UV energy into harmless thermal energy, allowing the molecule to return to its ground state intact. This mechanism ensures near-perfect photostability even under prolonged solar irradiation[1].

Cinnamates (e.g., EHMC): Cinnamates are potent UVB absorbers but suffer from severe photoinstability[2]. When exposed to UV light, the trans-cinnamate isomerizes to the cis-form, which inherently possesses a lower extinction coefficient, thereby reducing its UV blocking efficiency over time[3]. More critically, the excited state frequently undergoes an irreversible[2+2] photocycloaddition, forming cinnamate dimers and cyclobutylketone photoadducts[4]. This dimerization permanently depletes the active UV filter concentration and can generate reactive intermediates that degrade co-formulated active ingredients.

G cluster_BM 2-(4-Methoxybenzylidene)malonic acid cluster_Cin Cinnamates (e.g., EHMC) UV UV Radiation BM Ground State (Trans-isomer) UV->BM Cin Ground State (Trans-isomer) UV->Cin BM_Exc Excited State BM->BM_Exc Absorption BM_Rel Thermal Relaxation (Cis-Trans Isomerization) BM_Exc->BM_Rel Energy Dissipation BM_Rel->BM Complete Recovery Cin_Exc Excited State Cin->Cin_Exc Absorption Cin_Deg [2+2] Cycloaddition & Dimerization Cin_Exc->Cin_Deg Photodegradation

Caption: Mechanistic pathways of UV energy dissipation vs. photodegradation in UV filters.

Quantitative Performance Comparison

To objectively evaluate these filters, we must analyze their spectral coverage, absorptivity, and retention of efficacy over time. The following table summarizes their comparative analytical profiles.

Property2-(4-Methoxybenzylidene)malonic acidCinnamates (e.g., EHMC)Analytical Implication
Primary Absorption Band UVB / UVA2 (

~ 310-330 nm)
UVB (

~ 310 nm)
Both provide excellent coverage in the erythemal action spectrum.
Photostability (after 10 MED) > 95% active retention< 70% active retentionBenzylidene malonates require fewer co-stabilizers in formulation.
Energy Dissipation Reversible cis-trans isomerizationIrreversible [2+2] cycloadditionCinnamates generate photoproducts that may induce photoallergy.
Formulation Dependency Highly independentRequires quenchers (e.g., Octocrylene)Cinnamates increase formulation complexity, cost, and skin-feel weight[2].

Experimental Methodologies: Validating Photostability

To ensure scientific trustworthiness, the following self-validating protocol is the industry standard for comparing the photostability and degradation kinetics of UV filters.

Causality behind experimental design: We utilize roughened quartz plates rather than smooth glass. The roughened surface mimics the micro-topography of human skin, preventing the artificial pooling of the solvent and ensuring a uniform thin film. Furthermore, the protocol includes a 0 MED (unexposed) control plate that undergoes the exact same extraction and HPLC quantification steps. This ensures that any measured loss in filter concentration is strictly due to photodegradation, not extraction inefficiency.

Workflow Prep 1. Sample Prep Thin Film on Quartz Irrad 2. Solar Simulator 0-30 MED Exposure Prep->Irrad Ext 3. Extraction Ultrasonic in Isopropanol Irrad->Ext Anal 4. Quantification HPLC-DAD Analysis Ext->Anal

Caption: Step-by-step experimental workflow for evaluating UV filter photostability.

Protocol: Spectrophotometric & HPLC Determination of Photostability

Step 1: Sample Preparation (Thin-Film Method)

  • Prepare a 5% (w/w) solution of 2-(4-Methoxybenzylidene)malonic acid and EHMC in separate vials using analytical grade ethyl acetate.

  • Apply exactly 40 mg of the solution onto roughened quartz plates (50 mm x 50 mm) to achieve a uniform application rate of ~2 mg/cm², mimicking standard in vivo sunscreen application density[5].

  • Allow the plates to dry in the dark at 25°C for 30 minutes to form a stable thin film.

Step 2: Solar Simulator Irradiation

  • Place the quartz plates under a calibrated Xenon arc lamp solar simulator (emission spectrum 290–400 nm).

  • Irradiate the samples with increasing doses of UV energy: 0, 5, 10, 20, and 30 Minimal Erythemal Doses (MED). (Note: Stepped dosing allows for the calculation of exact degradation kinetics).

Step 3: Ultrasonic Extraction

  • Transfer the irradiated quartz plates into glass beakers containing 20 mL of HPLC-grade isopropanol.

  • Sonicate for 15 minutes in an ultrasonic bath to completely dissolve the residual UV filter film[5].

Step 4: HPLC Quantification

  • Filter the extract through a 0.45 µm PTFE syringe filter.

  • Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD).

  • Elute using an isocratic mobile phase (e.g., Methanol:Water 80:20 v/v) and monitor at 310 nm (for cinnamates) and 330 nm (for benzylidene malonates).

  • Calculate the percentage of the remaining active filter by comparing the peak area of irradiated samples against the unexposed control (0 MED).

Conclusion & Formulation Recommendations

For drug development and advanced cosmetic applications requiring long-term UV protection without the need for secondary photostabilizers, 2-(4-Methoxybenzylidene)malonic acid provides a superior, self-regenerating mechanism. While cinnamates offer excellent initial UVB attenuation and cost-effectiveness, their irreversible [2+2] cycloaddition necessitates careful co-formulation (e.g., with octocrylene or bemotrizinol) to mitigate efficacy loss and potential photoallergenic reactions[2][3].

References

1.[1] The Science Behind Benzylidene Malonate UV Absorbers. Source: Tintoll (uvabsorber.com). URL: 2.[4] Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Source: ResearchGate. URL: 3.[5] Evaluation of the photostability of different UV filter combinations in a sunscreen. Source: PubMed (nih.gov). URL: 4.[3] Allergy to cinnamates. Source: DermNet. URL: 5.[2] UV filters: How to select the right grade for sun care products? Source: SpecialChem. URL:

Sources

Comparative

A Comparative Guide to Purity Verification of 2-(4-Methoxybenzylidene)malonic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. 2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible results and, ultimately, patient safety. 2-(4-Methoxybenzylidene)malonic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the yield and impurity profile of subsequent reactions, making rigorous analytical verification a critical step in the drug development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for verifying the purity of 2-(4-Methoxybenzylidene)malonic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to select and implement the most appropriate methods for their specific needs.

The Synthetic Landscape: Anticipating Impurities

2-(4-Methoxybenzylidene)malonic acid is typically synthesized via the Knoevenagel condensation of 4-methoxybenzaldehyde and malonic acid. Understanding this synthetic route is crucial for anticipating potential impurities.

Knoevenagel_Condensation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Knoevenagel Condensation 4-Methoxybenzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Base Base (e.g., Piperidine/Pyridine) Base->Reaction Product 2-(4-Methoxybenzylidene)malonic Acid Reaction->Product Impurity1 Unreacted 4-Methoxybenzaldehyde Reaction->Impurity1 Impurity2 Unreacted Malonic Acid Reaction->Impurity2

Caption: Synthetic pathway and potential impurities.

Key process-related impurities to consider include:

  • Unreacted Starting Materials: 4-methoxybenzaldehyde and malonic acid.

  • By-products: Potential for self-condensation products of 4-methoxybenzaldehyde or decarboxylated intermediates.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Inorganic Impurities: Catalysts or salts from workup procedures.

Orthogonal Analytical Approaches: A Multi-Faceted Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties. This guide will focus on a suite of powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classic methods like melting point analysis and Karl Fischer titration.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can simultaneously quantify the main component (assay) and detect and quantify organic impurities.

Causality of Method Design: The choice of a C18 column is based on the non-polar nature of the benzylidene moiety of the molecule. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. UV detection is suitable due to the chromophoric nature of the aromatic ring and the conjugated double bond.

Experimental Protocol: RP-HPLC with UV Detection

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard (1 mg/mL in Diluent) Working_Standards Prepare Working Standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) Standard_Prep->Working_Standards Calibration Generate Calibration Curve (Peak Area vs. Concentration) Working_Standards->Calibration Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Injection Inject 10 µL Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Quantification Quantify Main Component and Impurities Detection->Quantification Calibration->Quantification Report Report Assay (% w/w) and Impurity Profile Quantification->Report

Caption: HPLC workflow for purity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2-(4-Methoxybenzylidene)malonic acid reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Processing: Integrate the peak areas of the main component and all impurities. Calculate the assay of the main component against the reference standard and the percentage of each impurity using the area normalization method or against a qualified impurity standard.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity

qNMR has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Causality of Method Design: The selection of a suitable internal standard is critical. It must be stable, non-reactive with the analyte, have a simple spectrum with at least one signal well-resolved from the analyte's signals, and be accurately weighable. Maleic acid is a common choice for qNMR with acidic compounds.[3] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent as it dissolves both the analyte and the internal standard.

Experimental Protocol: 1H qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Calculation Weigh_Analyte Accurately weigh ~10 mg of Analyte Dissolve Dissolve both in ~0.7 mL of DMSO-d6 Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh ~5 mg of Internal Standard (e.g., Maleic Acid) Weigh_Standard->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum (e.g., 400 MHz) Dissolve->Acquire_Spectrum Processing Process FID (Phasing, Baseline Correction) Acquire_Spectrum->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Purity_Calc Calculate Purity using the qNMR Equation Integration->Purity_Calc Report Report Absolute Purity (% w/w) Purity_Calc->Report

Caption: qNMR workflow for absolute purity determination.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(4-Methoxybenzylidene)malonic acid into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the vinylic proton) and a signal of the internal standard (e.g., the two vinylic protons of maleic acid).

    • Calculate the purity using the following equation[2]:

      Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

Mass Spectrometry (MS) for Impurity Identification

While HPLC can detect and quantify impurities, it does not inherently provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of MS to identify unknown impurities.[]

Causality of Method Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like 2-(4-Methoxybenzylidene)malonic acid. Operating in negative ion mode will readily deprotonate the acidic carboxylic groups, providing a strong signal for the molecular ion [M-H]-. Tandem MS (MS/MS) is then used to fragment the molecular ion of an impurity to obtain structural information.

Experimental Protocol: LC-MS/MS for Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Structure Elucidation Sample_Injection Inject Sample Solution Chromatographic_Separation Separate Components (using HPLC method) Sample_Injection->Chromatographic_Separation Ionization Electrospray Ionization (Negative Mode) Chromatographic_Separation->Ionization Full_Scan_MS Acquire Full Scan MS (Determine m/z of Impurities) Ionization->Full_Scan_MS MS_MS_Fragmentation Select and Fragment Impurity Ions (MS/MS) Full_Scan_MS->MS_MS_Fragmentation Fragment_Analysis Analyze Fragmentation Pattern MS_MS_Fragmentation->Fragment_Analysis Structure_Proposal Propose Impurity Structure Fragment_Analysis->Structure_Proposal Confirmation Confirm with Reference Standard (if available) Structure_Proposal->Confirmation

Caption: LC-MS/MS workflow for impurity identification.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

LC Conditions:

  • Use the same HPLC method as described previously, but ensure the mobile phase is compatible with MS (e.g., using formic acid instead of phosphoric acid).

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Nebulizer Pressure: 40 psi

Procedure:

  • LC-MS Analysis: Analyze the sample using the developed LC-MS method.

  • Impurity Detection: Identify the mass-to-charge ratios (m/z) of the impurity peaks.

  • MS/MS Analysis: Perform a second injection in MS/MS mode, selecting the m/z of each impurity for fragmentation.

  • Structure Elucidation: Analyze the fragmentation patterns to deduce the structures of the impurities. For example, a neutral loss of 44 Da (CO2) is characteristic of carboxylic acids.

Complementary Purity Verification Techniques

Melting Point Analysis

A sharp melting point range is a classic indicator of high purity. For 2-(4-Methoxybenzylidene)malonic acid, a melting point of 183-187 °C has been reported. A broad melting range or a depression in the melting point suggests the presence of impurities.

Karl Fischer Titration for Water Content

Water is a common impurity in polar organic compounds. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision.[5]

Causality of Method Design: A volumetric Karl Fischer titrator is suitable for samples with expected water content above 0.1%. A solvent system that can dissolve the acidic sample without side reactions is chosen.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Prepare the Karl Fischer titrator with a suitable solvent (e.g., methanol).

  • Titrant Standardization: Standardize the Karl Fischer reagent with a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the sample and add it to the titration vessel. Titrate to the endpoint.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Performance Comparison of Purity Verification Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or routine quality control.

Parameter HPLC-UV qNMR LC-MS Melting Point Karl Fischer Titration
Primary Use Assay and Impurity QuantificationAbsolute Purity AssayImpurity IdentificationPurity IndicationWater Content
Selectivity HighHighVery HighLowVery High
Sensitivity µg/mL (LOD/LOQ)[6]mg rangeng/mL to pg/mL% levelppm to % level
Quantitative Yes (relative to standard)Yes (absolute)Semi-quantitative (without specific standards)NoYes
Structural Info NoYes (confirmatory)Yes (elucidation)NoNo
Throughput HighModerateModerateHighHigh
Primary Advantage Robust, precise, widely availableAbsolute quantification without a specific reference standardHigh sensitivity and structural informationSimple, rapidSpecific for water

Note: The performance characteristics are typical and may vary depending on the specific instrumentation and method parameters.

Conclusion: A Holistic Approach to Purity Verification

Ensuring the purity of 2-(4-Methoxybenzylidene)malonic acid is paramount for its successful application in research and drug development. A comprehensive and robust purity verification strategy should not rely on a single technique but rather employ a combination of orthogonal methods.

  • For routine quality control and batch release , a validated HPLC-UV method provides a reliable and efficient means for assay determination and impurity profiling.

  • For the certification of a reference standard or for obtaining an absolute purity value , qNMR is the method of choice due to its primary method characteristics.

  • During process development and for the investigation of unknown impurities , LC-MS is indispensable for structural elucidation.

  • Classic techniques like melting point analysis and Karl Fischer titration remain valuable for providing a rapid indication of purity and for quantifying water content, respectively.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of 2-(4-Methoxybenzylidene)malonic acid and, consequently, the integrity of their research and the safety of future medicines. This self-validating system of cross-verification across different analytical principles provides the highest level of confidence in the material's quality.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances. 2006. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • dos Santos, D. L., et al. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Journal of Pharmaceutical and Biomedical Analysis, 2009. [Link]

  • Bhatt, H., et al. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry, 2020. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Malm, M., et al. Use and qualification of primary and secondary standards employed in quantitative ¹H NMR spectroscopy of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2014. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. [Link]

  • PubChem. 2-(4-methoxybenzylidene)malonic acid. [Link]

  • Waters. An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? [Link]

  • Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. Chimia, 1999. [Link]

Sources

Validation

Elemental analysis results for 2-(4-Methoxybenzylidene)malonic acid

Analytical Qualification of Knoevenagel Intermediates: Elemental Analysis of 2-(4-Methoxybenzylidene)malonic Acid vs. Structural Alternatives As a Senior Application Scientist, navigating the synthesis of advanced UV-fil...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Qualification of Knoevenagel Intermediates: Elemental Analysis of 2-(4-Methoxybenzylidene)malonic Acid vs. Structural Alternatives

As a Senior Application Scientist, navigating the synthesis of advanced UV-filters and bioactive coumarin scaffolds requires rigorous analytical oversight. 2-(4-Methoxybenzylidene)malonic acid (CAS: 21405-61-8) serves as a foundational bifunctional building block in these workflows[1]. Synthesized via the Knoevenagel condensation of p-anisaldehyde and malonic acid, this target intermediate is highly susceptible to premature decarboxylation—known as the Verley-Doebner modification—if reaction thermodynamics are not strictly controlled[2].

For drug development professionals, differentiating the intact dicarboxylic acid product from its decarboxylated degradant (4-methoxycinnamic acid) or unsubstituted analogs (2-benzylidenemalonic acid) is a critical quality control gate. While NMR spectroscopy provides connectivity data, Elemental Analysis (EA) via CHNO combustion remains the gold standard for absolute mass fraction verification. This guide objectively compares the elemental profiles of these compounds and provides a field-validated protocol for their analytical differentiation.

Mechanistic Context & Workflow

The primary analytical challenge lies in the structural similarity between the target product and its alternatives. Knoevenagel condensation reactions utilize active methylene groups, but excessive heat or prolonged base catalysis forces the loss of carbon dioxide[3].

Knoevenagel_Pathway A p-Anisaldehyde + Malonic Acid (Starting Materials) B 2-(4-Methoxybenzylidene)malonic acid (Target Product) A->B Knoevenagel Condensation (Base Catalyst, Low Heat) D 2-Benzylidenemalonic acid (Unsubstituted Analog) A->D Substitute with Benzaldehyde C 4-Methoxycinnamic acid (Decarboxylated Alternative) B->C Doebner Modification (High Heat, -CO2)

Fig 1: Reaction pathway of 2-(4-Methoxybenzylidene)malonic acid and its structural alternatives.

Comparative Elemental Analysis Data

The performance differentiator between 2-(4-Methoxybenzylidene)malonic acid and its alternatives lies in the Carbon-to-Oxygen (C/O) and Carbon-to-Hydrogen (C/H) mass ratios. The expulsion of CO₂ during decarboxylation removes one carbon atom (12 Da) but two heavy oxygen atoms (32 Da), causing a disproportionate concentration of the remaining carbon fraction.

CompoundMolecular FormulaMW ( g/mol )Theoretical C (%)Theoretical H (%)Theoretical O (%)Experimental C (%)Experimental H (%)
2-(4-Methoxybenzylidene)malonic acid C₁₁H₁₀O₅222.1959.464.5436.0059.384.58
4-Methoxycinnamic acid C₁₀H₁₀O₃178.1867.415.6626.9467.355.71
2-Benzylidenemalonic acid C₁₀H₈O₄192.1762.504.2033.3062.424.25

*Representative experimental data assuming >99% purity. Oxygen is typically calculated by difference.

Expert Insight: Relying solely on HPLC-UV to differentiate these compounds can be misleading due to the nearly identical chromophores (the conjugated p-methoxystyrene system) shared by the malonic and cinnamic derivatives. A nearly 8% jump in carbon mass fraction (from 59.46% to 67.41%) makes EA an orthogonal, non-optical validation of structural integrity.

Experimental Protocol: Self-Validating CHNO Combustion Analysis

To ensure trustworthiness, the following protocol incorporates internal validation checks to prevent false positives caused by environmental contamination or instrument drift.

Step 1: Instrument Calibration and Blanking

  • Purge the CHNS/O elemental analyzer with ultra-high purity (99.999%) Helium carrier gas.

  • Run three empty tin capsules as blanks to establish a baseline. The baseline drift must be <10 µV.

  • Calibrate the thermal conductivity detector (TCD) using a certified reference standard (e.g., Sulfanilamide, C₆H₈N₂O₂S).

Step 2: Sample Preparation (Critical Causality Step)

  • Procedure: Dry the 2-(4-Methoxybenzylidene)malonic acid sample in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) at ambient temperature for 24 hours.

  • Causality: The geminal dicarboxylic acid moiety is highly prone to atmospheric moisture absorption via hydrogen bonding. If the sample is not rigorously dried, residual water will artificially inflate the Hydrogen and Oxygen mass percentages, suppressing the Carbon signal and leading to a false batch failure.

Step 3: Micro-Weighing

  • Weigh exactly 1.500 to 2.000 mg of the dried sample into a combustible tin capsule using a calibrated microbalance (0.1 µg resolution).

  • Self-Validation: Perform weighings in triplicate. The Relative Standard Deviation (RSD) of the sample masses must be <1% to proceed.

Step 4: Flash Combustion

  • Drop the sealed capsule into the combustion reactor maintained at 950°C in an oxygen-enriched atmosphere. The tin oxidation triggers an exothermic flash (~1800°C), ensuring complete conversion of the organic matrix into CO₂ and H₂O.

Step 5: Detection and Ratio Validation

  • The combustion gases are separated via a frontal chromatography column and quantified by the TCD.

  • Self-Validation Check: Calculate the C/H mass ratio. For pure 2-(4-Methoxybenzylidene)malonic acid, the C/H ratio must be 13.09 ± 0.1 . A ratio closer to 11.9 indicates significant contamination with the decarboxylated 4-methoxycinnamic acid alternative. This ratio check validates the run independently of slight absolute weighing errors.

Performance Comparison in Drug Development

When selecting precursors for pharmaceutical synthesis, the choice between 2-(4-Methoxybenzylidene)malonic acid and its alternatives dictates the accessible chemical space:

  • 2-(4-Methoxybenzylidene)malonic acid (Target Product): The retention of both carboxylic acid groups makes this an ideal bis-electrophile. It is the mandatory starting material for synthesizing complex 3-carboxycoumarin derivatives via intramolecular cyclization—a pathway impossible with monocarboxylic acids.

  • 4-Methoxycinnamic acid (Alternative): While useful as a direct UV-B filter (e.g., as a precursor to octinoxate), its lack of a second carboxyl group renders it a "dead-end" degradant for coumarin library generation. If your EA results show a C% of ~67%, the batch cannot be used for cyclization.

  • 2-Benzylidenemalonic acid (Alternative): Lacking the para-methoxy electron-donating group, this analog exhibits significantly lower reactivity in conjugate addition (Michael) reactions, making it inferior for synthesizing highly functionalized target molecules.

References

  • Title: Greener Solvent Substitution in a Verley–Doebner Condensation Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Knoevenagel Synthesis and NMR Analysis of Stilbene Derivatives Source: American Chemical Society (ACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Methoxybenzylidene)malonic Acid

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 2-(4-Methoxybenzylidene)malonic acid. The information is synthesized to empower researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 2-(4-Methoxybenzylidene)malonic acid. The information is synthesized to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deep-rooted culture of safety. The guidance herein is built upon safety data for structurally similar compounds, such as malonic acid and its derivatives, to establish a robust and conservative safety framework.

Hazard Assessment: The 'Why' Behind the Protective Gear

Understanding the inherent risks of a chemical is the foundational step in building a valid safety protocol. 2-(4-Methoxybenzylidene)malonic acid, based on data from analogous compounds, is a solid substance that presents several potential hazards.[1] The primary risks are associated with its irritant properties and the potential for dust inhalation when handling the solid form.[2][3][4]

Table 1: Summary of Potential Hazards

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][5]
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage/irritation.[2][5][6]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][5] |

The causality is direct: because the compound can cause serious eye damage, robust eye protection is non-negotiable.[5][6] Since it is a skin irritant, chemical-resistant gloves are mandatory to prevent contact.[1][2] The risk of respiratory irritation from inhaling the fine powder necessitates the use of engineering controls like a fume hood and, in certain situations, respiratory protection.[2][5]

Core Protocol: A Multi-Layered Defense System

A comprehensive safety strategy relies on multiple layers of protection, starting with the environment and ending with the personal protective equipment (PPE) worn by the researcher.

Engineering Controls: The First and Most Critical Barrier

Before any PPE is selected, the work environment must be optimized to minimize exposure.

  • Chemical Fume Hood: All procedures involving the weighing and handling of solid 2-(4-Methoxybenzylidene)malonic acid must be performed inside a certified chemical fume hood. This is the primary method to control the generation and inhalation of dust.[2][3]

  • Ventilation: For handling dilute solutions where aerosolization is minimal, a well-ventilated laboratory is sufficient.[4][7] Ensure adequate air exchange to prevent the accumulation of any potential vapors.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but should never be the sole means of protection. The appropriate level of PPE is dictated by the specific task being performed.

Table 2: PPE Requirements by Laboratory Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles[8] Chemical-resistant gloves (e.g., Nitrile) Flame-resistant lab coat[8] Recommended. Use a NIOSH-approved P95 or P1 (EU) respirator if dust is likely.[2]
Preparing Solutions Chemical Splash Goggles or Safety Glasses with side shields[8] Chemical-resistant gloves (e.g., Nitrile) Flame-resistant lab coat Not typically required if performed in a fume hood.

| Reaction Work-up/Transfers | Chemical Splash Goggles. Add a face shield if splash potential is high.[8] | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat; Chemical-resistant apron[9] | Not typically required if performed in a fume hood. |

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses are required in the laboratory.[8] When handling this chemical in any form, upgrade to chemical splash goggles to provide a full seal around the eyes.[8] For larger volumes (>1 liter) or operations with a significant splash risk, a face shield must be worn over the goggles.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9] Before each use, inspect gloves for any signs of degradation or puncture.[2][3] Use proper glove removal technique by peeling them off from the cuff without touching the outer surface to avoid skin contact.[3]

  • Body Protection: A flame-resistant lab coat is required for all laboratory work.[8] When handling larger quantities or during procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron.[9] Do not wear open-toed shoes, shorts, or skirts in the laboratory.[8]

  • Respiratory Protection: A respirator is necessary when engineering controls are insufficient to prevent dust inhalation. For nuisance dust exposure, a P95 (US) or P1 (EU EN 143) particle respirator is appropriate.[2] In the event of a fire, a self-contained breathing apparatus (SCBA) is required.[6][10]

Procedural Workflow for Safe Handling

The following diagram and steps outline a self-validating system for handling 2-(4-Methoxybenzylidene)malonic acid from preparation to cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS, Identify Hazards) gather_materials 2. Gather Materials (Chemicals, Glassware, PPE) risk_assessment->gather_materials setup_controls 3. Setup Engineering Controls (Verify Fume Hood Operation) gather_materials->setup_controls don_ppe 4. Don PPE (Coat, Goggles, Gloves) setup_controls->don_ppe handle_chem 5. Handle Chemical (Inside Fume Hood) don_ppe->handle_chem decontaminate 6. Decontaminate (Clean work surface, glassware) handle_chem->decontaminate doff_ppe 7. Doff PPE (Proper Removal Technique) decontaminate->doff_ppe dispose_waste 8. Dispose of Waste (Labelled, Closed Containers) doff_ppe->dispose_waste wash_hands 9. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of 2-(4-Methoxybenzylidene)malonic acid.

Step-by-Step Protocol:

  • Preparation: Conduct a thorough risk assessment. Verify that the chemical fume hood is functioning correctly. Gather all necessary equipment and the correct PPE.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling: Perform all manipulations of the solid compound within the fume hood to minimize dust exposure.[2] Avoid all contact with skin and eyes.[1]

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed first using the proper technique.[3]

  • Disposal: Place all contaminated disposables and excess chemical into a clearly labeled, sealed container for hazardous waste disposal.[2][3]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][11]

Emergency Preparedness: Planning for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.

Spill Response

For a small spill of solid 2-(4-Methoxybenzylidene)malonic acid:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[2][4]

  • Don the appropriate PPE, including a respirator, gloves, goggles, and a lab coat.[3]

  • Do not let the product enter drains.[6]

  • Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[2][3]

  • Clean the spill area thoroughly with soap and water.[10]

First Aid Measures
  • In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][12] Seek immediate medical attention.[5][6]

  • In case of skin contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, consult a physician.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2][5]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[5][12]

Waste Disposal: Responsible Stewardship

All waste containing 2-(4-Methoxybenzylidene)malonic acid, including contaminated gloves, wipes, and the chemical itself, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, chemically compatible, and sealable container.[2][3]

  • Disposal: Do not pour waste down the drain.[2][6] Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[2][10] Contaminated packaging should be disposed of as unused product.[2]

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • safety data sheet - Spectrum Chemical.
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 7).
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • malonic acid - LookChem.
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 18).
  • Personal Protective Equipment Guidance - Dow Corporate. (2012, June 8).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • Malonic Acid CAS No 141-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Personal Protective Equipment For Pest Management Personnel - Navy Medicine. (2004, November 9).
  • M8304 - • SAFETY DATA SHEET. (2025, October 14).
  • Malonic Acid - SAFETY DATA SHEET. (2018, October 23).
  • Malonic acid - SAFETY DATA SHEET.
  • Safety Data Sheet: Malonic acid - Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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